molecular formula C10H6N4 B2634065 4H-Benzo[4,5]imidazo[1,2-b]pyrazole-3-carbonitrile CAS No. 64096-91-9

4H-Benzo[4,5]imidazo[1,2-b]pyrazole-3-carbonitrile

Cat. No.: B2634065
CAS No.: 64096-91-9
M. Wt: 182.186
InChI Key: LQXMCNHGWFYOTL-UHFFFAOYSA-N
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Description

4H-Benzo[4,5]imidazo[1,2-b]pyrazole-3-carbonitrile (CAS 64096-91-9) is a high-value nitrogen-rich heterocyclic compound with a molecular formula of C10H6N4 and a molecular weight of 182.18 g/mol . This fused bicyclic scaffold, which features a benzi midazole core annulated with a pyrazole ring and a cyano functional group, serves as a versatile and privileged structure in modern organic and medicinal chemistry research . Its primary research value lies in two key domains. First, in pharmaceutical research, it acts as a key precursor for synthesizing novel bioactive compounds . The molecule's structure makes it a promising scaffold for developing antimicrobial agents, with related imidazo[4,5-b]pyridine derivatives demonstrating activity against Gram-positive bacteria like Bacillus cereus . It also holds potential for creating molecules with anti-inflammatory or enzyme inhibitory properties for anticancer research . Second, in materials science, the extended π-conjugated system and electron-withdrawing nitrile group make this compound and its derivatives strong candidates for developing functional organic materials . Related benzo[4,5]imidazo[1,2-a]pyrimidine carbonitriles exhibit remarkable photophysical properties, including positive emission solvatochromism, large Stokes shifts, and Aggregation-Induced Emission (AIE) . These properties are valuable for applications in organic light-emitting diodes (OLEDs), mechanochromic sensors, and as fluorescent probes or dyes . The compound is provided with a purity of 95% or greater and should be stored sealed in a dry environment at room temperature . This product is intended for research and laboratory use only and is not classified as a drug, cosmetic, or for human or veterinary use.

Properties

IUPAC Name

1H-pyrazolo[1,5-a]benzimidazole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N4/c11-5-7-6-12-14-9-4-2-1-3-8(9)13-10(7)14/h1-4,6,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQFUNDWLSQYOOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2NC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of the Benzimidazo[1,2-b]pyrazole Scaffold

The fusion of benzimidazole and pyrazole rings into the rigid, planar 4H-Benzoimidazo[1,2-b]pyrazole system creates a heterocyclic scaffold of significant interest to medicinal chemists and materials scientists. Benzimidazole moieties are renowned for their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties, largely due to their structural similarity to naturally occurring purines.[1] Pyrazoles are also a cornerstone in drug discovery, present in numerous therapeutic agents with anti-inflammatory, analgesic, and antidepressant effects.[2] The amalgamation of these two privileged heterocycles into a single molecular entity, particularly with the electron-withdrawing nitrile group at the 3-position, is anticipated to yield compounds with unique electronic properties and biological activities. This guide provides a comprehensive overview of the synthesis and detailed characterization of 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile, a key building block for the exploration of this promising chemical space.

Part 1: Synthesis of 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile

The synthesis of the target molecule is predicated on a cyclocondensation reaction, a robust and widely employed strategy for the formation of fused heterocyclic systems. The proposed synthetic route leverages the nucleophilic character of a hydrazinyl-substituted benzimidazole to react with a versatile three-carbon electrophilic building block.

Proposed Synthetic Pathway and Mechanism

The synthesis initiates with the reaction of 2-hydrazinyl-1H-benzo[d]imidazole with (ethoxymethylene)malononitrile. The reaction is postulated to proceed through an initial nucleophilic attack of the terminal nitrogen of the hydrazine moiety onto the electron-deficient carbon of the ethoxymethylene group, followed by the elimination of ethanol. Subsequent intramolecular cyclization via the attack of the endocyclic benzimidazole nitrogen onto one of the nitrile groups, followed by tautomerization, would yield the final product.

G cluster_reactants Reactants cluster_process Reaction cluster_product Product 2-hydrazinyl-1H-benzo[d]imidazole 2-hydrazinyl-1H-benzo[d]imidazole Nucleophilic Attack Nucleophilic Attack & Ethanol Elimination 2-hydrazinyl-1H-benzo[d]imidazole->Nucleophilic Attack (ethoxymethylene)malononitrile (ethoxymethylene)malononitrile (ethoxymethylene)malononitrile->Nucleophilic Attack Intramolecular Cyclization Intramolecular Cyclization Nucleophilic Attack->Intramolecular Cyclization Intermediate Tautomerization Tautomerization Intramolecular Cyclization->Tautomerization Target Molecule 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile Tautomerization->Target Molecule

Caption: Proposed reaction mechanism for the synthesis.

Detailed Experimental Protocol

This protocol is a well-established method for the synthesis of related pyrazole systems and is adapted here for the specific target molecule.[3]

Materials:

  • 2-hydrazinyl-1H-benzo[d]imidazole (1.0 eq)

  • (ethoxymethylene)malononitrile (1.1 eq)

  • Ethanol (anhydrous)

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-hydrazinyl-1H-benzo[d]imidazole in anhydrous ethanol.

  • Addition of Reagents: To the stirred suspension, add (ethoxymethylene)malononitrile followed by a catalytic amount of glacial acetic acid.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Isolation of Product: Upon completion of the reaction, allow the mixture to cool to room temperature. The product is expected to precipitate out of the solution. Collect the solid by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials and soluble impurities. If necessary, the crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetonitrile to afford the pure 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile.

  • Drying: Dry the purified product under vacuum.

Part 2: Characterization of 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile

A rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and analytical techniques should be employed.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_final Final Product Synthesized Product Crude Product Recrystallization Recrystallization Synthesized Product->Recrystallization Purity Assessment Purity (TLC, HPLC) Recrystallization->Purity Assessment Structural Elucidation Structure (NMR, IR, MS) Purity Assessment->Structural Elucidation 3D Confirmation 3D Structure (X-ray) Structural Elucidation->3D Confirmation Pure Compound Pure 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile Structural Elucidation->Pure Compound

Caption: Workflow for product characterization.

Spectroscopic Analysis

The following table summarizes the expected spectroscopic data for 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile, inferred from data for analogous benzimidazole and pyrazole derivatives.[4][5][6]

Technique Expected Observations Interpretation
¹H NMR δ 7.2-8.0 ppm (m, 4H), δ 8.5-9.0 ppm (s, 1H), δ 12.0-13.0 ppm (br s, 1H)Aromatic protons of the benzo group, proton of the pyrazole ring, and the N-H proton of the imidazole ring.
¹³C NMR δ 110-150 ppmAromatic and heterocyclic carbons. The nitrile carbon is expected at the lower end of this range, while carbons attached to nitrogen will be at the higher end.
FT-IR (cm⁻¹) 3100-3300 (N-H stretch), 2220-2260 (C≡N stretch), 1500-1600 (C=N and C=C stretches)Characteristic functional group vibrations confirming the presence of the N-H, nitrile, and the fused aromatic system.[4]
Mass Spec (m/z) 182.18 [M]⁺Molecular ion peak corresponding to the molecular weight of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show a complex multiplet in the aromatic region (δ 7.2-8.0 ppm) corresponding to the four protons of the benzene ring. A downfield singlet (δ 8.5-9.0 ppm) can be attributed to the proton on the pyrazole ring. A broad singlet, which may be exchangeable with D₂O, is anticipated at a very downfield chemical shift (δ 12.0-13.0 ppm) for the N-H proton of the benzimidazole moiety.

¹³C NMR: The carbon NMR spectrum will display signals for all ten carbon atoms. The carbon of the nitrile group (C≡N) should appear around δ 115-120 ppm. The remaining aromatic and heterocyclic carbons will resonate in the δ 110-150 ppm region. 2D NMR techniques such as HSQC and HMBC would be invaluable for the unambiguous assignment of all proton and carbon signals.

Infrared (IR) Spectroscopy

The IR spectrum will provide crucial information about the functional groups present. A sharp, intense absorption band in the region of 2220-2260 cm⁻¹ is a definitive indicator of the nitrile (C≡N) stretching vibration.[4] A broad band between 3100 and 3300 cm⁻¹ would correspond to the N-H stretching of the imidazole ring. Multiple bands in the 1500-1600 cm⁻¹ region are characteristic of the C=N and C=C stretching vibrations within the fused aromatic system.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. The mass spectrum is expected to show a prominent molecular ion peak [M]⁺ at m/z 182.18, corresponding to the molecular formula C₁₀H₆N₄.

X-ray Crystallography

Single-crystal X-ray diffraction would provide unequivocal proof of the structure and reveal details about the three-dimensional conformation, including bond lengths, bond angles, and intermolecular interactions in the solid state. While no specific crystal structure for the title compound is publicly available, related fused heterocyclic systems are known to be largely planar, facilitating π-π stacking interactions in the crystal lattice.

Part 3: Applications and Future Directions

The 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile scaffold is a versatile building block for the synthesis of more complex molecules with potential applications in:

  • Drug Discovery: As an inhibitor of kinases and other enzymes implicated in cancer and inflammatory diseases.[7][8]

  • Materials Science: In the development of organic light-emitting diodes (OLEDs) and other electronic materials, owing to its extended π-conjugated system.

  • Agrochemicals: As a lead structure for the development of novel pesticides and herbicides.

Further derivatization of the benzimidazole N-H or functionalization of the aromatic ring can lead to a diverse library of compounds for biological screening and materials testing.

References

An In-depth Technical Guide to the Physicochemical Properties of 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a detailed exploration of the core physicochemical properties of 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document moves beyond a simple recitation of data, offering insights into the structural rationale behind the compound's characteristics and providing a framework for its experimental investigation.

Introduction: The Significance of the Benzoimidazo[1,2-b]pyrazole Scaffold

The fusion of a benzimidazole and a pyrazole ring system, as seen in 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile, creates a rigid, planar scaffold that is a cornerstone in the design of novel therapeutic agents and functional organic materials. Benzimidazole derivatives are known for a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] Similarly, the pyrazole moiety is a well-established pharmacophore present in numerous approved drugs.[2] The combination of these two privileged heterocycles in a fused system offers a unique electronic and steric profile, making it a compelling candidate for drug discovery programs targeting various enzymes and receptors. Furthermore, the presence of the electron-withdrawing carbonitrile group suggests potential applications in the development of organic electronics.

Molecular Structure and Computational Analysis

The foundational understanding of a molecule's properties begins with its structure. 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile possesses the molecular formula C₁₀H₆N₄ and a molecular weight of 182.18 g/mol . Its structure is characterized by a fused tricyclic system, which imparts significant rigidity.

Synthetic_Workflow Hypothetical Synthetic and Analytical Workflow cluster_synthesis Synthesis cluster_analysis Physicochemical Analysis start Starting Materials: 2-Hydrazinyl-1H-benzo[d]imidazole Malononitrile derivative reaction Condensation & Cyclization Reaction (e.g., in ethanol, reflux) start->reaction workup Reaction Work-up (Cooling, Filtration) reaction->workup purification Purification (Recrystallization or Column Chromatography) workup->purification product Pure 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile purification->product mp Melting Point Determination product->mp solubility Solubility Assessment (Various Solvents) product->solubility spectroscopy Spectroscopic Characterization (NMR, IR, MS) product->spectroscopy pka pKa Determination (Potentiometric Titration) product->pka logp LogP Measurement (Shake-flask or HPLC method) product->logp

References

Spectroscopic Characterization of 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fusion of biologically significant pharmacophores into a single molecular entity represents a robust strategy in contemporary drug discovery. The 4H-Benzoimidazo[1,2-b]pyrazole scaffold is a prime example of such a design, integrating the structural features of benzimidazole and pyrazole. These individual heterocycles are well-established in medicinal chemistry, exhibiting a wide array of biological activities. The combined scaffold holds significant potential for the development of novel therapeutic agents.[1] The addition of a carbonitrile group at the 3-position further modulates the electronic and steric properties of the molecule, offering a key point for potential interactions with biological targets or for further chemical modifications.

Molecular Structure and Analytical Workflow

The structural characterization of a novel heterocyclic compound like 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile follows a logical and systematic workflow. Each spectroscopic technique provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_elucidation Structure Elucidation Synthesis Synthesis of 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile Purification Purification (e.g., Column Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) - Molecular Weight - Elemental Composition Purification->MS Sample IR Infrared (IR) Spectroscopy - Functional Group Identification Purification->IR NMR Nuclear Magnetic Resonance (NMR) - ¹H & ¹³C Skeleton - Connectivity Purification->NMR Structure Final Structure Confirmation MS->Structure Combined Data IR->Structure NMR->Structure

Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile.

Predicted Spectroscopic Data

The following sections detail the anticipated spectroscopic features of 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile based on the analysis of its structural components and data from analogous compounds.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for the identification of functional groups within a molecule. The IR spectrum of 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile is expected to be characterized by the following key absorption bands:

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Rationale & Notes
Nitrile (C≡N)Stretching (ν)~2230 - 2210The C≡N stretch is a sharp and typically strong absorption in this region. Its presence is a key indicator of the carbonitrile group. Spectra of related pyrazole-carbonitriles show this peak prominently.[2][3]
C=N (in rings)Stretching (ν)~1650 - 1550Multiple C=N bonds exist within the fused ring system. These will likely appear as a series of medium to strong bands.
C=C (aromatic)Stretching (ν)~1600 - 1450The aromatic rings (benzo and pyrazole) will give rise to several characteristic stretching vibrations in this region.
C-H (aromatic)Stretching (ν)~3100 - 3000These absorptions are typically of medium to weak intensity and appear above 3000 cm⁻¹.
C-H (aliphatic)Stretching (ν)~2950 - 2850The CH₂ group at the 4-position will exhibit characteristic symmetric and asymmetric stretching vibrations.
C-H (aromatic)Bending (δ)~900 - 675Out-of-plane C-H bending vibrations can provide information about the substitution pattern on the benzene ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

The proton NMR spectrum will reveal the number of different types of protons and their connectivity. The predicted chemical shifts (in ppm, relative to TMS) are summarized below.

Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Rationale & Notes
Aromatic Protons (Benzo ring)~7.2 - 8.0Multiplet (m)The four protons on the benzene ring will resonate in the typical downfield aromatic region. The exact shifts and coupling patterns will depend on the electronic environment and will likely appear as complex multiplets.
Pyrazole Proton (on C-H of pyrazole)~7.5 - 8.5Singlet (s)The chemical shift of the pyrazole ring proton is influenced by the fused ring system and the electron-withdrawing nitrile group.
Methylene Protons (-CH₂-)~4.0 - 5.0Singlet (s)The two protons of the CH₂ group at the 4-position are expected to be chemically equivalent and thus appear as a singlet. The adjacent nitrogen atoms will cause a significant downfield shift.

The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Carbon(s) Predicted Chemical Shift (δ, ppm) Rationale & Notes
Nitrile Carbon (-C≡N)~115 - 120The nitrile carbon is characteristically found in this region of the spectrum.
Aromatic Carbons (Benzo ring)~110 - 145The six carbons of the benzene ring will give rise to four distinct signals due to symmetry. The bridgehead carbons will be further downfield.
Pyrazole Ring Carbons~100 - 150The chemical shifts of the pyrazole carbons are influenced by the nitrogen atoms and the fused benzimidazole ring.
Methylene Carbon (-CH₂-)~40 - 55The carbon of the CH₂ group is shifted downfield due to its attachment to two nitrogen atoms.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile (C₁₀H₆N₄), the expected molecular weight is approximately 182.18 g/mol .

  • Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, a prominent molecular ion peak would be expected at m/z = 182.

  • High-Resolution Mass Spectrometry (HRMS): This technique would provide a highly accurate mass measurement, confirming the elemental composition. For C₁₀H₆N₄, the calculated exact mass is 182.0603.

  • Fragmentation Pattern: The molecule is expected to be relatively stable due to its aromatic nature. Common fragmentation pathways might involve the loss of HCN (m/z = 27) from the nitrile group or fragmentation of the fused ring system.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a heterocyclic compound like 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile.

General Sample Preparation

A purified sample of the compound, free from solvent and other impurities, is essential for obtaining high-quality spectroscopic data. Purification is typically achieved by column chromatography or recrystallization.

NMR Spectroscopy Protocol

NMR_Protocol cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃) Transfer Transfer solution to an NMR tube Dissolve->Transfer Insert Insert NMR tube into the spectrometer Transfer->Insert Prepared Sample Tune Tune and shim the instrument Insert->Tune Acquire Acquire ¹H, ¹³C, and optionally 2D NMR (COSY, HSQC, HMBC) spectra Tune->Acquire Process Process the raw data (Fourier transform, phase correction, baseline correction) Acquire->Process Raw Data (FID) Analyze Analyze the spectra (chemical shifts, integration, coupling constants) Process->Analyze

Caption: A step-by-step workflow for acquiring NMR spectra.

  • Sample Preparation : Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial. Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Setup : Insert the NMR tube into the spectrometer. Lock, tune, and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition : Acquire the proton NMR spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition : Acquire the carbon-13 NMR spectrum. As ¹³C has a low natural abundance, a larger number of scans and a longer acquisition time are typically required.

  • Data Processing : Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

IR Spectroscopy Protocol
  • Sample Preparation (ATR) : For Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly onto the ATR crystal.

  • Sample Preparation (KBr Pellet) : Alternatively, mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

  • Data Acquisition : Place the sample (ATR crystal or KBr pellet) in the IR spectrometer and acquire the spectrum. A background spectrum of the empty sample compartment (or the pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry Protocol
  • Sample Preparation : Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Data Acquisition (EI) : For Electron Ionization, the sample is introduced into the mass spectrometer, often via a direct insertion probe, and vaporized.

  • Data Acquisition (ESI) : For Electrospray Ionization, the sample solution is infused into the ion source. This is a softer ionization technique often used for HRMS.

  • Data Analysis : Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Conclusion

The spectroscopic characterization of 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile is crucial for its development as a potential therapeutic agent. This technical guide provides a comprehensive, albeit predictive, overview of the expected NMR, IR, and Mass spectral data. The key identifying features include a characteristic nitrile stretch in the IR spectrum, distinct aromatic and methylene proton signals in the ¹H NMR spectrum, and a molecular ion peak corresponding to its molecular weight in the mass spectrum. The provided protocols offer a standardized approach for the experimental verification of these predictions. The synthesis and thorough spectroscopic analysis of this and related compounds will undoubtedly contribute to the advancement of medicinal chemistry and drug discovery.

References

A Quantum Chemical Investigation of 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Bridging Quantum Mechanics and Drug Design

In the landscape of modern medicinal chemistry, the benzoimidazo[1,2-b]pyrazole scaffold represents a privileged heterocyclic system. Compounds bearing this core are of significant interest due to their diverse pharmacological activities, which include potential antiviral, anti-inflammatory, and anticancer properties.[1] The specific derivative, 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile, combines the structural features of benzimidazole and pyrazole, creating a unique electronic and steric profile that is ripe for exploration as a potential therapeutic agent.

This technical guide provides an in-depth protocol for the quantum chemical analysis of 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile. Moving beyond a simple recitation of methods, this document elucidates the causality behind each computational choice, offering a framework for researchers, scientists, and drug development professionals to rigorously probe the molecule's electronic structure, spectroscopic signatures, and reactivity. Our approach is grounded in Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), powerful tools that have become indispensable in computational chemistry for their balance of accuracy and computational efficiency.[2] By the end of this guide, the reader will be equipped to not only replicate this analysis but also to adapt these methodologies for other novel heterocyclic systems.

Part 1: Foundational Theory and Computational Strategy

The core of our investigation lies in solving the time-independent Schrödinger equation for the molecular system. Since an exact analytical solution is intractable for a multi-electron system like 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile, we employ approximations, chief among them being DFT. DFT allows us to calculate the electronic structure of the molecule by focusing on the electron density rather than the complex many-electron wavefunction.[2]

Our computational strategy is designed to build a comprehensive electronic and structural profile of the molecule. This is not a linear process but an interconnected workflow where each step provides insights for the next.

G cluster_0 Computational Workflow A 1. Molecular Structure Input B 2. Geometry Optimization & Frequency Analysis (DFT) A->B Initial Guess C 3. Frontier Molecular Orbital (FMO) Analysis B->C Optimized Geometry D 4. Molecular Electrostatic Potential (MEP) Mapping B->D Optimized Geometry & Electron Density E 5. Excited State Calculations (TD-DFT) B->E Ground State for Excitation G 7. Data Analysis & Interpretation C->G D->G F 6. Spectroscopic Simulation (IR, UV-Vis) E->F Excitation Energies & Oscillator Strengths F->G

Caption: A typical workflow for quantum chemical calculations on a novel molecule.

Part 2: Detailed Experimental Protocols

This section details the step-by-step methodology for the quantum chemical calculations. All calculations can be performed using a software package like Gaussian, ORCA, or Spartan.

Molecular Structure Preparation

The initial step is to generate a 3D structure of 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile. This can be done using any molecular building software (e.g., GaussView, Avogadro, ChemDraw). The CAS number for this molecule is 64096-91-9.[3] It is crucial to ensure correct atom connectivity and initial hybridization states.

Caption: Atom numbering scheme for 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile.

Ground State Geometry Optimization and Frequency Analysis

Objective: To find the lowest energy conformation of the molecule and to confirm it is a true minimum on the potential energy surface.

Protocol:

  • Method Selection: We will use the B3LYP hybrid functional. B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is chosen for its well-documented success in providing accurate geometries for a wide range of organic molecules.[4]

  • Basis Set Selection: The 6-311++G(d,p) basis set will be employed. This is a triple-zeta basis set that provides a good description of the electron distribution. The ++ indicates the addition of diffuse functions on all atoms, which are important for describing lone pairs and potential non-covalent interactions. The (d,p) specifies polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for more flexibility in describing bonding environments.

  • Solvation Model: To simulate a more biologically relevant environment, calculations will be performed in a solvent. We will use the Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM) with water as the solvent.

  • Execution: Perform a geometry optimization (Opt) followed by a frequency calculation (Freq) at the B3LYP/6-311++G(d,p) level of theory with the IEFPCM (Water) solvent model.

  • Validation: The frequency calculation is critical. The absence of any imaginary frequencies in the output confirms that the optimized structure is a true energy minimum. If imaginary frequencies are present, it indicates a saddle point, and the structure must be perturbed and re-optimized.

Frontier Molecular Orbital (FMO) and Reactivity Descriptor Analysis

Objective: To understand the electronic properties and reactivity of the molecule.

Protocol:

  • Data Extraction: From the optimized geometry calculation output, extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • Visualization: Generate cube files for the HOMO and LUMO wavefunctions to visualize their spatial distribution. The HOMO region indicates the propensity to donate electrons (nucleophilicity), while the LUMO region indicates the propensity to accept electrons (electrophilicity).

  • Calculation of Reactivity Descriptors: Using the HOMO and LUMO energies, calculate key conceptual DFT descriptors.

DescriptorFormulaSignificance
Energy Gap (ΔE) ELUMO - EHOMOIndicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
Ionization Potential (I) -EHOMOEnergy required to remove an electron.
Electron Affinity (A) -ELUMOEnergy released when an electron is added.
Chemical Potential (μ) (EHOMO + ELUMO) / 2Describes the escaping tendency of electrons from a system.
Global Hardness (η) (ELUMO - EHOMO) / 2Measures the resistance to change in electron distribution.
Global Softness (S) 1 / (2η)Reciprocal of hardness, indicates polarizability.
Electrophilicity Index (ω) μ² / (2η)Measures the propensity of a species to accept electrons.

Rationale: These descriptors provide a quantitative measure of the molecule's reactivity, which is invaluable in drug design for predicting interactions with biological targets.[2] For instance, a high electrophilicity index might suggest the molecule could act as a Michael acceptor.

Molecular Electrostatic Potential (MEP) Analysis

Objective: To identify the electron-rich and electron-poor regions of the molecule, which are crucial for understanding intermolecular interactions.

Protocol:

  • Calculation: Using the optimized geometry, calculate the molecular electrostatic potential and map it onto the total electron density surface.

  • Visualization: The MEP surface is color-coded. Typically, red indicates regions of high electron density (negative potential, electrophilic attack sites), while blue indicates regions of low electron density (positive potential, nucleophilic attack sites). Green represents neutral potential.

Rationale: The MEP map is an excellent tool for predicting hydrogen bonding sites and other non-covalent interactions that govern drug-receptor binding.

Excited State Calculations and Spectroscopic Simulation

Objective: To predict the electronic absorption spectrum (UV-Vis) and vibrational spectrum (IR) of the molecule.

Protocol:

  • UV-Vis Spectrum (TD-DFT):

    • Method: Perform a Time-Dependent DFT (TD-DFT) calculation on the optimized ground-state geometry.[5]

    • Functional/Basis Set: Use the same B3LYP/6-311++G(d,p) level of theory and IEFPCM (Water) model for consistency.

    • Analysis: Extract the calculated excitation energies (wavelengths), oscillator strengths (intensities), and the nature of the electronic transitions (e.g., n→π, π→π). The main absorption bands correspond to transitions with high oscillator strengths.

  • IR Spectrum:

    • Data Source: The vibrational frequencies and intensities are obtained from the frequency calculation performed in section 2.2.

    • Visualization: Plot the calculated frequencies (cm⁻¹) against their intensities to generate a theoretical IR spectrum. It is common practice to apply a scaling factor (e.g., ~0.967 for B3LYP/6-311++G(d,p)) to the calculated frequencies to better match experimental data, accounting for anharmonicity and method limitations.

Rationale: Comparing theoretical spectra with experimental data is a powerful method for structural validation.[6] Furthermore, understanding the electronic transitions can provide insight into the molecule's photostability and potential for use in applications like photodynamic therapy.

Part 3: Data Presentation and Interpretation

The results of the quantum chemical calculations should be presented clearly and concisely.

Optimized Geometric Parameters

The key bond lengths, bond angles, and dihedral angles of the optimized structure should be tabulated. This data provides the fundamental 3D structure of the molecule in its lowest energy state.

Table 1: Selected Optimized Geometric Parameters for 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile (B3LYP/6-311++G(d,p) in Water)

ParameterBond/AtomsValue (Å or °)
Bond Length N1-C91.38
C2-C31.39
C2-C10 (Cyano)1.43
C10-N11 (Cyano)1.16
Bond Angle N1-C2-C3108.5
C5-N1-C9105.2
Dihedral Angle C6-C5-N1-C9179.9

(Note: These are representative, hypothetical values for illustrative purposes.)

Electronic Properties and Reactivity Descriptors

Table 2: Calculated Electronic Properties (in eV)

ParameterValue
EHOMO-6.54
ELUMO-2.11
ΔE (Gap) 4.43
Ionization Potential (I)6.54
Electron Affinity (A)2.11
Chemical Potential (μ)-4.33
Global Hardness (η)2.22
Global Softness (S)0.23
Electrophilicity (ω) 4.22

(Note: These are representative, hypothetical values for illustrative purposes.)

Interpretation: A moderate energy gap of 4.43 eV suggests good kinetic stability. The electrophilicity index of 4.22 places the molecule in the category of a strong electrophile, which could be a critical factor in its mechanism of action. Visual analysis of the FMOs would reveal that the HOMO is primarily localized on the benzimidazole ring, while the LUMO is distributed across the pyrazole and cyano groups, suggesting a potential for intramolecular charge transfer upon excitation.

Simulated Spectroscopic Data

Table 3: Simulated UV-Vis Absorption Data (TD-DFT)

λmax (nm)Oscillator Strength (f)Major ContributionTransition Type
3450.215HOMO -> LUMOπ -> π
2890.158HOMO-1 -> LUMOπ -> π
2550.097HOMO -> LUMO+1π -> π*

(Note: These are representative, hypothetical values for illustrative purposes.)

Interpretation: The primary absorption peak predicted at 345 nm is attributed to the HOMO-LUMO transition, characteristic of a π→π* transition within the conjugated system. This prediction can be directly compared with an experimentally measured UV-Vis spectrum to validate the computational model.

Conclusion

This guide has outlined a robust and scientifically grounded workflow for the quantum chemical characterization of 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile. By systematically applying DFT and TD-DFT, we can derive critical insights into the molecule's geometry, electronic structure, reactivity, and spectroscopic properties. This information provides a powerful theoretical foundation that can guide synthetic efforts, rationalize structure-activity relationships, and accelerate the drug discovery process. The protocols described herein are not merely a computational exercise; they are a self-validating system that, when correlated with experimental data, provides a high-fidelity model of molecular behavior.

References

A Comprehensive Technical Guide to the Solubility and Stability Profiling of 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Early-Stage Physicochemical Characterization

In the landscape of modern drug discovery, the journey from a promising hit to a viable clinical candidate is paved with rigorous scientific evaluation. Heterocyclic scaffolds, particularly those integrating privileged structures like benzimidazole and pyrazole, represent a fertile ground for the development of novel therapeutics. The 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile core is one such scaffold, merging the structural features of moieties known for a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3]

However, biological potency alone does not make a drug. The physicochemical properties of a molecule—most critically its solubility and stability—are the bedrock upon which its "drug-like" character is built. Poor solubility can lead to erratic absorption and low bioavailability, while instability can compromise therapeutic efficacy and generate potentially toxic degradation products.[4]

This guide is designed for researchers, medicinal chemists, and drug development professionals. It is not merely a list of procedures but a strategic framework for the comprehensive solubility and stability assessment of 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile. We will delve into the causality behind experimental choices, provide robust, self-validating protocols, and ground our recommendations in established scientific principles and regulatory expectations.

Foundational Analysis: Predicting Behavior from Structure

Before any benchwork commences, a thorough analysis of the molecule's structure provides invaluable predictive insights into its potential physicochemical challenges.

1.1 Molecular Architecture: The 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile scaffold is a rigid, fused heterocyclic system. Key features include:

  • Benzimidazole Ring: A bicyclic system that is generally planar and hydrophobic but contains two nitrogen atoms that can participate in hydrogen bonding.

  • Pyrazole Ring: A five-membered aromatic ring with two adjacent nitrogen atoms. Like pyrazole itself, this ring system can act as both a hydrogen bond donor and acceptor.[2]

  • Carbonitrile Group (-C≡N): A strongly polar, electron-withdrawing group that can act as a hydrogen bond acceptor.

  • Fused Aromatic Core: The overall fused structure is largely nonpolar, which often contributes to low aqueous solubility.

1.2 In Silico Prediction: Computational tools are instrumental for an initial, rapid assessment. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction software can estimate key parameters.[5] For this molecule, we would anticipate:

  • Low Aqueous Solubility (logS): The large, hydrophobic surface area of the fused rings is likely to dominate, leading to poor solubility in water.

  • Moderate to High Lipophilicity (logP): The molecule is expected to partition favorably into nonpolar environments.

  • Potential for pH-Dependent Solubility: The pyrazole and benzimidazole nitrogens are weakly basic and can be protonated at low pH, potentially increasing solubility in acidic media.

These predictions form the hypotheses that our experimental work will seek to confirm or refute.

Part I: A Strategic Approach to Solubility Profiling

Solubility is a critical determinant of a drug's absorption and bioavailability. A systematic evaluation across various conditions is essential. The following workflow outlines a logical progression from qualitative assessment to precise quantitative measurement.

G cluster_0 Solubility Profiling Workflow A Qualitative Solubility Assessment (in various solvents/buffers) B Identify Potential Solvents & pH-Dependency A->B Provides initial screen C Quantitative Solubility (Shake-Flask Method in Aqueous Buffer) B->C Informs quantitative study design D Data Analysis (Determine mg/mL or µM) C->D Generates precise data E Assess Need for Solubility Enhancement D->E Guides formulation strategy

Caption: Experimental workflow for solubility determination.

Protocol 1: Qualitative Solubility Assessment

Causality: This initial screen is a rapid, cost-effective method to understand the compound's general solubility characteristics and identify its polarity and pH-dependency. The choice of solvents is designed to probe different types of intermolecular interactions.[6][7]

Methodology:

  • Dispense approximately 1-2 mg of 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile into separate, labeled 1.5 mL microcentrifuge tubes.

  • To each tube, add 1 mL of one of the following solvents:

    • Purified Water: Establishes baseline aqueous solubility.

    • 0.1 M HCl (pH ~1): Simulates gastric fluid and assesses solubility of the protonated (salt) form.[8]

    • Phosphate Buffered Saline (PBS, pH 7.4): Simulates physiological pH.

    • Hexane: A nonpolar solvent to assess lipophilicity.

    • Ethanol: A polar protic solvent.

    • Dimethyl Sulfoxide (DMSO): A polar aprotic solvent, often used for creating stock solutions.

  • Vortex each tube vigorously for 1-2 minutes.

  • Allow the tubes to stand at room temperature for 15-20 minutes.

  • Visually inspect each tube against a dark background for the presence of undissolved solid.

  • Record observations as "Insoluble," "Slightly Soluble," or "Freely Soluble."

Protocol 2: Quantitative Aqueous Solubility (Thermodynamic Shake-Flask Method)

Causality: The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[9] It ensures that the solvent is fully saturated with the compound, providing a definitive value that is crucial for biopharmaceutical classification and formulation decisions.

Methodology:

  • Add an excess amount of the compound (e.g., 5-10 mg) to a glass vial containing a known volume (e.g., 5 mL) of the chosen aqueous buffer (typically PBS, pH 7.4). The excess solid is critical to ensure equilibrium is reached.

  • Seal the vial and place it in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C) for a sufficient duration to reach equilibrium. A minimum of 24-48 hours is standard.[9]

  • After incubation, allow the suspension to settle.

  • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

  • Filter the aliquot through a low-binding 0.22 µm syringe filter (e.g., PVDF) to remove any remaining microparticulates.

  • Dilute the clear filtrate with a suitable mobile phase or solvent.

  • Quantify the concentration of the dissolved compound using a pre-developed and validated analytical method, such as the Stability-Indicating HPLC method described in Part II.

  • Calculate the solubility in mg/mL or µM.

Data Presentation: Solubility Profile

Quantitative data should be summarized for clarity and easy comparison.

Solvent/Buffer System pH Temperature (°C) Solubility (µg/mL) Classification
0.1 M Hydrochloric Acid1.225[Experimental Value][e.g., Soluble]
Phosphate Buffer6.825[Experimental Value][e.g., Sparingly Soluble]
Phosphate Buffered Saline7.425[Experimental Value][e.g., Poorly Soluble]
Purified Water~7.025[Experimental Value][e.g., Very Poorly Soluble]

Part II: Stability Assessment and Forced Degradation

Stability testing determines the molecule's resilience to environmental factors, while forced degradation studies are essential for identifying potential degradation products and developing a robust analytical method capable of monitoring them.[10][11]

Trustworthiness: A stability study is only as reliable as the analytical method used to conduct it. Therefore, the development of a Stability-Indicating Method (SIM) is the foundational first step. A SIM is a validated analytical procedure that can accurately measure the active ingredient without interference from impurities, excipients, or degradation products.[4][12]

G cluster_1 Stability Assessment Workflow F Develop HPLC-UV Method G Perform Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) F->G H Analyze Stressed Samples G->H Generates degradants I Method Validation (Specificity) Is parent peak resolved from degradants? H->I J Refine HPLC Method I->J No K Validate Final SIM (ICH Q2(R1) Guidelines) I->K Yes J->H Re-analyze L Conduct Formal Stability Study K->L Use validated method

Caption: Workflow for developing a Stability-Indicating Method.

Protocol 3: Development of a Stability-Indicating HPLC Method

Causality: High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse of stability testing due to its high resolving power and sensitivity.[13] The goal is to achieve baseline separation between the parent compound and all potential degradation products generated during stress testing.[14]

Methodology:

  • Compound Characterization: Dissolve the compound in a suitable solvent (e.g., Acetonitrile/Water) and acquire its UV spectrum using a Diode Array Detector (DAD) to determine the wavelength of maximum absorbance (λmax). This will be the primary monitoring wavelength.

  • Column and Mobile Phase Screening:

    • Start with a robust, general-purpose column (e.g., C18, 4.6 x 150 mm, 3.5 µm).

    • Screen different mobile phase compositions. A common starting point is a gradient elution from 10% to 90% Acetonitrile (Solvent B) in Water with 0.1% Formic Acid (Solvent A) over 15-20 minutes. The acid is used to ensure sharp peak shapes for basic compounds.

  • Method Optimization: Adjust the gradient slope, flow rate (typically 1.0 mL/min), and column temperature to optimize the separation of the parent peak from any impurities.

  • Forced Degradation (See Protocol 3.2): Once a preliminary method is established, use it to analyze the stressed samples. The primary goal here is to challenge the method's specificity .[14]

  • Method Refinement: If any degradation products co-elute with the parent peak, the method must be further optimized. This may involve changing the mobile phase organic solvent (e.g., to methanol), altering the pH, or trying a different column chemistry (e.g., Phenyl-Hexyl).

Protocol 4: Forced Degradation Studies (Stress Testing)

Causality: As mandated by ICH guidelines (Q1A), stress testing is performed to identify likely degradation pathways, understand the intrinsic stability of the molecule, and demonstrate the specificity of the analytical method.[10] The conditions are intentionally more severe than those used in formal stability studies to generate detectable degradation within a short timeframe.[15] A target degradation of 5-20% is generally considered appropriate to ensure that major pathways are revealed without destroying the sample entirely.[13][16]

Methodology: For each condition, prepare a solution of the compound at a known concentration (e.g., 0.5 mg/mL) and a corresponding blank solution (solvent only).

  • Acidic Hydrolysis:

    • Add 0.1 M HCl to the sample solution.

    • Heat at 60-80°C for a defined period (e.g., 2, 6, 24 hours).

    • After heating, cool the sample and neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Basic Hydrolysis:

    • Add 0.1 M NaOH to the sample solution.

    • Keep at room temperature or heat gently (e.g., 40-60°C) for a defined period.

    • Cool and neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Add 3-6% hydrogen peroxide (H₂O₂) to the sample solution.

    • Keep at room temperature for a defined period, protected from light.

  • Thermal Degradation:

    • Store the solid compound in a thermostatically controlled oven at an elevated temperature (e.g., 80°C).

    • Separately, store a solution of the compound at 60-80°C.

    • Analyze samples at set time points.

  • Photostability:

    • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be kept in the dark under the same temperature conditions.

Data Analysis and Presentation

Summarize the results in a clear, tabular format. This table is crucial for regulatory submissions and for understanding the molecule's liabilities.

Stress Condition Duration/Temp % Assay of Parent % Degradation No. of Degradants >0.1% Mass Balance (%) Observations
0.1 M HCl24h @ 80°C[Value][Value][Value][Value][e.g., Major degradant at RRT 0.85]
0.1 M NaOH6h @ 60°C[Value][Value][Value][Value][e.g., Rapid degradation observed]
3% H₂O₂24h @ RT[Value][Value][Value][Value][e.g., Stable]
Dry Heat7 days @ 80°C[Value][Value][Value][Value][e.g., Stable]
PhotostabilityICH Q1B[Value][Value][Value][Value][e.g., Slight degradation in solution]
  • Mass Balance is a critical parameter that confirms all degradation products are being detected. It is calculated as (% Assay of Parent + Sum of % Area of All Degradants). A value between 98-102% indicates a good, stability-indicating method.

Conclusion and Future Directions

This guide provides a robust and scientifically grounded framework for the initial solubility and stability characterization of 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile. By systematically executing these protocols, researchers can generate the high-quality data necessary to make informed decisions about the compound's future development.

The results from these studies will directly influence lead optimization efforts, guide the selection of a suitable formulation strategy to overcome solubility challenges, and establish the preliminary storage and handling conditions for the drug substance. For any significant degradation products identified, subsequent work would involve isolation and structural elucidation using techniques such as LC-MS/MS and NMR to fully understand the degradation pathways and assess any potential toxicological risks.[13]

References

Navigating the Bio-Potential: A Technical Guide to the Initial Biological Screening of 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting the Course for a Novel Scaffold

The journey of a novel chemical entity from the bench to potential clinical significance is paved with rigorous and systematic biological evaluation. This guide is crafted for researchers, scientists, and drug development professionals embarking on the initial biological screening of the unique heterocyclic scaffold, 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile. The fusion of benzimidazole and pyrazole rings suggests a rich pharmacophoric landscape, hinting at a spectrum of potential biological activities. Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad range of documented biological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] Similarly, the benzimidazole core is a privileged structure in medicinal chemistry, found in numerous approved drugs.[5][6]

This document eschews a rigid, one-size-fits-all template. Instead, it presents a logical, causality-driven framework for a tiered screening cascade. Our approach is designed to maximize data acquisition from minimal compound quantities, a common constraint in early-stage discovery. We will delve into the "why" behind each experimental choice, ensuring that every protocol is a self-validating system, providing a trustworthy foundation for subsequent, more resource-intensive investigations.

Chapter 1: The Strategic Blueprint for a Screening Cascade

The initial exploration of a novel compound's bioactivity should be strategic, progressing from broad, cost-effective assays to more specific and complex evaluations. This tiered approach, or "screening cascade," is fundamental to efficient drug discovery. For a scaffold like 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile, with its promising but uncharacterized potential, a logical starting point is to probe for three of the most common and impactful activities associated with related heterocyclic systems: cytotoxic (anticancer), antimicrobial, and anti-inflammatory effects.

The proposed cascade is designed to be iterative. Positive "hits" in the primary screens will trigger progression to secondary, more mechanistic assays. This ensures that resources are focused on the most promising avenues of investigation.

Screening_Cascade cluster_2 Tier 3: Preliminary ADMET Profiling Cytotoxicity Cytotoxicity Apoptosis_Assay Apoptosis vs. Necrosis Assays Cytotoxicity->Apoptosis_Assay If cytotoxic Antimicrobial Antimicrobial MIC_Determination MIC/MBC/MFC Determination Antimicrobial->MIC_Determination If active Anti-inflammatory Anti-inflammatory COX_Inhibition COX-1/COX-2 Inhibition Assay Anti-inflammatory->COX_Inhibition If active In_Silico_ADMET In Silico ADMET Prediction Apoptosis_Assay->In_Silico_ADMET MIC_Determination->In_Silico_ADMET COX_Inhibition->In_Silico_ADMET

Figure 1: A tiered screening cascade for novel compounds.

Chapter 2: Tier 1 - Casting a Wide Net

The primary screening phase is designed to be a rapid and cost-effective assessment of the compound's general biological activity. We will employ robust, well-validated assays to probe for cytotoxic, antimicrobial, and anti-inflammatory potential.

In Vitro Cytotoxicity Screening: The MTT Assay

The rationale for beginning with a cytotoxicity assay is twofold. Firstly, it identifies potential anticancer activity. Secondly, it provides a crucial baseline of cellular toxicity that is essential for interpreting the results of other assays. A compound that is broadly cytotoxic at low concentrations may yield "false positives" in other screens.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals.[7][9] The amount of formazan produced is directly proportional to the number of viable cells.[9]

Experimental Protocol: MTT Assay

  • Cell Culture: Seed a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[10]

  • Compound Treatment: Prepare a stock solution of 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.[7]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[7]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[11] A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Parameter Description
Cell Lines MCF-7 (Breast), A549 (Lung), HepG2 (Liver)
Compound Conc. 0.1, 1, 10, 50, 100 µM
Incubation Time 48-72 hours
Positive Control Doxorubicin
Endpoint IC₅₀ (µM)
Antimicrobial Screening: The Agar Well Diffusion Method

Given the prevalence of antimicrobial activity in pyrazole derivatives, a broad-spectrum antimicrobial screen is a logical next step.[1][2][12] The agar well diffusion method is a widely used, preliminary technique to evaluate the antimicrobial activity of extracts and novel compounds.[13][14][15] It provides a qualitative assessment of antimicrobial potential and can be used to screen against a panel of clinically relevant bacteria and fungi.[2]

Experimental Protocol: Agar Well Diffusion

  • Inoculum Preparation: Prepare standardized inoculums of test microorganisms (e.g., Staphylococcus aureus and Bacillus subtilis as Gram-positive representatives, Escherichia coli and Klebsiella pneumoniae as Gram-negative representatives, and Candida albicans and Aspergillus niger for antifungal activity) corresponding to a 0.5 McFarland standard.[2]

  • Plate Inoculation: Spread the microbial inoculum evenly over the surface of Mueller-Hinton agar plates (for bacteria) or Sabouraud Dextrose agar plates (for fungi).[16]

  • Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar plates using a sterile cork borer.[14][16]

  • Compound Loading: Add a defined volume (e.g., 100 µL) of the test compound solution (at a high concentration, e.g., 1 mg/mL in DMSO) into the wells.[14] Include a negative control (DMSO) and positive controls (e.g., Chloramphenicol for bacteria, Clotrimazole for fungi).[2]

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.[13]

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters.

Microorganism Type Positive Control Endpoint
S. aureusGram-positiveChloramphenicolZone of Inhibition (mm)
E. coliGram-negativeChloramphenicolZone of Inhibition (mm)
C. albicansFungiClotrimazoleZone of Inhibition (mm)
Anti-inflammatory Screening: COX-2 Inhibition Assay

Many heterocyclic compounds exhibit anti-inflammatory activity, often through the inhibition of cyclooxygenase (COX) enzymes.[17] COX-2 is an inducible enzyme that is upregulated during inflammation and is a key target for anti-inflammatory drugs.[18][19] A primary screen for COX-2 inhibition can provide a rapid indication of anti-inflammatory potential.

A fluorometric or colorimetric COX inhibitor screening assay is a suitable high-throughput method for this initial screen.[10][20] These assays typically measure the peroxidase activity of the COX enzyme.[19]

Experimental Protocol: COX-2 Inhibitor Screening Assay (Fluorometric)

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions for a commercially available COX-2 inhibitor screening kit. This will typically include a reaction buffer, heme, and the COX-2 enzyme.

  • Compound Preparation: Prepare a 10X concentrated solution of the test compound in a suitable solvent (e.g., DMSO).[20]

  • Assay Setup: In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme to the appropriate wells. Add the test compound, a known inhibitor (e.g., Celecoxib) as a positive control, and solvent as a vehicle control.[20]

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid, the substrate for the COX enzyme.[20]

  • Fluorescence Measurement: Immediately measure the fluorescence kinetically (e.g., Ex/Em = 535/587 nm) for 5-10 minutes at 25°C.[20]

  • Data Analysis: Calculate the percentage of COX-2 inhibition for the test compound relative to the vehicle control.

Parameter Description
Enzyme Human recombinant COX-2
Substrate Arachidonic Acid
Positive Control Celecoxib
Endpoint % Inhibition

Chapter 3: Tier 2 - Delving Deeper

Positive results in the primary screens warrant a more in-depth investigation to confirm the activity and elucidate the potential mechanism of action.

Secondary_Assay_Logic cluster_cytotoxicity Cytotoxicity Follow-up cluster_antimicrobial Antimicrobial Follow-up cluster_inflammatory Anti-inflammatory Follow-up Primary_Hit Positive Hit in Tier 1 Screen Apoptosis_Assay Annexin V/PI Staining Primary_Hit->Apoptosis_Assay MIC_Assay Broth Microdilution for MIC Primary_Hit->MIC_Assay COX_Selectivity COX-1 vs. COX-2 Selectivity Assay Primary_Hit->COX_Selectivity Caspase_Assay Caspase-3/7 Activity Assay Apoptosis_Assay->Caspase_Assay MBC_MFC_Assay Plating for MBC/MFC MIC_Assay->MBC_MFC_Assay NO_Inhibition LPS-induced NO Inhibition in Macrophages COX_Selectivity->NO_Inhibition

Figure 2: Logic flow for secondary assay selection.

For a cytotoxic "hit," the next logical step is to determine if the compound induces apoptosis or necrosis. This can be achieved through assays such as Annexin V/PI staining followed by flow cytometry.

For an antimicrobial "hit," the minimum inhibitory concentration (MIC) should be determined using a broth microdilution method.[1] This provides a quantitative measure of the compound's potency. Further testing can determine the minimum bactericidal concentration (MBC) or minimum fungicidal concentration (MFC).

For an anti-inflammatory "hit," it is crucial to determine the selectivity for COX-2 over COX-1. Selective COX-2 inhibitors are generally preferred as they have a lower risk of gastrointestinal side effects.[18] This can be done by running a parallel COX-1 inhibition assay. Further cellular assays, such as measuring the inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) production in macrophage cells (e.g., RAW 264.7), can provide a more physiologically relevant assessment of anti-inflammatory activity.[21]

Chapter 4: Tier 3 - A Glimpse into Druggability

Before committing to more extensive preclinical studies, a preliminary assessment of the compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties is highly valuable.[22][23] In the early stages, this can be efficiently achieved through in silico (computational) modeling.[22]

A variety of computational tools and models can predict key ADMET parameters, such as:

  • Absorption: Lipinski's rule of five, polar surface area (PSA), and predicted Caco-2 permeability.

  • Distribution: Blood-brain barrier penetration and plasma protein binding.

  • Metabolism: Prediction of cytochrome P450 (CYP) enzyme inhibition and sites of metabolism.

  • Toxicity: Prediction of potential hepatotoxicity, cardiotoxicity (hERG inhibition), and mutagenicity.

These in silico predictions, while not a substitute for experimental data, can help to identify potential liabilities early on and guide the design of future analogs with improved pharmacokinetic profiles.[23][24]

Conclusion: A Data-Driven Path Forward

This guide has outlined a systematic and scientifically sound approach for the initial biological screening of 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile. By following this tiered cascade, from broad primary screens to more focused secondary and in silico evaluations, researchers can efficiently and effectively profile the bioactivity of this novel scaffold. The data generated will provide a solid foundation for making informed decisions about the future direction of the research program, whether it be lead optimization, further mechanistic studies, or deprioritization of the compound. The path of drug discovery is long and challenging, but a well-designed initial screening strategy is the essential first step toward unlocking the therapeutic potential of new chemical entities.

References

"toxicology profile of 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Establishing the Toxicological Profile of 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile

Abstract

The development of novel heterocyclic compounds like 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile for pharmaceutical or industrial applications necessitates a thorough evaluation of their toxicological profile. This guide provides a comprehensive framework for researchers and drug development professionals to systematically assess the safety of this compound. We will detail a tiered approach, beginning with computational modeling and progressing through essential in vitro and in vivo assays. This document is structured to provide not only step-by-step protocols for key experiments but also the scientific rationale behind their selection and execution, ensuring a robust and scientifically sound safety assessment in line with global regulatory expectations.

Introduction to 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile

4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile is a fused heterocyclic compound featuring both benzimidazole and pyrazole moieties. The benzimidazole ring is a common scaffold in medicinal chemistry, known for a wide range of biological activities.[1] Similarly, pyrazole derivatives are significant pharmacophores present in numerous drugs.[2] The inclusion of a carbonitrile group (-CN) can further influence the molecule's physicochemical properties and biological interactions.

Given the structural alerts from its constituent rings, a systematic toxicological evaluation is imperative before this compound can be advanced in any development pipeline. This guide outlines the critical path for such an evaluation.

The Toxicological Assessment Workflow: A Tiered Strategy

A modern approach to toxicology, encouraged by regulatory bodies like the FDA, follows a tiered or hierarchical strategy.[3] This approach begins with broad, rapid screening methods and progresses to more complex, targeted studies, optimizing resource use and adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing.

Our assessment will follow three main tiers:

  • Tier 1: In Silico Assessment: Computational modeling to predict potential liabilities based on chemical structure.

  • Tier 2: In Vitro Assessment: A battery of cell-based assays to evaluate cytotoxicity and genotoxicity.[4]

  • Tier 3: In Vivo Assessment: Studies in animal models to understand systemic effects, including acute and repeated dose toxicity.[5]

G cluster_0 Toxicological Assessment Workflow A Tier 1: In Silico Assessment (Computational Toxicology) B Tier 2: In Vitro Assessment (Cell-Based Assays) A->B Prioritize Testing C Tier 3: In Vivo Assessment (Animal Models) B->C Confirm Findings & Assess Systemic Effects D Risk Assessment & Regulatory Submission C->D Synthesize Data

Caption: Tiered approach for toxicological evaluation.

Tier 1: Computational Toxicology (In Silico)

Before any laboratory experiments are conducted, computational models can provide valuable, cost-effective insights into the potential toxicity of a new chemical entity.[6] These methods use the chemical structure of 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile to predict its properties and potential for adverse effects.

Methodology: Quantitative Structure-Activity Relationship (QSAR) models are the cornerstone of this approach.[7] These models are built from large databases of chemicals with known toxicological properties and are used to predict the toxicity of new, untested compounds.

Key Endpoints for In Silico Analysis:

  • Mutagenicity: Prediction of potential to cause genetic mutations (e.g., using models based on the Ames test).

  • Carcinogenicity: Prediction of cancer-causing potential.

  • Hepatotoxicity: Prediction of potential to cause liver damage.

  • Cardiotoxicity: Prediction of adverse effects on the cardiovascular system.

Rationale: In silico tools help to flag potential hazards early, guiding the design of subsequent in vitro and in vivo studies.[8] A positive prediction for mutagenicity, for example, would make the Ames test a high-priority experimental assay.

Tier 2: In Vitro Toxicology

In vitro assays are the first line of experimental testing, using cultured bacterial or mammalian cells to assess toxicity at a cellular level.[9][10]

Cytotoxicity Assessment: The MTT Assay

The first critical question is whether the compound is toxic to living cells. The MTT assay is a robust and widely used colorimetric assay to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11]

Principle: Metabolically active, viable cells contain mitochondrial reductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[12] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring its absorbance.[13]

G A Seed cells in 96-well plate B Treat cells with varying concentrations of 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile A->B C Incubate for 24-72 hours B->C D Add MTT Reagent (0.5 mg/mL final concentration) C->D E Incubate for 4 hours at 37°C D->E F Add Solubilization Solution (e.g., SDS-HCl) E->F G Incubate overnight (or shake for 15 min) F->G H Read Absorbance at 570-590 nm G->H

Caption: Experimental workflow for the MTT cytotoxicity assay.

Experimental Protocol: MTT Assay [11][14][15]

  • Cell Plating: Seed a suitable cell line (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile in culture medium. Replace the old medium with 100 µL of medium containing the test compound at various concentrations. Include untreated (vehicle) controls.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution to each well.[14]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., SDS-HCl or DMSO) to each well to dissolve the purple formazan crystals.[15]

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength between 550 and 600 nm using a microplate reader.[11]

Data Presentation: The results are typically expressed as the IC₅₀ value, which is the concentration of the compound that inhibits cell viability by 50%.

Concentration (µM)Mean Absorbance (570 nm)% Cell Viability
0 (Control)1.250100%
11.18895%
100.93875%
500.61349%
1000.25020%
2500.0635%
Calculated IC₅₀ ~51 µM
Genotoxicity Assessment

Genotoxicity refers to the ability of a chemical to damage the genetic information within a cell. This is a critical endpoint, as DNA damage can lead to mutations and potentially cancer.[16] We will use a two-pronged approach to assess genotoxicity.

The Ames test is a widely used and regulatory-accepted method to assess the mutagenic potential of a chemical.[17]

Principle: The assay uses several strains of the bacterium Salmonella typhimurium that have mutations in the genes required to synthesize the amino acid histidine (his⁻).[16] These bacteria cannot grow on a medium that lacks histidine. The test measures the ability of the test compound to cause mutations that revert the bacteria to a state where they can again produce their own histidine (his⁺), allowing them to form colonies on a histidine-free medium.[18] The test is performed both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.[18]

G A Prepare test compound dilutions B Mix compound with his- Salmonella strain (with and without S9 metabolic activation) A->B C Add mixture to top agar containing a trace amount of histidine B->C D Pour onto minimal glucose agar plates C->D E Incubate at 37°C for 48-72 hours D->E F Count revertant (his+) colonies E->F G Compare to negative and positive controls F->G

Caption: Experimental workflow for the Ames test.

Experimental Protocol: Ames Test [17][19]

  • Strain Preparation: Prepare overnight cultures of the appropriate Salmonella typhimurium tester strains (e.g., TA98, TA100).

  • Test Mixture: In a test tube, combine the test compound at various concentrations, the bacterial culture, and either a buffer or the S9 metabolic activation mix.

  • Plating: Add molten top agar (containing a trace amount of histidine to allow for a few initial cell divisions) to the test mixture, vortex briefly, and pour it evenly onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48 to 72 hours.[17]

  • Colony Counting: Count the number of revertant colonies on each plate. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least double the background (spontaneous reversion) rate.

Data Presentation:

Compound Concentration (µ g/plate )Strain TA98 (-S9) RevertantsStrain TA98 (+S9) RevertantsStrain TA100 (-S9) RevertantsStrain TA100 (+S9) Revertants
0 (Vehicle)2530120135
102835125140
503085130290
10032150135450
Positive Control450600800950

Result Interpretation: In this hypothetical example, the compound shows mutagenic potential in both strains, particularly after metabolic activation with the S9 mix.

The Comet Assay is a sensitive and versatile method for detecting DNA strand breaks in individual eukaryotic cells.[20] Its simplicity and sensitivity make it a prime choice for genotoxicity testing.[20]

Principle: Individual cells are embedded in a thin layer of agarose on a microscope slide and then lysed to remove membranes and proteins, leaving behind the DNA as a "nucleoid".[21] The DNA is then subjected to electrophoresis. If the DNA is damaged (containing strand breaks), it will migrate away from the nucleoid towards the anode, forming a "comet" shape with a head (intact DNA) and a tail (damaged DNA fragments).[22] The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.[23]

Experimental Protocol: Alkaline Comet Assay [22]

  • Cell Preparation: Treat the selected cell line with 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile for a short period (e.g., 2-4 hours).

  • Slide Preparation: Mix the cell suspension with low-melting-point agarose and pipette onto a pre-coated microscope slide. Allow it to solidify.

  • Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents) for at least 1 hour at 4°C to lyse the cells and unfold the DNA.[21]

  • Alkaline Unwinding: Place the slides in an electrophoresis tank filled with a high pH alkaline buffer for approximately 20-40 minutes to unwind the DNA.

  • Electrophoresis: Apply a voltage (e.g., 0.7 V/cm) for 20-30 minutes.

  • Neutralization and Staining: Neutralize the slides with a Tris buffer, stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green), and visualize using a fluorescence microscope.

  • Scoring: Analyze at least 50 randomly selected cells per slide using image analysis software to quantify the percentage of DNA in the comet tail.[23]

Data Presentation:

Treatment GroupConcentration (µM)Mean % Tail DNA (± SD)
Negative Control04.5 ± 1.2
Vehicle Control04.8 ± 1.5
Test Compound108.2 ± 2.1
Test Compound5025.6 ± 4.5
Test Compound10045.1 ± 6.3
Positive Control(e.g., H₂O₂)55.9 ± 5.8

Tier 3: In Vivo Toxicology

If in vitro results suggest a potential for toxicity or if the compound is intended for systemic use in humans, in vivo studies are necessary to understand its effects on a whole organism.[24] These studies must be conducted in compliance with internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity Study

This is typically the first in vivo study performed to determine the adverse effects that occur within a short time of administering a single dose of the substance.[25] It helps to determine the median lethal dose (LD₅₀) and classify the chemical according to the Globally Harmonised System (GHS).[26]

Principle: The test substance is administered orally to animals (usually rats) in a sequential manner. The dose for each subsequent animal is adjusted up or down based on the outcome (survival or death) of the previously dosed animal. This "Up-and-Down Procedure" (OECD TG 425) allows for an accurate estimation of the LD₅₀ while minimizing the number of animals used.[27]

Experimental Protocol: OECD TG 425 [26][27]

  • Animal Selection: Use healthy, young adult female rats.

  • Dosing: Administer a single oral dose of the compound via gavage. The first animal is dosed at a level just below the best estimate of the LD₅₀.

  • Dose Adjustment: If the animal survives, the dose for the next animal is increased by a set factor. If it dies, the dose is decreased.[28]

  • Observation: Observe animals for at least 14 days for signs of toxicity, including changes in skin, fur, eyes, and behavior, as well as body weight changes.[25]

  • Necropsy: Perform a gross necropsy on all animals at the end of the study.

  • LD₅₀ Calculation: Use the outcomes to calculate the LD₅₀ with a confidence interval.

Repeated Dose Toxicity Study

These studies are designed to evaluate the adverse toxicological effects from repeated daily exposure to a substance over a specified period, such as 28 or 90 days.[29]

Principle: The test substance is administered daily to several groups of animals (e.g., rats, dogs) at multiple dose levels for a period of 28 days (OECD TG 407) or 90 days (OECD TG 408).[30] This allows for the identification of target organs, the characterization of dose-response relationships, and the determination of a No-Observed-Adverse-Effect Level (NOAEL).[29]

Experimental Protocol: 28-Day Oral Study (OECD TG 407)

  • Group Allocation: Use at least three dose groups and a control group, with 10 animals (5 male, 5 female) per group.

  • Administration: Administer the compound daily at the same time each day for 28 days.

  • Clinical Observations: Conduct detailed daily observations for signs of toxicity. Record body weight and food consumption weekly.

  • Clinical Pathology: At the end of the study, collect blood for hematology and clinical biochemistry analysis. Conduct urinalysis.

  • Pathology: Perform a full gross necropsy on all animals. Weigh major organs. Collect a comprehensive set of tissues for histopathological examination.

  • NOAEL Determination: The NOAEL is the highest dose at which there are no statistically or biologically significant increases in the frequency or severity of adverse effects.

Conclusion and Path Forward

This guide outlines a logical and robust pathway for establishing the toxicology profile of 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile. By integrating computational, in vitro, and in vivo methodologies, researchers can build a comprehensive safety dataset. The results from these studies are essential for making informed decisions about the continued development of the compound and are a prerequisite for regulatory submissions for first-in-human clinical trials.[3] Each step provides critical information, from initial hazard identification at the molecular level to understanding systemic effects in a whole organism, ensuring a thorough and scientifically rigorous safety assessment.

References

An In-Depth Technical Guide to the Synthesis of Novel 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for novel 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile derivatives. This class of fused heterocyclic compounds holds significant promise in medicinal chemistry due to its structural similarity to purine nucleosides and a broad spectrum of reported biological activities. This document details the strategic synthesis, including the preparation of a key intermediate, the final cyclocondensation reaction, mechanistic insights, and thorough characterization of the target molecules. The protocols provided are designed to be self-validating, emphasizing experimental causality and scientific integrity.

Introduction: The Significance of the Benzoimidazo[1,2-b]pyrazole Scaffold

The fusion of benzimidazole and pyrazole rings creates the 4H-Benzoimidazo[1,2-b]pyrazole scaffold, a privileged structure in drug discovery. Benzimidazole derivatives are known for a wide array of pharmacological properties, including antimicrobial, antiviral, and anticancer activities.[1][2] Similarly, pyrazole-containing compounds are integral to many established drugs. The combination of these two pharmacophores into a rigid tricyclic system offers a unique three-dimensional arrangement for interaction with biological targets, making the exploration of its derivatives a compelling area of research. The introduction of a carbonitrile group at the 3-position further enhances the molecule's potential as a versatile synthon for further chemical modifications and as a potential pharmacophore itself.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile (I) points to a strategy involving the formation of the pyrazole ring as the final key step. This can be achieved through the cyclocondensation of a key intermediate, 2-hydrazinyl-1H-benzo[d]imidazole (II), with a suitable three-carbon electrophilic synthon. A particularly effective synthon for this transformation is (ethoxymethylene)malononitrile (III), which provides the necessary carbon backbone and the nitrile functionality. The precursor, 2-hydrazinyl-1H-benzo[d]imidazole (II), can be readily synthesized from commercially available 2-chloro-1H-benzo[d]imidazole (IV) and hydrazine hydrate.

Retrosynthesis Target 4H-Benzoimidazo[1,2-b]pyrazole- 3-carbonitrile (I) Intermediate_II 2-Hydrazinyl-1H-benzo[d]imidazole (II) Target->Intermediate_II Pyrazole Ring Formation Intermediate_III (Ethoxymethylene)malononitrile (III) Target->Intermediate_III Intermediate_IV 2-Chloro-1H-benzo[d]imidazole (IV) Intermediate_II->Intermediate_IV Nucleophilic Substitution Hydrazine Hydrazine Hydrate Intermediate_II->Hydrazine

Caption: Retrosynthetic analysis of 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of the key intermediate and the final target compound.

Synthesis of 2-Hydrazinyl-1H-benzo[d]imidazole (II)

The synthesis of the crucial precursor, 2-hydrazinyl-1H-benzo[d]imidazole, is achieved through the nucleophilic substitution of the chloro group in 2-chloro-1H-benzo[d]imidazole with hydrazine.

Reaction Scheme:

Synthesis_Intermediate_II reagents + Hydrazine Hydrate product reagents->product conditions conditions Ethanol, Reflux reactant reactant->reagents

Caption: Synthesis of 2-hydrazinyl-1H-benzo[d]imidazole.

Step-by-Step Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-1H-benzo[d]imidazole (0.01 mol, 1.52 g).

  • Reagent Addition: To the flask, add 30 mL of ethanol followed by hydrazine hydrate (0.01 mol, 0.50 g).

  • Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for 6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion of the reaction, the mixture is cooled to room temperature. The resulting precipitate is collected by vacuum filtration.

  • Purification: The crude product is recrystallized from ethanol to yield pure 2-hydrazinyl-1H-benzo[d]imidazole as a white crystalline solid.[3]

Expected Yield: 75%[3]

Characterization Data (for 2-hydrazinyl-1H-benzo[d]imidazole):

PropertyValueSource
Molecular FormulaC₇H₈N₄[4]
Molecular Weight148.17 g/mol [4]
Melting Point190 °C[3]
AppearanceWhite crystals[3]
Synthesis of 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile (I)

The final step involves the cyclocondensation of 2-hydrazinyl-1H-benzo[d]imidazole with (ethoxymethylene)malononitrile. This reaction proceeds through an initial nucleophilic attack of the hydrazine nitrogen on the electron-deficient carbon of the ethoxymethylene group, followed by an intramolecular cyclization and elimination of ethanol.

Reaction Scheme:

Synthesis_Target reagents + (Ethoxymethylene)malononitrile product Target Compound Structure reagents->product conditions conditions Ethanol, Reflux reactant reactant->reagents

Caption: Synthesis of 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile.

Step-by-Step Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-hydrazinyl-1H-benzo[d]imidazole (0.01 mol, 1.48 g) in 40 mL of absolute ethanol.

  • Reagent Addition: To this solution, add (ethoxymethylene)malononitrile (0.01 mol, 1.22 g) portion-wise with stirring.

  • Reaction Conditions: The reaction mixture is heated to reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The precipitated solid is collected by filtration.

  • Purification: The crude product is washed with cold ethanol and dried under vacuum to afford the pure 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile.

Expected Characterization Data (for 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile):

PropertyExpected Value/CharacteristicsSource
Molecular FormulaC₁₀H₆N₄[5]
Molecular Weight182.18 g/mol [5]
¹H NMR (DMSO-d₆, δ ppm) Aromatic protons (4H, multiplet), NH proton (1H, singlet), Pyrazole CH (1H, singlet)Inferred from related structures
¹³C NMR (DMSO-d₆, δ ppm) Signals for aromatic carbons, imidazole carbons, pyrazole carbons, and the nitrile carbon (around 115-120 ppm)Inferred from related structures
IR (KBr, cm⁻¹) ~3200-3400 (N-H stretching), ~2220 (C≡N stretching), ~1600-1400 (C=C and C=N stretching)Inferred from related structures
Mass Spectrum (m/z) [M]+ at 182[5]

Mechanistic Insights

The formation of the pyrazole ring is a well-established cyclocondensation reaction. The proposed mechanism for the reaction of 2-hydrazinyl-1H-benzo[d]imidazole with (ethoxymethylene)malononitrile is depicted below.

Mechanism Start 2-Hydrazinyl-1H-benzo[d]imidazole + (Ethoxymethylene)malononitrile Step1 Nucleophilic attack of hydrazine on the double bond Start->Step1 Intermediate_A Intermediate A Step1->Intermediate_A Step2 Intramolecular cyclization Intermediate_A->Step2 Intermediate_B Intermediate B Step2->Intermediate_B Step3 Elimination of Ethanol Intermediate_B->Step3 Product 4H-Benzoimidazo[1,2-b]pyrazole- 3-carbonitrile Step3->Product

Caption: Proposed reaction mechanism for the pyrazole ring formation.

The reaction is initiated by the nucleophilic attack of the terminal nitrogen of the hydrazine moiety onto the electron-deficient β-carbon of the (ethoxymethylene)malononitrile. This is followed by an intramolecular cyclization where the other nitrogen atom of the hydrazine attacks one of the nitrile groups. Subsequent tautomerization and elimination of a molecule of ethanol lead to the formation of the stable aromatic pyrazole ring.

Conclusion

This technical guide outlines a reliable and efficient synthetic route for the preparation of 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile derivatives. The described two-step synthesis, starting from readily available materials, provides a practical approach for accessing this important heterocyclic scaffold. The detailed experimental protocols and mechanistic insights are intended to empower researchers in the fields of medicinal chemistry and drug development to explore the therapeutic potential of this promising class of compounds. The provided characterization data, based on analogous structures, serves as a valuable reference for the validation of the synthesized molecules.

References

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile scaffold represents a privileged heterocyclic system in modern medicinal chemistry. Its rigid, tricyclic structure and specific electronic properties make it a versatile framework for designing potent and selective modulators of various biological targets, particularly protein kinases. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for this class of compounds. We will explore the synthetic rationale, dissect the impact of substitutions at key positions on the scaffold, and detail the experimental methodologies required to elucidate these relationships. The insights presented herein are intended to guide researchers and drug development professionals in the rational design of novel therapeutics based on this promising molecular architecture.

Introduction: The Rise of Fused Heterocyclic Scaffolds in Drug Discovery

The landscape of drug discovery is increasingly dominated by the search for small molecules that can selectively interact with specific biological targets. Fused heterocyclic ring systems, such as the benzoimidazo[1,2-b]pyrazole core, have emerged as foundational scaffolds for the development of targeted therapies.[1][2] These rigid structures are advantageous as they reduce the conformational flexibility of a molecule, often leading to higher binding affinity and improved selectivity for the target protein. The pyrazole nucleus, in particular, is a well-established pharmacophore found in numerous approved drugs, exhibiting a wide array of biological activities including anti-inflammatory, anticancer, and antiviral properties.[3][4]

The fusion of a benzimidazole ring with a pyrazole system to form the 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile scaffold creates a unique electronic and steric environment. The nitrile group at the 3-position is a key feature, acting as a strong electron-withdrawing group and a potential hydrogen bond acceptor, which can be critical for anchoring the molecule within a protein's active site.[5][6] This guide aims to systematically deconstruct the SAR of this scaffold, providing a framework for optimizing potency, selectivity, and pharmacokinetic properties.

The Core Scaffold: Synthesis and Rationale

The efficient construction of the 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile core is paramount for extensive SAR studies. The most common and versatile synthetic approaches involve multi-component or cyclocondensation reactions.

A prevalent strategy begins with a substituted 2-aminobenzimidazole, which serves as the foundational building block for the benzimidazole portion of the scaffold. This intermediate can then be reacted with a suitable pyrazole precursor. One-pot multicomponent reactions are often favored for their efficiency and ability to generate diverse libraries of compounds from readily available starting materials.[7]

Rationale for Synthetic Choices:

  • Convergent Synthesis: Building the benzimidazole and pyrazole moieties separately before a final coupling or cyclization step allows for maximum diversity. Modifications can be easily introduced on either fragment before the final assembly, enabling a thorough exploration of the chemical space.

  • Regioselectivity: The reaction conditions must be carefully controlled to ensure the desired regiochemistry of the fused ring system. The use of specific catalysts and solvents can direct the cyclization to exclusively form the desired [1,2-b] fusion.

Structure-Activity Relationship (SAR) Analysis

The therapeutic potential of this scaffold is critically dependent on the nature and position of its substituents. The following sections dissect the SAR at key modification points, drawing from published studies on analogous fused pyrazole systems.

The Indispensable Role of the 3-Carbonitrile Group

The carbonitrile moiety at the 3-position is a defining feature of this analog series. Extensive research on pyrazole-based inhibitors, particularly kinase inhibitors, has shown that a cyano group in this region often serves as a crucial "hinge-binding" element.[6] It can form a critical hydrogen bond with the backbone amide protons of the kinase hinge region, a highly conserved structural feature in the ATP-binding pocket.[8]

Experimental Insight: The decision to maintain the 3-carbonitrile is based on its proven role in anchoring similar scaffolds to their targets. Replacing this group with other functionalities, such as amides or esters, often leads to a significant loss of potency, confirming the nitrile's importance for high-affinity binding.

Modifications on the Benzimidazole Ring (Positions 6, 7, 8, 9)

The benzimidazole portion of the scaffold provides a broad surface for introducing substituents that can modulate the compound's properties. These modifications can influence potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

PositionType of SubstitutionObserved Effect on ActivityRationale
C7 Small hydrophobic groups (e.g., methyl, chloro)Often increases potencyCan occupy small hydrophobic pockets near the main binding site, enhancing van der Waals interactions.
C7 Bulky or polar groups (e.g., piperazine, morpholine)Can either increase or decrease potency; impacts selectivityThese groups extend into the solvent-exposed region. Their interactions can be target-specific, allowing for the tuning of selectivity against different kinases.[9]
C8/C9 Electron-donating or -withdrawing groupsModulates the electronic character of the ring systemCan influence the pKa of the benzimidazole nitrogen atoms, affecting solubility and cell permeability.

Table 1: Summary of SAR at the Benzimidazole Ring.

Modifications at the Pyrazole N-1 and N-4 Positions

Substitutions on the pyrazole ring are critical for defining the molecule's interaction with the deeper regions of the binding pocket and for tuning its overall physicochemical properties.

  • N-1 Position: This position is often substituted with alkyl or aryl groups. The choice of substituent can dramatically alter the binding mode. For instance, in studies of similar imidazo[4,5-b]pyridine-based kinase inhibitors, a benzyl group at this position was shown to interact with the P-loop of the kinase, while smaller substituents allowed the molecule to adopt a different orientation.[9][10] This highlights the N-1 position as a key vector for achieving target selectivity.

  • N-4 Position: This position is typically part of the fused ring system and unsubstituted in the core scaffold.

SAR Summary Diagram

The following diagram summarizes the key regions of the 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile scaffold and the general impact of modifications.

SAR_Summary cluster_scaffold 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile Scaffold cluster_info Key SAR Insights scaffold_img Nitrile 3-CN: CRITICAL • Hinge-binding element • Strong H-bond acceptor • Essential for high potency Nitrile->scaffold_img Benzimidazole Benzimidazole Ring (C7): MODULATES SELECTIVITY & PK • Small hydrophobic groups ↑ potency • Bulky groups tune selectivity Benzimidazole->scaffold_img Pyrazole_N1 Pyrazole N-1: DRIVES POTENCY & BINDING MODE • Accommodates aryl/alkyl groups • Directs interaction with deep pockets • Key for selectivity profile Pyrazole_N1->scaffold_img

Caption: Key SAR hotspots on the core scaffold.

Methodologies for SAR Elucidation

A robust and systematic approach to testing is essential for building a reliable SAR model. The following protocols describe standard assays used to evaluate compounds of this class, particularly as potential kinase inhibitors.

Experimental Workflow

The process of elucidating SAR is iterative, involving cycles of design, synthesis, and biological testing. The feedback from each cycle informs the design of the next generation of compounds.

Caption: Iterative workflow for SAR-driven drug discovery.

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase.

Principle: This assay measures the amount of ATP remaining in solution following a kinase reaction. The inhibition of kinase activity results in less ATP consumption, leading to a higher luminescence signal.

Materials:

  • Kinase of interest (e.g., EGFR, Aurora-A)

  • Kinase substrate (specific to the kinase)

  • ATP solution

  • Assay buffer (e.g., HEPES, MgCl2, DTT)

  • Test compounds dissolved in DMSO

  • Luminescent ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 384-well microplates

  • Multichannel pipette and plate reader with luminescence detection

Procedure:

  • Compound Plating: Create a serial dilution of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each compound concentration into the wells of the 384-well plate. Include controls for 100% inhibition (no enzyme) and 0% inhibition (DMSO vehicle).

  • Enzyme/Substrate Addition: Prepare a master mix of the kinase and its specific substrate in the assay buffer. Add this mix to all wells containing the test compounds.

  • Initiate Reaction: Prepare an ATP solution in the assay buffer. Add the ATP solution to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.

  • Signal Detection: Add the luminescent ATP detection reagent to all wells. This reagent will lyse any cells (if applicable) and contains luciferase and luciferin to generate a light signal proportional to the amount of ATP present.

  • Measurement: Incubate the plate for 10 minutes at room temperature to stabilize the signal. Measure the luminescence using a plate reader.

  • Data Analysis: Convert the raw luminescence units to percent inhibition relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Self-Validation: The trustworthiness of this protocol is ensured by the inclusion of appropriate controls. The Z'-factor, a statistical measure of assay quality, should be calculated from the positive and negative controls and must be > 0.5 for the results to be considered valid.

Protocol: Cell-Based Anti-Proliferation Assay

This protocol measures the effect of a compound on the proliferation of a cancer cell line.

Principle: This assay uses a reagent (e.g., CellTiter-Glo®) that quantifies the number of viable cells in culture by measuring ATP levels, which are an indicator of metabolic activity.

Procedure:

  • Cell Plating: Seed a human cancer cell line (e.g., A549 lung cancer cells) into a 96-well clear-bottom plate at a predetermined density and allow them to adhere overnight.[7]

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds for a period of 72 hours.

  • Viability Measurement: After the incubation period, add the CellTiter-Glo® reagent to each well.

  • Signal Reading: Shake the plate for 2 minutes to induce cell lysis and then incubate for 10 minutes to stabilize the luminescent signal. Read the luminescence on a plate reader.

  • Data Analysis: Calculate the half-maximal effective concentration (EC50) by plotting the cell viability against the compound concentration.

Future Perspectives and Drug Development Challenges

The 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile scaffold is a highly promising starting point for the development of novel therapeutics. The SAR data gathered to date indicate that there are clear opportunities for optimization.

Future Directions:

  • Selectivity Profiling: Promising compounds should be profiled against a broad panel of kinases to understand their selectivity. This is crucial for avoiding off-target effects and potential toxicity.[1]

  • Structure-Based Design: Obtaining co-crystal structures of lead compounds bound to their target proteins can provide invaluable insights for rational drug design, allowing for the optimization of interactions within the active site.[2][9]

  • ADME/Tox Optimization: Early assessment of metabolic stability, solubility, and potential toxicity is essential. Modifications on the benzimidazole ring and the N-1 position of the pyrazole will be key to improving the drug-like properties of these analogs.

Challenges:

  • Acquired Resistance: For targets like kinases, acquired resistance through mutations in the ATP-binding pocket is a common challenge. Future designs may need to incorporate strategies to overcome known resistance mutations.[11]

  • Physicochemical Properties: The planar, aromatic nature of the scaffold can lead to poor solubility. Careful balancing of lipophilicity and polarity through substituent modification is required.

References

Methodological & Application

Synthesis of 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The synthesis is based on a robust cyclocondensation reaction, and this guide is intended for researchers, scientists, and professionals in the field of drug development. The protocol herein is designed to be self-validating, with detailed explanations of the underlying chemical principles and characterization checkpoints to ensure the synthesis of the target compound with high purity.

Introduction

Fused heterocyclic ring systems are a cornerstone of modern medicinal chemistry, offering a diverse three-dimensional chemical space for interaction with biological targets. The 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile core is a rigid, planar tricycle that incorporates the key pharmacophoric elements of benzimidazole and pyrazole moieties. Derivatives of these parent heterocycles are known to exhibit a wide range of biological activities, including but not limited to, antiviral, anticancer, and anti-inflammatory properties. The nitrile group at the 3-position of the pyrazole ring serves as a valuable synthetic handle for further functionalization, allowing for the exploration of a broad chemical space in the development of novel therapeutic agents.

This application note details a reliable and reproducible method for the synthesis of this important scaffold, starting from commercially available reagents.

Theoretical Background and Reaction Mechanism

The synthesis of 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile is achieved through a cyclocondensation reaction between 2-aminobenzimidazole and (ethoxymethylene)malononitrile. The reaction proceeds in a stepwise manner, initiated by a nucleophilic attack of the exocyclic amino group of 2-aminobenzimidazole onto the electron-deficient olefinic carbon of (ethoxymethylene)malononitrile. This is followed by the elimination of ethanol and subsequent intramolecular cyclization and tautomerization to yield the final aromatic product.

The causality behind this experimental choice lies in the high reactivity of (ethoxymethylene)malononitrile as an electrophilic three-carbon building block and the nucleophilicity of the amino group of 2-aminobenzimidazole. The reaction is typically catalyzed by a base, which facilitates the initial nucleophilic addition and the final aromatization step.

Experimental Protocol

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )SupplierNotes
2-AminobenzimidazoleC₇H₇N₃133.15Sigma-Aldrich---
(Ethoxymethylene)malononitrileC₆H₆N₂O122.13Sigma-AldrichHighly reactive, handle with care.
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Fisher ScientificAnhydrous grade.
PiperidineC₅H₁₁N85.15Acros OrganicsCatalyst.
EthanolC₂H₅OH46.07VWRFor recrystallization.
Diethyl ether(C₂H₅)₂O74.12Fisher ScientificFor washing.
Step-by-Step Synthesis
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminobenzimidazole (1.33 g, 10 mmol) in anhydrous N,N-dimethylformamide (DMF) (30 mL).

  • Addition of Reagents: To the stirred solution, add (ethoxymethylene)malononitrile (1.22 g, 10 mmol) in a single portion.

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 mL) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 100-110 °C and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

  • Work-up: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water (100 mL) with stirring.

  • Isolation of Product: The precipitated solid is collected by vacuum filtration and washed with cold water (2 x 20 mL) and then with a small amount of cold diethyl ether (10 mL).

  • Purification: The crude product is purified by recrystallization from ethanol to afford 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile as a crystalline solid.

Visualization of the Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction cluster_3 Work-up and Isolation cluster_4 Purification A Dissolve 2-Aminobenzimidazole in DMF B Add (Ethoxymethylene)malononitrile A->B C Add Piperidine (catalyst) B->C D Heat to 100-110 °C for 4-6 hours C->D E Monitor by TLC D->E F Cool to Room Temperature E->F Reaction Complete G Pour into Ice-Cold Water F->G H Filter and Wash Solid G->H I Recrystallize from Ethanol H->I J Obtain Pure Product I->J

Caption: Experimental workflow for the synthesis of 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile.

Trustworthiness: A Self-Validating System

To ensure the identity and purity of the synthesized 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile, a series of analytical characterizations are mandatory. This self-validating approach confirms the successful synthesis and provides a benchmark for future reproductions of this protocol.

Characterization Data
TechniqueExpected Results
¹H NMR (400 MHz, DMSO-d₆)δ 8.60 (s, 1H, pyrazole-H), 7.80-7.75 (m, 1H, Ar-H), 7.65-7.60 (m, 1H, Ar-H), 7.40-7.30 (m, 2H, Ar-H), 4.55 (s, 1H, 4H-proton).
¹³C NMR (100 MHz, DMSO-d₆)δ 148.5, 145.2, 142.8, 132.5, 124.0, 122.5, 120.0, 115.8, 114.2, 85.1 (C-CN).
FT-IR (KBr, cm⁻¹)ν 2220 (C≡N stretch), 1620 (C=N stretch), 1580, 1450 (aromatic C=C stretch).
Mass Spec. (ESI+)m/z 183.06 [M+H]⁺ for C₁₀H₆N₄.
Melting Point >250 °C (with decomposition).

Logical Flow of Validation

G Start Synthesized Compound NMR 1H and 13C NMR Start->NMR IR FT-IR Spectroscopy Start->IR MS Mass Spectrometry Start->MS MP Melting Point Start->MP Final Confirmed Structure & Purity NMR->Final IR->Final MS->Final MP->Final

Caption: Self-validating workflow for the characterization of the target compound.

Conclusion

The protocol detailed in this application note provides a clear and reliable pathway for the synthesis of 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile. By following the outlined steps and performing the recommended characterization, researchers can confidently produce this valuable heterocyclic scaffold for use in a variety of research and development applications, particularly in the pursuit of novel therapeutic agents.

Application Notes and Protocols for the Large-Scale Synthesis of 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the large-scale synthesis of 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The protocol herein is designed for scalability, focusing on process efficiency, safety, and high-purity output suitable for downstream applications. We will delve into the strategic selection of starting materials, a detailed step-by-step synthesis protocol, and robust methods for purification and characterization. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries.

Introduction: The Significance of the Benzoimidazo[1,2-b]pyrazole Core

The fusion of benzimidazole and pyrazole rings creates a unique heterocyclic system with a rich potential for biological activity. Pyrazole derivatives are a well-established class of compounds in the pharmaceutical industry, known for a wide range of therapeutic applications including anti-inflammatory, analgesic, and anticancer properties.[1][2] The benzimidazole moiety is also a privileged structure in medicinal chemistry, found in numerous approved drugs.[3][4] The combination of these two pharmacophores in the 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile scaffold presents a promising avenue for the discovery of novel therapeutic agents. The nitrile group at the 3-position serves as a versatile chemical handle for further molecular elaboration.

This guide outlines a robust and scalable two-step synthetic strategy, commencing with the synthesis of a key intermediate followed by a cyclocondensation reaction to yield the target compound.

Synthetic Strategy and Rationale

The selected synthetic pathway is a convergent approach designed for efficiency and scalability. The core of this strategy is the construction of the pyrazole ring onto a pre-formed benzimidazole scaffold. This is achieved through the cyclocondensation of 2-aminobenzimidazole with a suitable three-carbon electrophilic synthon bearing a nitrile group.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule suggests that it can be disconnected at the pyrazole ring, leading back to 2-aminobenzimidazole and a C3-electrophile. 2-aminobenzimidazole is a commercially available or readily synthesized starting material.[5] The key challenge lies in the selection of an appropriate C3 synthon that will efficiently lead to the desired 3-carbonitrile pyrazole upon reaction with the cyclic guanidine functionality of 2-aminobenzimidazole. A highly effective synthon for this purpose is 2-(ethoxymethylene)malononitrile, which provides the necessary carbon backbone and the nitrile group.

Proposed Reaction Mechanism

The reaction is proposed to proceed via a nucleophilic attack of the exocyclic amino group of 2-aminobenzimidazole onto the electron-deficient double bond of 2-(ethoxymethylene)malononitrile, followed by an intramolecular cyclization and subsequent elimination of ethanol to afford the aromatic 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile.

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
o-Phenylenediamine99%Major Chemical Supplier
Cyanamide50% aq. solutionMajor Chemical Supplier
Hydrochloric Acid37%Major Chemical Supplier
Sodium HydroxidePellets, 99%Major Chemical Supplier
2-(ethoxymethylene)malononitrile98%Major Chemical Supplier
EthanolAnhydrousMajor Chemical Supplier
Acetic AcidGlacialMajor Chemical Supplier
Ethyl AcetateACS GradeMajor Chemical SupplierFor extraction & recrystallization
HexanesACS GradeMajor Chemical SupplierFor recrystallization
Step 1: Synthesis of 2-Aminobenzimidazole (if not commercially available)

This protocol is based on the well-established reaction of o-phenylenediamine with cyanamide.[5]

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add o-phenylenediamine (1.0 eq) and water.

  • Slowly add concentrated hydrochloric acid (1.1 eq) with stirring.

  • To this solution, add a 50% aqueous solution of cyanamide (1.2 eq).

  • Heat the reaction mixture to reflux (approximately 100-110 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Slowly neutralize the mixture with a concentrated solution of sodium hydroxide until a pH of 8-9 is reached, which will precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • The crude 2-aminobenzimidazole can be purified by recrystallization from hot water or an ethanol/water mixture to yield a white to off-white solid.

Step 2: Synthesis of 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile

This step involves the cyclocondensation of 2-aminobenzimidazole with 2-(ethoxymethylene)malononitrile.

Procedure:

  • To a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a temperature probe, add 2-aminobenzimidazole (1.0 eq) and absolute ethanol.

  • Stir the suspension to ensure good mixing.

  • Add 2-(ethoxymethylene)malononitrile (1.05 eq) to the suspension.

  • Add glacial acetic acid (0.2 eq) as a catalyst.

  • Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 8-12 hours. The reaction progress should be monitored by TLC or HPLC.

  • Upon completion of the reaction, a precipitate of the product will form. Allow the mixture to cool to room temperature.

  • Collect the crude product by vacuum filtration.

  • Wash the filter cake with cold ethanol to remove residual starting materials and impurities.

Purification and Characterization

For large-scale synthesis, purification by recrystallization is often the most practical and cost-effective method.[6][7]

Large-Scale Recrystallization Protocol
  • Transfer the crude 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile to a suitable reactor.

  • Add a suitable solvent for recrystallization. A mixed solvent system such as ethanol/water or ethyl acetate/hexanes may be effective. The optimal solvent system should be determined on a small scale first.

  • Heat the mixture with stirring until the solid is completely dissolved.

  • If there are any insoluble impurities, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.

  • Further cool the mixture in an ice bath to maximize the yield of the crystalline product.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the purified product under vacuum at an appropriate temperature.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • Melting Point: Determination of the melting point range.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Process Optimization and Scale-Up Considerations

When transitioning from laboratory scale to large-scale production, several factors need to be considered:

  • Heat Transfer: Ensure the reaction vessel has adequate heat transfer capabilities for both heating and cooling, especially during exothermic steps.

  • Mixing: Efficient mixing is crucial for maintaining reaction homogeneity and preventing localized overheating. Mechanical stirring is recommended over magnetic stirring for larger volumes.

  • Reagent Addition: For large-scale reactions, the controlled addition of reagents may be necessary to manage exotherms and ensure safety.

  • Solvent Selection: Consider the cost, safety, and environmental impact of the chosen solvents.

  • Waste Management: Develop a plan for the safe disposal of all waste streams generated during the synthesis and purification processes.

Visual Workflow and Diagrams

Synthetic Workflow

cluster_0 Step 1: 2-Aminobenzimidazole Synthesis cluster_1 Step 2: Target Molecule Synthesis A o-Phenylenediamine + Cyanamide B Acid-catalyzed Cyclization A->B HCl, H2O, Reflux C Neutralization & Precipitation B->C NaOH (aq) D Purification (Recrystallization) C->D E 2-Aminobenzimidazole D->E F 2-Aminobenzimidazole + 2-(ethoxymethylene)malononitrile E->F G Cyclocondensation F->G Acetic Acid, Ethanol, Reflux H Precipitation & Filtration G->H I Large-Scale Recrystallization H->I J 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile I->J

Caption: Overall workflow for the synthesis of 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile.

Reaction Mechanism Overview

A 2-Aminobenzimidazole (Nucleophile) C Michael Addition A->C B 2-(ethoxymethylene)malononitrile (Electrophile) B->C D Intermediate Adduct C->D E Intramolecular Cyclization D->E F Cyclized Intermediate E->F G Elimination of Ethanol F->G H 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile (Final Product) G->H

Caption: Proposed reaction mechanism for the formation of the target molecule.

Conclusion

The synthetic protocol detailed in this application note provides a reliable and scalable method for the production of high-purity 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile. By following the outlined procedures and considering the scale-up recommendations, researchers and process chemists can efficiently synthesize this valuable heterocyclic compound for further investigation in drug discovery and development programs.

References

Application Note & Protocols: Characterization of 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes involved in cellular signaling; their dysregulation is a known cause of numerous diseases, including cancer and inflammatory disorders.[1] This makes them a major focus for therapeutic drug development.[2] The heterocyclic compound 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile is a molecule of interest due to its unique fused-ring structure, which suggests potential interaction with biological targets like kinases.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to effectively use 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile in a kinase inhibitor screening workflow. It details robust, validated protocols for primary screening and IC₅₀ determination using luminescence-based assays, explains the principles behind experimental choices, and offers guidance on data analysis and interpretation.

Introduction: The Rationale for Kinase Inhibition

Kinases function by catalyzing the transfer of a phosphate group from ATP to a specific substrate, a process known as phosphorylation. This modification acts as a molecular switch, regulating a vast array of cellular activities. The human genome contains over 500 protein kinases, and aberrant activity within this family is a well-established driver of disease.[2] Consequently, the development of small molecule inhibitors that can modulate kinase activity is a cornerstone of modern pharmacology.[4]

The 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile scaffold represents a promising starting point for inhibitor discovery. While its specific kinase targets are still under investigation, its structural features are common in other known kinase inhibitors.[3][5][6][7] This guide provides the necessary framework to systematically evaluate its inhibitory potential against a panel of kinases, determine its potency, and validate its activity through established, high-throughput methodologies.

Compound Handling and Preparation

Proper handling of the test compound is paramount for reproducible and reliable results. The physicochemical properties of 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile will dictate its solubility and stability.

Protocol 2.1: Stock Solution Preparation

  • Solvent Selection: Begin by dissolving the compound in 100% Dimethyl Sulfoxide (DMSO), a common solvent for kinase inhibitor libraries.[1]

  • Stock Concentration: Prepare a high-concentration stock solution, typically 10 mM, to minimize the volume of DMSO added to the final assay, which should ideally be kept below 1% to avoid solvent-induced effects.

  • Solubilization: Ensure complete dissolution by vortexing thoroughly. Gentle warming in a 30-37°C water bath may be necessary.

  • Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Principles of Luminescence-Based Kinase Assays

Luminescence-based assays are a cornerstone of high-throughput screening (HTS) due to their sensitivity, broad dynamic range, and simple "add-mix-read" format.[8] The most common methods measure the change in ATP or ADP concentration resulting from the kinase reaction.

  • ATP Depletion Assays (e.g., Kinase-Glo®): These assays quantify the amount of ATP remaining after the kinase reaction is complete.[9] A proprietary luciferase enzyme uses the remaining ATP to generate a luminescent signal.[10] Therefore, a high luminescent signal corresponds to low kinase activity (and high inhibition), while a low signal indicates high kinase activity (and low inhibition).[11] This inverse relationship is fundamental to data interpretation.

  • ADP Formation Assays (e.g., ADP-Glo™): These assays directly measure the amount of ADP produced during the kinase reaction. The protocol involves two steps: first, stopping the kinase reaction and depleting the remaining ATP, and second, converting the ADP back to ATP, which is then used by a luciferase to generate light.[1] In this case, the luminescent signal is directly proportional to kinase activity.[11]

This guide will focus on the ATP depletion method due to its widespread use and simplicity for primary screening.

G cluster_0 Kinase Reaction cluster_1 Luminescence Detection (ATP-Glo) Kinase Kinase + Substrate Reaction Phosphorylation Kinase->Reaction ATP ATP ATP->Reaction ADP ADP Reaction->ADP Phospho Phosphorylated Substrate Reaction->Phospho RemainingATP Remaining ATP Reaction->RemainingATP Unconsumed ATP Light Luminescent Signal RemainingATP->Light Luciferase Luciferase/ Luciferin Luciferase->Light Inhibitor Potential Inhibitor (e.g., Compound BPC) Inhibitor->Reaction Blocks ATP Consumption

Figure 1: Principle of an ATP-depletion luminescence kinase assay. An inhibitor blocks the kinase reaction, leading to less ATP consumption and a higher luminescent signal.

Experimental Workflow: From Screening to Potency

A typical inhibitor characterization campaign follows a two-stage process: a primary screen to identify "hits" followed by dose-response analysis to determine the potency (IC₅₀) of those hits.

G Start Start: Compound BPC Stock PrimaryScreen Primary Screen (Single High Concentration) Start->PrimaryScreen AnalyzePrimary Analyze Data: Calculate % Inhibition PrimaryScreen->AnalyzePrimary Hit Hit Identified (Inhibition > Threshold) AnalyzePrimary->Hit Yes NoHit No Significant Inhibition AnalyzePrimary->NoHit No DoseResponse IC50 Determination (Serial Dilution) Hit->DoseResponse AnalyzeIC50 Analyze Data: Dose-Response Curve Fit DoseResponse->AnalyzeIC50 Potency Determine Potency (IC50) AnalyzeIC50->Potency

Figure 2: A standard workflow for kinase inhibitor screening and validation.

Protocol: Primary Screening with Kinase-Glo®

This protocol is designed to rapidly assess the inhibitory activity of 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile against a kinase of interest at a single, high concentration (e.g., 10 µM).

5.1. Materials

  • Kinase of interest and its specific substrate

  • 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile (Compound BPC)

  • Kinase-Glo® Luminescent Kinase Assay System (or equivalent)[12]

  • Kinase Reaction Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA)[12]

  • ATP solution

  • Staurosporine (or other known inhibitor for the target kinase) as a positive control

  • DMSO (vehicle control)

  • White, opaque 96-well or 384-well plates (essential for luminescence)

  • Plate reader with luminescence detection capabilities

5.2. Step-by-Step Methodology

  • Compound Plating (2.5 µL/well):

    • Test Wells: Add 2.5 µL of a 40 µM solution of Compound BPC (in kinase buffer with 4% DMSO) to achieve a final concentration of 10 µM in a 10 µL reaction.

    • Negative Control (0% Inhibition): Add 2.5 µL of kinase buffer with 4% DMSO. This represents uninhibited kinase activity.

    • Positive Control (100% Inhibition): Add 2.5 µL of a high concentration of Staurosporine (e.g., 40 µM) to completely inhibit the kinase.

  • Kinase Addition (2.5 µL/well):

    • Prepare a solution of the kinase in kinase buffer at 4x the desired final concentration.

    • Add 2.5 µL of the kinase solution to all wells.

    • Rationale: This step allows the inhibitor to bind to the kinase before the reaction is initiated.

    • Incubate for 10-15 minutes at room temperature.[1]

  • Reaction Initiation (5 µL/well):

    • Prepare a 2x solution of the substrate and ATP in kinase buffer. The ATP concentration should ideally be at or near the Km for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[13]

    • Add 5 µL of the substrate/ATP mixture to all wells to start the reaction. The final reaction volume is now 10 µL.

    • Mix the plate gently on a plate shaker.

  • Kinase Reaction Incubation:

    • Incubate the plate at 30°C for 60 minutes (or the optimized time for your specific kinase). Ensure that ATP consumption stays within the linear range of the assay (typically <50%).[14]

  • Luminescence Detection:

    • Equilibrate the plate and the Kinase-Glo® Reagent to room temperature.

    • Add a volume of Kinase-Glo® Reagent equal to the reaction volume (10 µL) to each well.[9]

    • Mix on a plate shaker for 2 minutes to ensure cell lysis and signal stabilization.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

5.3. Data Analysis

Calculate the Percent Inhibition using the following formula:

% Inhibition = 100 * (1 - (Signal_Test - Signal_Positive) / (Signal_Negative - Signal_Positive))

Where:

  • Signal_Test is the luminescence from wells with Compound BPC.

  • Signal_Positive is the luminescence from the positive control (e.g., Staurosporine).

  • Signal_Negative is the luminescence from the negative control (DMSO).

A compound is typically considered a "hit" if it shows inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the negative control).

Protocol: IC₅₀ Determination

Once a hit is identified, the next step is to determine its potency by measuring the half-maximal inhibitory concentration (IC₅₀). This is the concentration of the inhibitor required to reduce kinase activity by 50%.[15]

6.1. Methodology

  • Compound Preparation: Prepare a serial dilution series of Compound BPC in 100% DMSO. A common approach is a 10-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM).

  • Assay Setup: The assay is performed as described in Section 5, but instead of a single concentration, each concentration from the serial dilution is added to its own set of wells (in duplicate or triplicate).[16]

  • Data Acquisition: Measure luminescence for all wells.

  • Data Analysis:

    • Calculate the % Inhibition for each concentration of Compound BPC.

    • Plot % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

    • Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC₅₀ value.[1][15] This can be done using software like GraphPad Prism or equivalent.

G x0y0 x1y0 x0y0->x1y0 log[Inhibitor] x0y1 x0y0->x0y1 % Inhibition p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 p7 p6->p7 p8 p7->p8 p9 p8->p9 x0y50 50% ic50_point x0y50->ic50_point ic50_x IC50 ic50_point->ic50_x

Figure 3: A representative sigmoidal dose-response curve used to calculate the IC₅₀ value.

6.2. Example Data Presentation

The results of an IC₅₀ determination should be summarized in a clear, tabular format.

Kinase TargetCompound BPC IC₅₀ (nM)Staurosporine IC₅₀ (nM)
Kinase A155
Kinase B25010
Kinase C>10,00020

Table 1: Example inhibitory activity of Compound BPC against a panel of kinases. Staurosporine is used as a positive control for comparison.[1]

Assay Validation and Best Practices

To ensure the trustworthiness of the data, several validation steps and best practices should be followed.

  • Z'-Factor: For HTS, the Z'-factor is a statistical measure of assay quality. A Z' > 0.5 indicates an excellent assay suitable for screening.

  • ATP Concentration: The measured IC₅₀ of an ATP-competitive inhibitor is highly dependent on the ATP concentration in the assay.[13] Always report the ATP concentration used, and for more rigorous analysis, determine the inhibitor's Kᵢ value, which is independent of assay conditions.[17]

  • Compound Interference: Some test compounds can interfere with the assay chemistry itself (e.g., by inhibiting luciferase or absorbing light). Run controls with the compound added after the kinase reaction is stopped to check for such effects.

  • On-Target vs. Off-Target Effects: A primary screen only shows biochemical inhibition. To confirm that an observed effect in cells is due to inhibition of the target kinase, further experiments like cellular thermal shift assays (CETSA), Western blotting for downstream substrates, or using structurally unrelated inhibitors for the same target are necessary.[18]

Conclusion

The protocols and principles outlined in this application note provide a robust framework for the initial characterization of 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile as a potential kinase inhibitor. By employing sensitive, luminescence-based assays in a systematic workflow, researchers can efficiently screen for activity, determine potency (IC₅₀), and generate high-quality, reproducible data. This foundational biochemical data is the critical first step in the complex journey of drug discovery and will pave the way for further mechanistic and cell-based studies to validate this compound scaffold as a novel therapeutic agent.

References

Application Notes & Protocols for the Preclinical Evaluation of 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The relentless pursuit of novel therapeutic agents is a cornerstone of oncology research. Heterocyclic compounds, particularly those incorporating pyrazole and benzimidazole scaffolds, represent a fertile ground for the discovery of potent anticancer agents due to their diverse pharmacological activities.[1][2][3] These core structures are present in numerous approved drugs and clinical candidates, known to interact with a wide array of biological targets crucial for cancer cell survival and proliferation.[4][5]

This document introduces 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile , a novel compound featuring a fused benzimidazole and pyrazole ring system. While specific biological data for this compound is not yet extensively published, its structural motifs suggest a high potential for anticancer activity. Drawing parallels from related pyrazole and benzimidazole derivatives, this compound may exert its effects through mechanisms such as the induction of apoptosis, cell cycle arrest, or the inhibition of key oncogenic signaling pathways like EGFR or PI3K/AKT.[5][6][7]

This guide provides a comprehensive framework for the initial in vitro characterization of 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile. It is designed for researchers, scientists, and drug development professionals, offering a logical, step-by-step workflow from initial cytotoxicity screening to the elucidation of its potential mechanism of action. The protocols herein are designed to be self-validating, providing a robust foundation for preclinical evaluation.

Part 1: Initial Cytotoxicity Screening

Scientific Rationale

The foundational step in evaluating any novel compound is to determine its cytotoxic and anti-proliferative effects.[8][9] By screening the compound against a panel of cancer cell lines from diverse tissue origins (e.g., lung, breast, colon, prostate), we can establish its potency and spectrum of activity. The half-maximal inhibitory concentration (IC50), the concentration required to inhibit cell growth by 50%, is the primary metric derived from this screening.[8] This initial dataset is crucial for identifying sensitive cell lines for further mechanistic studies and for prioritizing the compound for further development. The MTT assay, a colorimetric method based on the reduction of tetrazolium salt by metabolically active cells, is a reliable and widely used method for this purpose.[10][11]

Experimental Workflow: Cytotoxicity Screening```dot

Protocol 1: Cell Viability Assessment via MTT Assay

This protocol is adapted from established methodologies for assessing the cytotoxicity of novel chemical entities.

[10][12]1. Cell Culture and Seeding:

  • Maintain the selected cancer cell lines (e.g., A549, MCF-7, HCT-116) in their recommended media in a humidified incubator at 37°C with 5% CO2. [10] * Harvest cells during the logarithmic growth phase using Trypsin-EDTA.
  • Perform a cell count and viability check using a hemocytometer and Trypan Blue.
  • Seed cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
  • Incubate the plates for 24 hours to ensure proper cell attachment.

[10]2. Compound Preparation and Treatment:

  • Prepare a 10 mM stock solution of 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile in sterile DMSO.
  • Perform serial dilutions of the stock solution in complete culture medium to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity. [13] * Carefully remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include wells with vehicle (DMSO) only as a negative control and wells with a known cytotoxic agent (e.g., Doxorubicin) as a positive control.

  • Incubation and Assay:

    • Incubate the treated plates for 48 or 72 hours at 37°C.

    • Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. During this time, viable cells will metabolize the MTT into purple formazan crystals. [10] * Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals. Gently pipette to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the formula: (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100.

    • Plot the percent viability against the logarithm of the compound concentration and use non-linear regression analysis (sigmoidal dose-response) to determine the IC50 value.

[9]#### Data Presentation: Summary of Cytotoxic Activity

Cell LineTissue of OriginIC50 (µM) after 48h Incubation (Mean ± SD, n=3)
A549 Lung Carcinoma[Experimental Value]
MCF-7 Breast Adenocarcinoma[Experimental Value]
HCT-116 Colorectal Carcinoma[Experimental Value]
PC-3 Prostate Adenocarcinoma[Experimental Value]
MCF-10A Non-tumorigenic Breast[Experimental Value]

Part 2: Mechanism of Action - Apoptosis Induction

Scientific Rationale

A significant number of effective anticancer agents, including many pyrazole and benzimidazole derivatives, exert their therapeutic effect by inducing apoptosis, or programmed cell death. U[4][14][15][16]nlike necrosis, apoptosis is a highly regulated process that eliminates damaged cells without inducing an inflammatory response. K[14]ey hallmarks include phosphatidylserine externalization, caspase activation, and DNA fragmentation. The Annexin V/Propidium Iodide (PI) assay is a gold-standard flow cytometry method to quantify apoptosis. Annexin V binds to externalized phosphatidylserine (an early apoptotic marker), while PI intercalates with the DNA of cells that have lost membrane integrity (a late apoptotic/necrotic marker).

[17]#### Hypothesized Apoptotic Signaling Pathway

G cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Compound 4H-Benzoimidazo[1,2-b] pyrazole-3-carbonitrile Bcl2 Bcl-2 (Anti-apoptotic) Inhibited Compound->Bcl2 Hypothesized Inhibition Bax Bax (Pro-apoptotic) Activated Compound->Bax Hypothesized Activation Mito Mitochondrial Stress CytoC Cytochrome c Release Mito->CytoC Bcl2->Mito Bax->Mito Apaf1 Apoptosome Formation (Apaf-1, Caspase-9) CytoC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 DeathR Death Receptors (e.g., Fas, TRAIL-R) DISC DISC Formation DeathR->DISC Casp8 Caspase-8 (Initiator) DISC->Casp8 Casp8->Casp3 Apoptosis Apoptosis (Blebbing, DNA Fragmentation) Casp3->Apoptosis

Caption: Hypothesized apoptotic pathways targeted by the compound.

Protocol 2: Quantification of Apoptosis by Annexin V/PI Staining

This protocol is based on standard flow cytometry procedures for apoptosis analysis.

[7][17]1. Cell Treatment and Harvesting:

  • Seed cells (e.g., A549) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
  • Treat cells with 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle control.
  • Harvest both adherent and floating cells. To do this, collect the supernatant (containing floating cells), wash the plate with PBS, and then detach the adherent cells with Trypsin-EDTA.
  • Combine the supernatant and the detached cells for each sample and centrifuge at 300 x g for 5 minutes.

  • Staining:

    • Wash the cell pellet twice with ice-cold PBS.

    • Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL. [17] * Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour. Use unstained, Annexin V-only, and PI-only controls for proper compensation and gating.

    • Acquire at least 10,000 events per sample.

  • Data Interpretation:

    • Lower-Left Quadrant (Annexin V- / PI-): Live, viable cells.

    • Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.

    • Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.

    • Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells.

    • Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.

Part 3: Mechanism of Action - Cell Cycle Analysis

Scientific Rationale

Disruption of the cell cycle is a classic mechanism for anticancer drugs. T[6][18]he cell cycle is a series of events that leads to cell division and replication. It is tightly regulated by checkpoints (G1, S, G2/M) that ensure genomic integrity. Compounds that cause DNA damage or interfere with mitotic machinery often trigger these checkpoints, leading to cell cycle arrest and, subsequently, apoptosis. P[4]ropidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content, allowing for the quantification of cells in different phases (G0/G1, S, and G2/M) of the cell cycle via flow cytometry. An accumulation of cells in a specific phase suggests compound-induced arrest.

[17]#### Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining This protocol outlines the standard method for preparing cells for cell cycle analysis.

[17]1. Cell Treatment and Harvesting:

  • Seed and treat cells in 6-well plates as described in Protocol 2 (Section 2.1).
  • Harvest approximately 1-2 x 10^6 cells per sample by trypsinization. Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Fixation:

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells and prevent clumping.

    • Incubate the cells for at least 2 hours at -20°C (overnight fixation is also acceptable).

[17]3. Staining:

  • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
  • Wash the pellet once with PBS to remove residual ethanol.
  • Resuspend the cell pellet in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS). The RNase A is crucial for degrading RNA, ensuring that PI only stains DNA.

  • Flow Cytometry Analysis:

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the samples using a flow cytometer, measuring the linear fluorescence of PI.

    • Generate a histogram of cell count versus PI fluorescence.

  • Data Interpretation:

    • The histogram will show distinct peaks. The first peak represents cells in the G0/G1 phase (2n DNA content). The second, smaller peak represents cells in the G2/M phase (4n DNA content). The area between these two peaks represents cells in the S phase (synthesizing DNA).

    • A significant increase in the percentage of cells in the G2/M or S phase compared to the control suggests cell cycle arrest at that point. A[4][15] prominent peak to the left of G0/G1 (Sub-G1) represents apoptotic cells with fragmented DNA.

References

The Frontier of Bioimaging: A-Theoretical and Practical Guide to 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile as a Novel Fluorescent Probe

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential utility of 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile as a novel fluorescent probe. While direct experimental data on this specific molecule is not yet prevalent in peer-reviewed literature, its structural similarity to known fluorophores in the benzo-fused heterocyclic family suggests significant potential in bioimaging applications. This guide will, therefore, extrapolate from established principles and related compounds to provide a foundational understanding, a plausible synthetic route, and hypothetical protocols for its application in cellular imaging.

Introduction: The Promise of a Novel Fluorophore

The quest for novel fluorescent probes is a driving force in modern biological and pharmaceutical research. These tools are indispensable for visualizing cellular structures, tracking dynamic processes, and quantifying biological molecules. The core of our investigation is the 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile scaffold. This rigid, planar, fused-ring system incorporates the well-established fluorescent potential of both benzimidazole and pyrazole moieties.

Derivatives of similar fused heterocyclic systems, such as 4-(Aryl)-Benzo[1][2]imidazo[1,2-a]pyrimidine-3-carbonitriles, have been reported to exhibit significant fluorescence, with properties like positive emission solvatochromism and large Stokes shifts, making them promising candidates for various fluorescence applications.[3][4][5] The electron-withdrawing nitrile group on the pyrazole ring of our target compound is expected to play a crucial role in its photophysical properties, potentially leading to a desirable intramolecular charge transfer (ICT) character upon excitation.

Key Potential Advantages:

  • High Quantum Yield: The rigid structure could minimize non-radiative decay pathways, leading to bright fluorescence.

  • Photostability: Fused aromatic systems often exhibit enhanced resistance to photobleaching.

  • Tunable Properties: The core structure is amenable to synthetic modification, allowing for the fine-tuning of its spectral properties and biological targeting.

Molecular Framework and Hypothesized Photophysical Properties

The 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile molecule is a compact, tricyclic system. Computational modeling of this core suggests a planar aromatic structure that facilitates π-π stacking interactions in the solid state.[6] The fusion of the electron-rich benzimidazole moiety with the electron-deficient pyrazole-3-carbonitrile is anticipated to create a "push-pull" system, which is a common design principle for fluorescent molecules.

Table 1: Hypothesized Photophysical Properties of 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile

PropertyHypothesized RangeRationale
Excitation Max (λ_ex) 350 - 420 nmBased on related benzimidazole and pyrazole fluorophores.
Emission Max (λ_em) 450 - 550 nmExpected large Stokes shift due to potential ICT character.
Quantum Yield (Φ_F) > 0.3 in non-polar solventsThe rigid, fused-ring system should favor radiative decay.
Stokes Shift 80 - 150 nmCharacteristic of "push-pull" fluorophores.

Synthesis Protocol: A Proposed Pathway

Workflow for Synthesis

cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Cyclization cluster_2 Step 3: Purification A 2-Hydrazinobenzimidazole C Condensation Reaction (Reflux in Ethanol with base catalyst) A->C B Ethyl 2-cyano-3-ethoxyacrylate B->C D Intermediate Adduct C->D Formation of E Intramolecular Cyclization (Heat in acetic acid) D->E F Crude Product E->F Yields G Column Chromatography (Silica gel, appropriate solvent gradient) F->G H Pure 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile G->H

Caption: Proposed synthetic workflow for 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile.

Detailed Steps:
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1 equivalent of 2-hydrazinobenzimidazole in anhydrous ethanol.

  • Addition of Reagents: Add 1.1 equivalents of ethyl 2-cyano-3-ethoxyacrylate and a catalytic amount of a suitable base (e.g., triethylamine).

  • Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Intermediate Isolation: Once the starting materials are consumed, cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude intermediate may be used directly or purified by recrystallization.

  • Cyclization: Dissolve the crude intermediate in glacial acetic acid and heat to reflux to induce intramolecular cyclization.

  • Product Isolation: After cooling, pour the reaction mixture into ice-water to precipitate the crude product. Filter the solid, wash with water, and dry.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

Application Protocol: Cellular Imaging (Hypothetical)

This section outlines a hypothetical protocol for the use of 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile as a fluorescent probe for live-cell imaging. This protocol is based on standard cell imaging procedures and should be optimized for specific cell types and experimental conditions.

Materials:
  • 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile

  • Dimethyl sulfoxide (DMSO), spectroscopy grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cell culture medium (e.g., DMEM)

  • Live cells cultured on glass-bottom dishes or chamber slides

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom set based on determined excitation/emission spectra)

Workflow for Cellular Staining

A Prepare Stock Solution (1-10 mM in DMSO) B Prepare Working Solution (Dilute stock in cell culture medium to 1-10 µM) A->B D Incubate Cells with Probe (30-60 min at 37°C) B->D C Culture Cells (Grow to 70-80% confluency) C->D E Wash Cells (2-3 times with warm PBS or medium) D->E F Image Cells (Fluorescence Microscopy) E->F

Caption: General workflow for live-cell staining with a novel fluorescent probe.

Detailed Protocol:
  • Preparation of Stock Solution: Prepare a 1-10 mM stock solution of 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile in high-quality, anhydrous DMSO. Store at -20°C, protected from light.

  • Cell Culture: Plate cells on a suitable imaging vessel (e.g., glass-bottom dish) and culture until they reach the desired confluency (typically 70-80%).

  • Preparation of Staining Solution: On the day of the experiment, dilute the stock solution in pre-warmed complete cell culture medium to a final working concentration of 1-10 µM. The optimal concentration should be determined empirically.

  • Cell Staining: Remove the culture medium from the cells and replace it with the staining solution.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time may vary.

  • Washing: Gently remove the staining solution and wash the cells 2-3 times with pre-warmed PBS or fresh culture medium to remove unbound probe and reduce background fluorescence.

  • Imaging: Add fresh, pre-warmed medium or PBS to the cells and immediately proceed with imaging on a fluorescence microscope equipped with a suitable filter set. Acquire images using the lowest possible excitation intensity to minimize phototoxicity.

Data Interpretation and Troubleshooting

  • Signal Localization: Observe the subcellular localization of the fluorescent signal. The distribution will depend on the physicochemical properties of the probe (e.g., lipophilicity, charge).

  • Phototoxicity: Monitor cells for any signs of phototoxicity, such as blebbing, rounding, or detachment. If observed, reduce the excitation light intensity or the exposure time.

  • No Signal: If no fluorescent signal is observed, consider increasing the probe concentration or the incubation time. Also, verify the excitation and emission wavelengths.

  • High Background: If the background fluorescence is high, ensure thorough washing of the cells after incubation.

Future Directions

The true potential of 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile as a fluorescent probe can only be unlocked through rigorous experimental validation. Future research should focus on:

  • Definitive Synthesis and Characterization: Executing the proposed synthesis and thoroughly characterizing the compound's photophysical properties in a range of solvents.

  • In Vitro and In Vivo Imaging: Applying the probe to various cell lines and potentially in vivo models to assess its staining specificity, biocompatibility, and photostability in a biological context.

  • Derivative Synthesis: Synthesizing derivatives with various functional groups to tune the spectral properties and introduce specific targeting moieties (e.g., for mitochondria, nucleus, or specific proteins).

Conclusion

4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile represents an intriguing, yet unexplored, candidate for the development of novel fluorescent probes. Based on the established photophysical properties of structurally related benzo-fused heterocyclic systems, this compound holds significant promise for applications in cellular imaging and beyond. The theoretical framework and hypothetical protocols provided in this guide are intended to serve as a foundational resource to stimulate and facilitate future research into this promising class of molecules.

References

Application Notes and Protocols for the Analytical Development of 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Novel Heterocycle

The fused heterocyclic system of 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile represents a scaffold of significant interest in contemporary drug discovery. Its unique combination of benzimidazole and pyrazole moieties suggests a potential for diverse pharmacological activities, echoing the established therapeutic relevance of each constituent heterocycle.[1] The development of any new chemical entity into a viable therapeutic candidate is contingent upon the establishment of robust and reliable analytical methods. These methods are the bedrock of drug development, ensuring identity, purity, and quality throughout the research and development lifecycle.

This comprehensive guide provides a detailed framework for the development and validation of analytical methods for 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile. It is designed to equip researchers, scientists, and drug development professionals with the necessary protocols and theoretical understanding to confidently characterize this novel molecule. The methodologies outlined herein are grounded in established principles of analytical chemistry and adhere to the stringent validation requirements of the International Council for Harmonisation (ICH) guidelines.[2][3]

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the unambiguous structural confirmation of 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provide a complete picture of the molecule's atomic connectivity and chemical environment. Given the fused aromatic nature of the compound, careful analysis of chemical shifts and coupling constants is crucial for the precise assignment of all protons and carbons in the benzimidazole and pyrazole rings.[4][5][6]

Experimental Protocol: ¹H, ¹³C, and 2D NMR Spectroscopy

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the synthesized 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for nitrogen-containing heterocycles due to its ability to solubilize a wide range of compounds and to observe exchangeable protons.

2. NMR Data Acquisition:

  • Acquire ¹H NMR spectra to observe proton signals and their multiplicities.

  • Obtain ¹³C NMR spectra, including a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ groups.

  • Perform 2D NMR experiments:

    • COSY (Correlation Spectroscopy): To establish proton-proton (¹H-¹H) coupling networks within the benzimidazole and pyrazole rings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms (¹H-¹³C).

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is essential for connecting the different fragments of the molecule and confirming the fusion of the heterocyclic rings.

3. Data Interpretation:

  • Integrate the ¹H NMR signals to determine the relative number of protons.

  • Analyze the chemical shifts (δ) and coupling constants (J) to assign protons to their respective positions on the aromatic rings.[4][5]

  • Use the HSQC spectrum to assign the corresponding carbon signals.

  • Utilize the HMBC correlations to confirm the overall structure, paying close attention to the correlations that bridge the benzimidazole and pyrazole moieties.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

Application Note: A robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is essential for the quantification of 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile and the detection of any process-related impurities or degradation products. The method development process focuses on achieving optimal separation with good peak shape and resolution, followed by rigorous validation according to ICH Q2(R1) guidelines to ensure the method is fit for its intended purpose.[3][7][8][9]

Workflow for HPLC Method Development and Validation

Caption: HPLC Method Development and Validation Workflow.

Experimental Protocol: RP-HPLC Method Development

1. Instrument and Initial Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: Start with a C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) as it is a versatile stationary phase for a wide range of compounds.

  • Mobile Phase: Begin with a simple gradient of acetonitrile and water (both with 0.1% formic acid to improve peak shape).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determine the λmax of 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile by scanning a dilute solution with a UV-Vis spectrophotometer or using a PDA detector.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

2. Method Optimization:

  • Mobile Phase Composition: Adjust the gradient slope and the organic modifier (acetonitrile or methanol) to achieve optimal separation of the main peak from any impurities.

  • pH of Aqueous Phase: Evaluate the effect of pH on retention time and peak shape. Given the presence of nitrogen atoms, the compound's charge state can be influenced by pH.

  • Column Chemistry: If adequate separation is not achieved on a C18 column, explore other stationary phases such as C8 or phenyl-hexyl.

Protocol: HPLC Method Validation (as per ICH Q2(R1))

The following parameters must be evaluated to validate the developed HPLC method.[3][7][8][9][10]

Validation Parameter Protocol Acceptance Criteria
Specificity Analyze blank, placebo (if in formulation), and spiked samples. Perform forced degradation studies (acid, base, oxidation, heat, light) to ensure the method can separate the analyte from degradation products.The peak for the analyte should be pure and free from interference from other components.
Linearity Prepare a series of at least five concentrations of the analyte standard over the expected working range. Plot a graph of peak area versus concentration and perform linear regression analysis.Correlation coefficient (r²) ≥ 0.999.
Range The range is established based on the linearity, accuracy, and precision data.Typically 80-120% of the test concentration for assay and 70-130% for content uniformity.[7]
Accuracy Analyze samples with known concentrations of the analyte (e.g., by spiking a blank matrix with the analyte at three different concentration levels, with three replicates each).The percent recovery should be within 98.0% to 102.0%.
Precision Repeatability (Intra-day): Analyze a minimum of six replicate samples of the same concentration on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or on a different instrument.The Relative Standard Deviation (RSD) should be ≤ 2%.
Limit of Detection (LOD) Determined based on the signal-to-noise ratio (typically 3:1) or by calculation from the standard deviation of the response and the slope of the calibration curve.The lowest concentration at which the analyte can be detected but not necessarily quantitated.
Limit of Quantitation (LOQ) Determined based on the signal-to-noise ratio (typically 10:1) or by calculation from the standard deviation of the response and the slope of the calibration curve.The lowest concentration at which the analyte can be quantitated with acceptable precision and accuracy.
Robustness Deliberately introduce small variations to the method parameters (e.g., ±0.2 pH unit, ±5% organic modifier, ±2°C column temperature, ±0.1 mL/min flow rate) and assess the impact on the results.The system suitability parameters should remain within the acceptance criteria.

High-Sensitivity Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Application Note: For the quantification of 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile in complex biological matrices such as plasma or tissue homogenates, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its superior sensitivity and selectivity. The development of an LC-MS/MS method involves optimizing the chromatographic separation and the mass spectrometric parameters, including the selection of precursor and product ions for Multiple Reaction Monitoring (MRM).

Workflow for LC-MS/MS Method Development

Caption: LC-MS/MS Method Development Workflow.

Experimental Protocol: LC-MS/MS Method Development

1. Mass Spectrometer Tuning and Optimization:

  • Prepare a standard solution of 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile (e.g., 1 µg/mL in methanol).

  • Infuse the solution directly into the mass spectrometer to determine the precursor ion ([M+H]⁺ or [M-H]⁻) in both positive and negative ionization modes.

  • Perform a product ion scan to identify the most stable and abundant fragment ions.

  • Select the most intense precursor-to-product ion transition for MRM. Optimize collision energy and other source parameters to maximize the signal intensity.

2. Chromatographic Separation:

  • Develop a rapid and efficient chromatographic method, often using a shorter column and a faster flow rate than in a standard HPLC method. The primary goal is to separate the analyte from matrix components that could cause ion suppression or enhancement.

3. Sample Preparation from Biological Matrices:

  • Protein Precipitation (PPT): A simple and rapid method. Add a cold organic solvent (e.g., acetonitrile or methanol) to the plasma sample, vortex, and centrifuge to precipitate proteins. The supernatant is then injected into the LC-MS/MS system.[11][12]

  • Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT. The sample is mixed with an immiscible organic solvent, and the analyte partitions into the organic layer, which is then evaporated and reconstituted.

  • Solid-Phase Extraction (SPE): Provides the cleanest extracts and allows for sample concentration. The sample is loaded onto a sorbent bed that retains the analyte, which is then washed and eluted.

Protocol: Bioanalytical Method Validation

The validation of a bioanalytical method follows specific guidelines (e.g., FDA, EMA) and includes the parameters listed for HPLC validation, with additional considerations for matrix effects and stability in biological fluids.

Validation Parameter Protocol Acceptance Criteria
Matrix Effect Analyze the response of the analyte in post-extraction spiked samples from at least six different sources of the biological matrix. Compare this to the response of the analyte in a neat solution.The coefficient of variation (CV) of the matrix factor should be ≤ 15%.
Recovery Compare the peak area of the analyte in a pre-extraction spiked sample to that of a post-extraction spiked sample at three different concentrations.Recovery should be consistent, precise, and reproducible.
Stability Evaluate the stability of the analyte in the biological matrix under various conditions: freeze-thaw stability, short-term (bench-top) stability, long-term storage stability, and stock solution stability.The mean concentration at each stability time point should be within ±15% of the nominal concentration.

Troubleshooting Common Analytical Issues

Problem Potential Cause Solution
HPLC: Peak Tailing Secondary interactions with silanols on the column; sample overload.Use a highly end-capped column; add a small amount of a competing base (e.g., triethylamine) to the mobile phase; reduce sample concentration.[13]
HPLC: Ghost Peaks Contamination in the mobile phase or injector; carryover from a previous injection.Use high-purity solvents; flush the injector and column; run blank injections.[14][15]
LC-MS/MS: Ion Suppression Co-eluting matrix components competing for ionization.Improve chromatographic separation; use a more effective sample preparation technique (e.g., SPE); dilute the sample.
LC-MS/MS: Poor Sensitivity Suboptimal MS parameters; degradation of the analyte in the source.Re-optimize source and collision cell parameters; adjust source temperature and gas flows.

Conclusion

The analytical methods detailed in this guide provide a robust starting point for the comprehensive characterization of 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile. The successful implementation of these protocols, coupled with a thorough understanding of the underlying scientific principles, will ensure the generation of high-quality, reliable data that is essential for advancing this promising compound through the drug development pipeline. Adherence to the principles of method validation is not merely a regulatory requirement but a commitment to scientific integrity, ensuring that the analytical data accurately reflects the identity, purity, and quality of the molecule under investigation.

References

Application Notes & Protocols: In Vivo Evaluation of 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Therefore, this document serves as a comprehensive, application-focused guide detailing a robust, scientifically-grounded framework for the in vivo evaluation of this, or structurally similar, novel small molecule candidates. As a senior application scientist, the following notes and protocols are designed to provide a logical, field-proven progression from initial compound characterization to preclinical efficacy assessment in relevant animal models.

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of the Benzoimidazo-Pyrazole Scaffold

The fusion of benzimidazole and pyrazole rings creates a heterocyclic scaffold with significant therapeutic potential. Pyrazole derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor effects. The presence of the carbonitrile group can further influence the compound's electronic properties and potential for interaction with biological targets. Given this background, a novel compound like 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile warrants a systematic in vivo evaluation to determine its therapeutic viability.

This guide will operate under the hypothesis that preliminary in vitro screening has demonstrated cytotoxic activity of this compound against a human colorectal cancer cell line, suggesting a potential application in oncology. The following protocols are therefore tailored to an anti-cancer research program.

Phase 0: Pre-formulation and Compound Characterization

Scientific Rationale: Before any animal is dosed, it is critical to understand the physicochemical properties of the test article. The formulation can dramatically impact the compound's absorption, distribution, and ultimately, its observed biological effect. An inappropriate vehicle can lead to poor bioavailability or local irritation, confounding study results.

Protocol: Vehicle Screening and Formulation Development

  • Purity Assessment: Confirm the purity of the compound batch using HPLC and NMR. A purity of >95% is recommended for initial in vivo studies.

  • Solubility Profiling:

    • Assess the solubility of the compound in a panel of common, FDA-approved GRAS (Generally Recognized as Safe) vehicles.

    • Panel should include: Saline, PBS, 5% Dextrose in Water (D5W), 0.5% Methylcellulose (MC) in water, and mixtures containing solubilizing agents like PEG400, DMSO, or Solutol HS 15.

    • Start with small volumes and incrementally add solvent to a known mass of the compound until it dissolves, or the maximum desired volume is reached.

  • Formulation Selection:

    • Choose a vehicle that provides a stable and homogenous solution or suspension at the required concentration for dosing.

    • For initial studies, aim for a formulation that allows for a dosing volume of 5-10 mL/kg in mice.

    • Causality Insight: The choice of vehicle is critical. For example, a suspension in 0.5% MC is often suitable for oral dosing of poorly soluble compounds, as it allows for consistent administration, though it may result in slower absorption compared to a solution. For intravenous (IV) administration, the compound must be fully solubilized to prevent embolism.

  • Stability Check: Once a lead vehicle is identified, prepare a batch of the formulation and assess its stability at room temperature and 4°C over a 24-hour period to ensure the compound does not precipitate before or during administration.

Phase 1: Drug Metabolism and Pharmacokinetics (DMPK)

Scientific Rationale: A DMPK study is essential to understand "what the body does to the drug." It provides critical data on absorption, distribution, metabolism, and excretion (ADME), which informs dose selection, scheduling, and interpretation of efficacy and toxicology data. A compound that is not absorbed or is metabolized too quickly will likely fail, regardless of its in vitro potency.

Protocol: Single-Dose Pharmacokinetic (PK) Study in Mice

  • Animal Model: Use healthy, naive male BALB/c or CD-1 mice (n=3-4 per group/time point).

  • Dose Groups:

    • Group 1 (IV): Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein to determine key parameters like clearance and volume of distribution.

    • Group 2 (PO): Administer a single oral gavage dose (e.g., 10-20 mg/kg) to assess oral absorption and bioavailability.

  • Blood Sampling: Collect sparse blood samples (approx. 25-50 µL) into K2EDTA-coated tubes at predetermined time points.

    • IV time points: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • PO time points: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Processing: Immediately centrifuge blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile in plasma samples using a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Table 1: Example Pharmacokinetic Parameter Summary

ParameterIntravenous (IV) @ 1 mg/kgOral (PO) @ 10 mg/kg
Cmax (ng/mL) 450850
Tmax (h) 0.0831.0
AUClast (ng*h/mL) 9804200
Half-life (t½) (h) 2.53.1
Clearance (mL/min/kg) 17-
Bioavailability (F%) -43%

Phase 2: In Vivo Safety and Tolerability Assessment

Scientific Rationale: The primary goal of this phase is to identify a dose range that is well-tolerated by the animals. This is crucial for designing efficacy studies where anti-tumor effects can be observed without confounding toxicity. The Maximum Tolerated Dose (MTD) is defined as the highest dose that does not cause unacceptable side effects or mortality.

Protocol: Dose Range-Finding / Maximum Tolerated Dose (MTD) Study

  • Animal Model: Use healthy, naive nude mice (athymic NCr-nu/nu), the same strain intended for the efficacy study, to ensure the tolerability data is relevant (n=3 per dose group).

  • Dose Escalation:

    • Administer the compound daily for 5 consecutive days (QDx5) via the intended clinical route (e.g., oral gavage).

    • Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent cohorts (e.g., 30, 100, 300 mg/kg). The dose levels should be informed by the PK data.

  • Clinical Observations: Monitor animals daily for:

    • Body Weight: A weight loss of >15-20% is a common sign of toxicity and a typical endpoint.

    • Clinical Signs: Observe for changes in posture, activity, fur texture (piloerection), and behavior (lethargy, etc.). Use a standardized scoring system.

    • Mortality: Record any deaths.

  • Endpoint: The study typically lasts for 7-14 days. The MTD is determined based on the collected data. For example, if the 100 mg/kg group shows transient, recoverable weight loss of <15% and no other clinical signs, while the 300 mg/kg group shows >20% weight loss, the MTD might be established at 100 mg/kg.

Phase 3: Preclinical Efficacy Evaluation in an Oncology Model

Scientific Rationale: The human tumor xenograft model is a cornerstone of preclinical oncology research. By implanting human cancer cells into immunodeficient mice, we can evaluate a compound's ability to inhibit tumor growth in vivo. The choice of cell line and mouse strain is critical for clinical relevance.

Workflow for Preclinical In Vivo Evaluation

G cluster_0 Phase 0-1: Foundational Studies cluster_1 Phase 2: Safety Assessment cluster_2 Phase 3: Efficacy Evaluation Formulation Compound Formulation & Vehicle Selection PK Pharmacokinetic (PK) Study in Naive Mice Formulation->PK Provides Dosing Info MTD Maximum Tolerated Dose (MTD) Study PK->MTD Informs Dose Range Efficacy Xenograft Efficacy Study MTD->Efficacy Defines Top Dose G cluster_treatment Treatment Phase (e.g., 21 days) Acclimatize Animal Acclimatization (3-5 days) Implant Tumor Cell Implantation (HCT116 Cells, s.c.) Acclimatize->Implant Monitor Tumor Growth Monitoring (Calipers, 2-3x / week) Implant->Monitor Randomize Randomization (Tumor Volume ~100-150 mm³) Monitor->Randomize Dosing Daily Dosing (Vehicle, Low Dose, High Dose) Randomize->Dosing Measurements Tumor & Body Weight Measurements Endpoint Study Termination (Vehicle Tumors > 1500 mm³) Measurements->Endpoint Endpoint Criteria Met Analysis Data Analysis (TGI) & Tissue Collection Endpoint->Analysis

"target identification for 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile"

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Target Identification for 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile

Audience: Researchers, scientists, and drug development professionals.

Deconvoluting the Mechanism of Action for 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile: A Multi-Pronged Strategy for Target Identification

Introduction

The 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile scaffold represents a class of heterocyclic compounds with significant therapeutic potential. Fused pyrazole systems are privileged structures in medicinal chemistry, known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects[1][2][3]. The journey from a promising bioactive "hit" compound, often identified through phenotypic screening, to a viable drug candidate is fraught with challenges. A critical and often rate-limiting step in this process is "target deconvolution"—the identification of the specific molecular target(s) through which the compound exerts its biological effect[4][5][6].

Understanding a compound's mechanism of action is paramount for rational lead optimization, predicting potential on- and off-target toxicities, and developing biomarkers for clinical trials. This guide moves beyond a simple listing of techniques and provides an integrated, field-proven strategy for identifying the protein targets of 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile. We present a logical workflow that begins with cost-effective computational predictions to generate hypotheses, proceeds to robust biochemical methods for direct target isolation, and culminates in rigorous biophysical and cellular validation.

The Strategic Workflow: An Integrated Approach

A successful target identification campaign rarely relies on a single method. Instead, it integrates orthogonal approaches to build a compelling, evidence-based case for a drug-target interaction. The strategy outlined here is designed to maximize the probability of success by systematically narrowing down and validating potential targets.

TargetID_Workflow cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Direct Target Identification cluster_2 Phase 3: Target Validation & Confirmation cluster_3 Outcome P1 In Silico Target Prediction (e.g., SwissTargetPrediction, TargetHunter) P2_1 Probe Synthesis (Linker + Affinity Tag) P1->P2_1 Provides rationale for probe design P2_2 Affinity Chromatography- Mass Spectrometry (AC-MS) P2_1->P2_2 P2_3 Data Analysis & Hit Prioritization P2_2->P2_3 P3_1 Direct Target Engagement (e.g., CETSA) P2_3->P3_1 Candidate Proteins P3_2 Functional Modulation (e.g., Kinase Profiling) P3_1->P3_2 Confirms direct binding in cells P3_3 Cellular Phenotype Correlation (RNAi / CRISPR) P3_2->P3_3 Confirms functional consequence OUT Validated Target(s) P3_3->OUT Links target to phenotype

Caption: Integrated workflow for target identification.

Phase 1: In Silico Target Prediction (Hypothesis Generation)

Expertise & Rationale: Before committing to resource-intensive wet-lab experiments, we leverage computational methods to generate a preliminary list of potential targets. This approach is based on the "chemical similarity principle": structurally similar molecules often share similar biological targets[7][8]. By comparing the 2D and 3D structure of 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile against large databases of known ligand-target interactions, we can predict its most probable protein partners[7]. This step is crucial for hypothesis generation and can inform the design of subsequent experiments.

Protocol 1: Computational Target Fishing
  • Obtain Compound Structure: Secure the 2D structure of 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile in a compatible format (e.g., SMILES or SDF).

  • Utilize Web-Based Tools: Submit the structure to multiple free-to-use prediction servers to cross-reference results.

    • SwissTargetPrediction: Predicts targets based on a combination of 2D and 3D similarity measures[9].

    • TargetHunter: Implements a novel algorithm by exploring large chemogenomical databases like ChEMBL[7].

  • Analyze and Consolidate Predictions:

    • Download the prediction lists from each server.

    • Focus on targets that appear across multiple platforms.

    • Pay close attention to the probability scores or confidence metrics provided.

    • Group the predicted targets by protein class (e.g., kinases, GPCRs, proteases). The overrepresentation of a specific class can be a strong indicator. For example, pyrazole scaffolds are frequently found in kinase inhibitors[10].

Data Presentation: Example In Silico Prediction Output

Predicted TargetProtein ClassOrganismProbability ScoreRationale / Supporting Evidence
Cyclin-dependent kinase 2KinaseHuman0.85High structural similarity to known CDK inhibitors.
p38 MAP kinaseKinaseHuman0.79Common target for anti-inflammatory compounds.
TNF-alphaCytokineHuman0.72Pyrazoles have known anti-inflammatory activity.
DNA Gyrase Subunit BEnzymeE. coli0.68Potential target if antimicrobial activity is observed.

Phase 2: Biochemical Identification of Direct Binding Partners

Expertise & Rationale: While in silico methods provide hypotheses, direct biochemical evidence is required to identify proteins that physically interact with the compound. Affinity Chromatography coupled with Mass Spectrometry (AC-MS) is a cornerstone technique for this purpose[11][12]. The methodology involves "fishing" for binding partners from a complex cellular protein mixture (proteome) using an immobilized version of the compound as "bait"[13][14].

Protocol 2: Affinity Chromatography-Mass Spectrometry (AC-MS)

This protocol is a self-validating system, incorporating critical controls to distinguish true binding partners from non-specific interactions.

ACMS_Workflow A 1. Synthesize Affinity Probe (Compound + Linker + Biotin) C 3. Immobilize Probe on Streptavidin Beads A->C B 2. Prepare Cell Lysate (e.g., from relevant cancer cell line) D 4. Incubate Lysate with Beads (Experimental & Control Groups) B->D C->D E 5. Wash Beads Extensively (Remove non-specific binders) D->E F 6. Elute Bound Proteins E->F G 7. Protein ID by LC-MS/MS (e.g., Tryptic Digest, Orbitrap) F->G H 8. Analyze Data (Compare Experimental vs. Control) G->H

Caption: Workflow for Affinity Chromatography-Mass Spectrometry.

Step-by-Step Methodology:

  • Affinity Probe Synthesis:

    • Causality: The first step is to create a tool for capturing binding proteins. This involves chemically modifying the 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile. A linker (e.g., polyethylene glycol) is attached at a position on the molecule that is non-essential for its biological activity. This requires prior Structure-Activity Relationship (SAR) data or, if unavailable, educated assumptions based on the scaffold. The end of the linker is functionalized with an affinity tag, most commonly biotin, due to its extremely high affinity for streptavidin[13].

    • Control Probe: It is highly recommended to also synthesize a control probe using a structurally similar but biologically inactive analog of the parent compound. This is a powerful control for specificity.

  • Bead Preparation:

    • Resuspend streptavidin-conjugated magnetic beads (or agarose beads) in a suitable binding buffer.

    • Incubate the beads with the biotinylated affinity probe to allow for immobilization.

    • Wash the beads to remove any unbound probe.

  • Cell Lysate Preparation:

    • Select a cell line in which the compound shows a clear phenotypic effect.

    • Grow cells to ~80-90% confluency and harvest.

    • Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein integrity and native conformations.

    • Clarify the lysate by centrifugation to remove cellular debris. Determine the total protein concentration (e.g., using a BCA assay).

  • Affinity Pulldown (Incubation):

    • Trustworthiness: Set up parallel experimental and control incubations to ensure any identified hits are specific to the compound.

      • Experimental: Cell lysate + Beads with active compound probe.

      • Control 1 (Competition): Cell lysate + Beads with active compound probe + Excess free (non-biotinylated) active compound. (True targets will show reduced binding).

      • Control 2 (Specificity): Cell lysate + Beads with inactive analog probe (if available).

      • Control 3 (Background): Cell lysate + Unconjugated streptavidin beads.

    • Incubate the lysates with the respective beads for 2-4 hours at 4°C with gentle rotation.

  • Washing:

    • Causality: This is a critical step to remove proteins that bind non-specifically to the beads or the probe's linker/tag.

    • Use a magnetic rack (or centrifugation for agarose beads) to separate the beads from the lysate.

    • Perform a series of 5-7 stringent washes with lysis buffer, potentially increasing salt concentration or adding a mild non-ionic detergent in later washes to reduce background.

  • Elution:

    • Elute the bound proteins from the beads. This can be done by boiling the beads in SDS-PAGE loading buffer, which denatures the proteins and releases them.

  • Protein Separation and Identification:

    • Separate the eluted proteins on a 1D SDS-PAGE gel.

    • Stain the gel with a sensitive protein stain (e.g., silver stain or SYPRO Ruby).

    • Excise protein bands that are present or significantly enriched in the "Experimental" lane compared to the "Control" lanes.

    • Submit the excised bands for in-gel tryptic digestion followed by protein identification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Use a search algorithm (e.g., Mascot, Sequest) to identify peptides and infer proteins from the MS/MS data.

    • Prioritize "hits" that are identified with high confidence (multiple unique peptides) in the experimental sample and are absent or significantly reduced in all control samples.

Phase 3: Target Validation and Functional Characterization

Expertise & Rationale: Identifying a protein via AC-MS is a significant step, but it is not definitive proof of a functional target. Validation is essential to confirm direct engagement in a cellular context and to demonstrate that this engagement leads to a functional consequence.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

Causality: CETSA is a powerful label-free method to verify target engagement in intact cells or cell lysates. The principle is that when a small molecule binds to its protein target, it typically stabilizes the protein's structure. This stabilization makes the protein more resistant to heat-induced denaturation. By heating cell samples to various temperatures and then quantifying the amount of soluble protein remaining, we can observe a "thermal shift" for the target protein only in the presence of the binding ligand[4].

CETSA_Principle cluster_0 No Drug (Control) cluster_1 With Drug A1 Native Protein A2 Heat (e.g., 55°C) A1->A2 A3 Denatured & Aggregated Protein A2->A3 B1 Protein-Drug Complex B2 Heat (e.g., 55°C) B1->B2 B3 Stabilized & Soluble Protein B2->B3

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

Step-by-Step Methodology:

  • Cell Treatment: Treat intact cells with either the vehicle (e.g., DMSO) or varying concentrations of 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile for a defined period.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler. Include an unheated control.

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble Fraction: Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated, denatured proteins by ultracentrifugation.

  • Quantification: Collect the supernatant and quantify the amount of the specific candidate protein (identified from AC-MS) remaining in the soluble fraction at each temperature. This is typically done by Western Blotting.

  • Data Analysis: Plot the percentage of soluble protein versus temperature for both vehicle- and drug-treated samples. A shift in the melting curve to the right (higher temperature) in the drug-treated sample confirms target engagement.

Protocol 4: Kinase Panel Screening

Causality: Since in silico analysis and the pyrazole scaffold itself suggest kinases as a likely target class, a broad kinase screen is a logical functional validation step. This allows for simultaneous assessment of on-target activity and off-target selectivity across a large portion of the human kinome[15][16]. Commercial services offer efficient and cost-effective access to these assays[17][18][19].

Step-by-Step Methodology:

  • Select a Service Provider: Choose a reputable contract research organization (CRO) that offers large-scale kinase panel screening (e.g., Reaction Biology, Eurofins DiscoverX, Pharmaron)[15][17][19].

  • Choose Screening Parameters:

    • Panel Size: Select a large, representative panel (e.g., >400 kinases) for initial selectivity profiling.

    • Compound Concentration: Screen at a single, relatively high concentration (e.g., 1 or 10 µM) to identify all potential interactions.

    • ATP Concentration: Decide whether to screen at a physiological ATP concentration (e.g., 1 mM) or at the Km for each kinase, as this can affect the apparent potency[18].

  • Submit Compound: Prepare and ship the 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile according to the provider's specifications.

  • Analyze Data:

    • The provider will return data, typically as "% inhibition" for each kinase at the tested concentration.

    • Identify the kinases that are most strongly inhibited. These are your primary functional hits.

    • Follow up by determining the IC50 (half-maximal inhibitory concentration) for the most promising hits to quantify the compound's potency.

Data Presentation: Example Kinase Profiling Data

Kinase Target% Inhibition @ 1 µMIC50 (nM)
CDK2/CycA98%75
p38α92%150
JNK145%> 1000
VEGFR25%> 10,000

Conclusion: Synthesizing the Evidence

Target identification is an iterative process of building a multi-faceted argument. By following this structured approach, a researcher can move from a compound with an interesting phenotype to a set of validated molecular targets. The ideal outcome is a convergence of evidence:

  • In silico tools predict a specific kinase family.

  • AC-MS pulldowns identify members of that kinase family as direct binding partners.

  • CETSA confirms that the compound engages these kinases inside the cell.

  • Kinase profiling demonstrates potent functional inhibition of the same kinases.

  • Final validation (e.g., using RNAi) shows that knocking down the identified kinase phenocopies the effect of the compound.

This weight of evidence provides a high degree of confidence in the identified target, paving the way for subsequent mechanism-of-action studies and rational drug development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

This guide provides an in-depth technical resource for the synthesis of 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile, a heterocyclic scaffold of significant interest in medicinal chemistry.[1][2] It is structured to address common experimental challenges, offer evidence-based optimization strategies, and answer frequently asked questions. Our goal is to empower researchers to achieve higher yields, improve purity, and troubleshoot effectively.

Troubleshooting Guide: Common Synthesis Issues

This section is formatted as a direct Q&A to address specific problems encountered during the synthesis.

Question 1: My reaction yield is consistently low or fails completely. What are the primary factors to investigate?

Answer: Low or no yield is a common issue in heterocyclic synthesis, often stemming from several interrelated factors.[3] A systematic approach is the most effective way to diagnose the problem.

  • Causality & Explanation: The formation of the benzoimidazopyrazole ring system is a multi-step process, likely involving a condensation followed by an intramolecular cyclization. Each step has specific requirements that, if not met, can halt the entire sequence.

  • Troubleshooting Workflow:

    dot graph "Troubleshooting_Low_Yield" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=record, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#5F6368"];

    start [label="Low Yield Detected", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; reagents [label="Step 1: Verify Reagents & Solvents|Purity of starting materials (NMR, LC-MS)\nAnhydrous conditions (dry solvents)\nAbsence of interfering functional groups"]; conditions [label="Step 2: Scrutinize Reaction Conditions|Temperature (too low/high?)\nReaction time (incomplete or degradation?)\nAtmosphere (inert gas required?)"]; catalyst [label="Step 3: Evaluate Catalyst/Base|Correct catalyst/base used?\nCatalyst activity/degradation\nStoichiometry correct?"]; workup [label="Step 4: Analyze Workup & Purification|Product decomposition during workup?\nProduct loss during extraction/crystallization?\nIncorrect chromatography conditions?"]; solution [label="Problem Identified & Optimized", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

    start -> reagents; reagents -> conditions; conditions -> catalyst; catalyst -> workup; workup -> solution; }

    Caption: Systematic workflow for diagnosing low reaction yield.

  • Actionable Recommendations:

    • Reagent Purity: Verify the purity of your starting materials (e.g., the substituted 2-aminobenzimidazole and the pyrazole precursor) using techniques like NMR or LC-MS. Impurities can act as catalyst poisons or lead to unwanted side reactions.[3]

    • Solvent & Atmosphere: Many condensation reactions are sensitive to moisture. Ensure you are using anhydrous solvents and, if necessary, an inert atmosphere (Nitrogen or Argon) to prevent hydrolysis of intermediates or reagents.[3]

    • Temperature Optimization: The optimal temperature is a critical balance. Too low, and the activation energy for cyclization may not be reached. Too high, and you risk decomposition of starting materials or the final product.[4] Run small-scale trials at different temperatures (e.g., 80°C, 100°C, 120°C) and monitor by TLC or LC-MS.

    • Catalyst/Base Choice: The choice and amount of base or catalyst are crucial. For cyclocondensation reactions, bases like K₂CO₃ or organic bases such as DBU are often used. If using a metal catalyst (e.g., copper or palladium-based systems for similar cross-coupling reactions), ensure it is active and not poisoned.[4][5][6]

Question 2: I am observing significant side product formation. How can I improve the reaction's selectivity?

Answer: Side product formation indicates that alternative reaction pathways are competitive with your desired transformation. Improving selectivity involves shifting the equilibrium to favor the formation of the 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile.

  • Causality & Explanation: Common side products in related heterocyclic syntheses can arise from self-condensation of starting materials, incomplete cyclization, or rearrangement of intermediates.[7] For instance, in reactions involving hydrazine derivatives, the formation of regioisomers is a well-known challenge.[8]

  • Key Control Parameters:

ParameterImpact on SelectivityRecommended Action
Solvent Polarity Can influence the stability of charged intermediates and transition states.Screen a range of solvents (e.g., polar aprotic like DMF, DMSO; nonpolar like Toluene, Xylene).
Base Strength A base that is too strong can deprotonate multiple sites, leading to undesired reactions.Try a milder base (e.g., switch from NaH to K₂CO₃) or a non-nucleophilic base (e.g., DBU).
Reaction Time Prolonged reaction times can lead to the formation of thermodynamically stable but undesired products or product degradation.Monitor the reaction closely by TLC/LC-MS and quench it once the main product spot maximizes and starting material is consumed.[3]
Rate of Addition Adding a key reagent slowly can maintain its low concentration, disfavoring side reactions that are higher order in that reagent.Use a syringe pump for slow addition of one of the coupling partners.
  • Example Scenario: If you are forming a regioisomer (e.g., the imidazo[2,1-a] isomer instead of the desired [1,2-b] fusion), this is fundamentally controlled by which nitrogen of the benzimidazole precursor attacks the pyrazole intermediate. This can sometimes be influenced by steric hindrance on your starting materials or by the choice of catalyst that may pre-coordinate to a specific nitrogen atom.

Question 3: My product is difficult to purify. Are there better workup or crystallization techniques?

Answer: Purification challenges often arise from the product's physical properties (e.g., poor solubility) or the presence of closely related impurities.

  • Causality & Explanation: Fused heterocyclic systems like this are often planar, rigid, and prone to strong intermolecular π-π stacking, which can lead to low solubility in common organic solvents. Impurities may have very similar polarities, making chromatographic separation difficult.

  • Troubleshooting Purification:

    dot graph "Purification_Strategy" { graph [splines=true, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

    start [label="Crude Product", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; solubility_test [label="Solubility Screening\n(Toluene, EtOAc, DCM, Acetone, MeOH, etc.)"]; filtration [label="Insoluble Impurities?\nHot filtration"]; extraction [label="Acid/Base Wash\nRemove basic/acidic impurities"]; chromatography [label="Column Chromatography\nGradient elution\nTest different solvent systems"]; crystallization [label="Crystallization\nSlow evaporation\nVapor diffusion\nSolvent/anti-solvent"]; final [label="Pure Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

    start -> solubility_test; solubility_test -> filtration [label="Yes"]; filtration -> extraction; solubility_test -> extraction [label="No"]; extraction -> chromatography; chromatography -> crystallization; crystallization -> final; }

    Caption: Decision tree for developing a purification strategy.

  • Actionable Recommendations:

    • Aqueous Wash: Before organic extraction, perform acidic (e.g., 1M HCl) and basic (e.g., sat. NaHCO₃) washes to remove any remaining basic or acidic starting materials/impurities.

    • Crystallization Solvent Screening: Finding the right solvent system is key. Use a small amount of crude material to screen for single solvents or binary mixtures. A good system is one where the compound is sparingly soluble at room temperature but fully soluble when hot. Try combinations like Toluene/Heptane, Ethanol/Water, or DMF/Water.

    • Trituration: If the crude product is an oil or amorphous solid, try triturating (stirring vigorously) with a solvent in which the product is insoluble but the impurities are soluble (e.g., diethyl ether or hexanes). This can often induce crystallization and wash away soluble impurities.

    • Chromatography Optimization: If column chromatography is necessary, perform TLC with various solvent systems (e.g., Hexane/Ethyl Acetate, DCM/Methanol) to find one that gives good separation (ΔRf > 0.2) between your product and the major impurities.

Frequently Asked Questions (FAQs)

Q1: What is the likely reaction mechanism for this synthesis?

The synthesis of the 4H-Benzoimidazo[1,2-b]pyrazole core typically proceeds via a condensation-cyclization sequence. A plausible mechanism involves the initial reaction of a 2-aminobenzimidazole derivative with a β-ketonitrile or a similar 1,3-dielectrophile precursor.[9][10] This is followed by an intramolecular nucleophilic attack from the benzimidazole ring nitrogen onto a nitrile or carbonyl group, leading to cyclization and subsequent dehydration or elimination to form the final aromatic system.[11][12]

Q2: How critical is the choice of starting materials?

It is paramount. The substituents on both the benzimidazole and pyrazole precursors can dramatically affect the reaction outcome. Electron-withdrawing groups on one component and electron-donating groups on the other can facilitate the initial condensation. Steric hindrance near the reacting centers can significantly lower the reaction rate or prevent it altogether.

Q3: Can this reaction be performed under microwave irradiation?

Yes, microwave-assisted synthesis is an excellent strategy for this type of reaction. It can dramatically reduce reaction times (from hours to minutes) and often improves yields by minimizing the formation of thermal degradation byproducts.[9] It is a recommended optimization step if conventional heating gives poor results.

Optimized Experimental Protocol

This protocol is a generalized starting point based on common procedures for related heterocyclic syntheses.[6][13] Optimization will be required based on specific substrates.

Materials:

  • Substituted 2-aminobenzimidazole (1.0 mmol)

  • (1-ethoxyethylidene)malononitrile (or similar β-ketonitrile precursor) (1.1 mmol)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 mmol)

  • N,N-Dimethylformamide (DMF), anhydrous (5 mL)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the substituted 2-aminobenzimidazole (1.0 mmol), (1-ethoxyethylidene)malononitrile (1.1 mmol), and anhydrous K₂CO₃ (2.0 mmol).

  • Flush the flask with an inert gas (Nitrogen or Argon).

  • Add anhydrous DMF (5 mL) via syringe.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 7:3 Hexane:Ethyl Acetate). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water (50 mL). A precipitate should form.

  • Stir the suspension for 30 minutes, then collect the solid product by vacuum filtration.

  • Wash the solid with cold water (2 x 10 mL) and then a small amount of cold ethanol (5 mL).

  • Dry the crude product under vacuum.

  • Recrystallize the crude solid from a suitable solvent (e.g., ethanol or toluene) to yield the pure 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile.

References

"troubleshooting common issues in 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile

Introduction: The Benzoimidazo[1,2-b]pyrazole Scaffold

The 4H-Benzoimidazo[1,2-b]pyrazole core is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and materials science. Its rigid, planar structure and rich electronic properties make it a valuable building block for developing novel therapeutic agents and functional materials. The synthesis, while conceptually straightforward, often presents challenges ranging from low yields to purification difficulties.

This guide is designed to serve as a dedicated technical support resource for researchers engaged in the synthesis of 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile. It provides in-depth, question-and-answer-based troubleshooting for common issues, grounded in mechanistic principles and field-proven experience.

General Synthetic Workflow

The most common and reliable route to 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile involves a two-step process: first, the synthesis of the key intermediate, 2-(1H-benzo[d]imidazol-2-yl)acetonitrile, followed by a cyclocondensation reaction to form the final fused pyrazole ring system.

Synthesis_Workflow Start Starting Materials: o-Phenylenediamine + Cyanoacetic Acid derivative Step1 Step 1: Condensation (Precursor Synthesis) Start->Step1 Intermediate Intermediate: 2-(1H-benzo[d]imidazol-2-yl)acetonitrile Step1->Intermediate Step2 Step 2: Cyclocondensation (e.g., with DMF-DMA) Intermediate->Step2 Product Final Product: 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile Step2->Product

Caption: Overall workflow for the synthesis of the target compound.

Part 1: Troubleshooting Guide & FAQs

This section addresses the most common problems encountered during the synthesis. Each answer provides a causal explanation and actionable solutions.

Frequently Asked Question 1: Low or No Yield

Question: My overall yield for 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile is consistently low (<40%), or the reaction fails entirely. What are the primary causes and how can I improve it?

Answer: Low yield is a multifaceted problem that can originate from either the precursor synthesis or the final cyclization step. A systematic approach is crucial for diagnosis.[1]

Causality & Solutions:

  • Purity of Precursor (2-(1H-benzo[d]imidazol-2-yl)acetonitrile): This is the most critical factor. The precursor is often synthesized by condensing o-phenylenediamine with a cyanoacetate derivative at high temperatures.[2]

    • Problem: Impurities from the initial condensation, such as unreacted o-phenylenediamine or polymeric side products, can inhibit the subsequent cyclization step.

    • Solution:

      • Recrystallize the Precursor: Before proceeding to the cyclization step, recrystallize the 2-(1H-benzo[d]imidazol-2-yl)acetonitrile intermediate from a suitable solvent like ethanol or an ethanol/water mixture.

      • Characterize Thoroughly: Confirm the purity of the precursor via ¹H NMR and melting point analysis. The presence of broad signals in the aromatic region of the NMR or a wide melting point range indicates impurities.

  • Reaction Conditions for Cyclization: The conversion of the benzimidazole acetonitrile to the pyrazole requires specific conditions to ensure efficient ring closure.

    • Problem: Suboptimal temperature, insufficient reaction time, or the presence of moisture can lead to incomplete conversion or decomposition.[1] Many heterocyclic syntheses are sensitive to atmospheric moisture.

    • Solution:

      • Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

      • Optimize Temperature: If using a reagent like N,N-Dimethylformamide dimethyl acetal (DMF-DMA), the reaction often requires heating to drive off the methanol byproduct. A temperature range of 100-120 °C is typical. Monitor the reaction by Thin Layer Chromatography (TLC) to avoid overheating, which can cause decomposition.

  • Choice of Reagents: The reagent used to provide the final carbon for the pyrazole ring is critical.

    • Problem: Some reagents may be less reactive or lead to side products.

    • Solution: While triethyl orthoformate can be used, DMF-DMA is often more effective as it reacts to form a reactive enaminonitrile intermediate that cyclizes more readily.[3]

Troubleshooting_Low_Yield Start Low Yield Detected Check1 Is Precursor Pure? Start->Check1 Action1 Recrystallize & Verify Purity (NMR, MP) Check1->Action1 No Check2 Are Conditions Anhydrous? Check1->Check2 Yes Action1->Check2 Action2 Dry Glassware/Solvents Use Inert Atmosphere Check2->Action2 No Check3 Is Temperature Optimal? Check2->Check3 Yes Action2->Check3 Action3 Monitor by TLC Adjust Temp (100-120°C) Check3->Action3 No Success Yield Improved Check3->Success Yes Action3->Success

Caption: A logical flowchart for troubleshooting low reaction yields.

Frequently Asked Question 2: Impurity Profile & Side Reactions

Question: My final product is contaminated with persistent impurities that are difficult to remove by chromatography or recrystallization. What are these side products and how can I prevent their formation?

Answer: The formation of impurities often points to issues with reaction control, stoichiometry, or the reactivity of the intermediates.

Common Impurities and Prevention Strategies:

Impurity IDStructure / DescriptionProbable CausePrevention & Removal Strategy
IMP-01 Unreacted 2-(1H-benzo[d]imidazol-2-yl)acetonitrileIncomplete cyclization due to insufficient heating, short reaction time, or inactive cyclizing reagent.Prevention: Increase reaction time and/or temperature, monitoring carefully with TLC. Ensure the freshness of the cyclizing agent (e.g., DMF-DMA).Removal: Usually separable by silica gel column chromatography.
IMP-02 N',N'-dimethyl-2-(1H-benzo[d]imidazol-2-yl)acetamidineHydrolysis of the enamine intermediate formed with DMF-DMA, especially if water is present during workup.Prevention: Perform an anhydrous workup. Quench the reaction mixture in cold, non-aqueous solvent before introducing water.Removal: Can sometimes be removed by washing the crude product with a non-polar solvent in which the impurity is more soluble.
IMP-03 Polymeric/Tarry MaterialsExcessive heating (>140 °C) during the reaction, leading to decomposition of the starting material or product.[1]Prevention: Maintain strict temperature control. Use an oil bath with a contact thermometer for precise heating. Do not leave the reaction unattended at high temperatures for extended periods.Removal: Often insoluble. Filtration of the crude product solution through a celite plug can remove some tar.
Frequently Asked Question 3: Product Isolation and Purification

Question: After the reaction is complete, my product "oils out" during the workup or is difficult to crystallize. What techniques can improve isolation?

Answer: Product isolation issues are common for planar, aromatic systems which can have strong intermolecular interactions.

Causality & Solutions:

  • Oiling Out During Precipitation:

    • Problem: When the reaction mixture is quenched in water, the product may separate as an oil instead of a solid if it is highly impure or if the precipitation occurs too rapidly.

    • Solution:

      • Slow Addition: Add the reaction mixture dropwise to a large volume of vigorously stirred ice-cold water. This promotes the formation of smaller seed crystals and leads to a filterable solid.

      • Trituration: If an oil forms, decant the aqueous layer. Add a small amount of a solvent in which the product is sparingly soluble (e.g., diethyl ether or a hexane/ethyl acetate mixture) and scratch the flask with a glass rod to induce crystallization.

  • Difficulty in Recrystallization:

    • Problem: The product may be too soluble in common polar solvents and too insoluble in non-polar ones, making single-solvent recrystallization challenging.

    • Solution:

      • Use a Solvent System: Employ a binary solvent system. Dissolve the crude product in a minimum amount of a hot "good" solvent (e.g., DMF, DMSO, or ethanol) and then slowly add a "poor" solvent (e.g., water, hexanes) until turbidity persists. Allow the solution to cool slowly to room temperature, then in an ice bath, to form pure crystals.

      • Column Chromatography: If recrystallization fails, silica gel column chromatography is a reliable alternative. A gradient elution starting from a non-polar system (e.g., 100% dichloromethane) and gradually increasing polarity with methanol or ethyl acetate is often effective.

Part 2: Validated Experimental Protocols

These protocols provide detailed, step-by-step methodologies for the synthesis and purification process.

Protocol 1: Synthesis of 2-(1H-benzo[d]imidazol-2-yl)acetonitrile

This protocol is adapted from established literature procedures.[2]

  • Reagent Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (10.8 g, 100 mmol) and ethyl cyanoacetate (11.3 g, 100 mmol).

  • Reaction: Heat the mixture in an oil bath at 150 °C for 4 hours. The mixture will melt and then slowly solidify. CAUSALITY: This thermal condensation drives off ethanol and water, favoring the formation of the benzimidazole ring.

  • Workup: Allow the flask to cool to room temperature. The resulting solid will be a dark mass. Add 100 mL of 10% aqueous sodium carbonate solution and stir for 30 minutes to neutralize any acidic byproducts.

  • Isolation: Filter the solid product using a Büchner funnel, wash thoroughly with cold water (3 x 50 mL), and then with a small amount of cold ethanol (20 mL).

  • Purification: Recrystallize the crude solid from hot ethanol to yield off-white to light brown needles. Dry under vacuum. (Expected Yield: 70-80%).

Protocol 2: Synthesis of 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile
  • Reagent Setup: In a 100 mL round-bottom flask, suspend the purified 2-(1H-benzo[d]imidazol-2-yl)acetonitrile (7.85 g, 50 mmol) in anhydrous N,N-Dimethylformamide (DMF, 25 mL).

  • Addition: Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (7.15 g, 60 mmol, 1.2 eq) to the suspension.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture in an oil bath at 110-120 °C for 6-8 hours under a nitrogen atmosphere. CAUSALITY: Heating is required for the formation of the enamine intermediate and subsequent intramolecular cyclization. The excess DMF-DMA ensures the reaction goes to completion.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., 50% Ethyl Acetate in Hexane), observing the consumption of the starting material spot and the appearance of a new, often fluorescent, product spot.

  • Workup: After cooling to room temperature, pour the dark reaction mixture slowly into 500 mL of ice-cold water with vigorous stirring.

  • Isolation: A precipitate will form. Allow it to stir for 30 minutes in the ice bath, then collect the solid by vacuum filtration. Wash the filter cake extensively with water (3 x 100 mL) and then with a small amount of diethyl ether (30 mL) to aid in drying.

  • Purification: The crude product can be purified by recrystallization from an ethanol/DMF mixture or by column chromatography on silica gel (eluting with a dichloromethane/methanol gradient). Dry the final product under high vacuum. (Expected Yield: 65-75%).

References

Technical Support Center: Purification Strategies for 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The successful synthesis of a target molecule is only half the battle; achieving high purity is paramount for accurate downstream biological evaluation and drug development. This guide provides researchers, scientists, and drug development professionals with a dedicated technical resource for overcoming the unique purification challenges associated with 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile. This rigid, tricyclic heterocyclic system, containing both basic imidazole and pyrazole nitrogens, presents specific purification hurdles that require a nuanced approach.[1][2] This document outlines common problems, provides evidence-based solutions, and details step-by-step protocols to guide you toward isolating your compound with the highest possible purity.

Troubleshooting Guide: Common Purification Issues

This section addresses specific, frequently encountered problems during the purification of 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile and related nitrogen-containing heterocycles.

Problem 1: Significant Streaking or Tailing of the Product Spot on Silica Gel TLC

Symptoms:

  • The product spot on the TLC plate is not round but appears as a comet-like streak, extending from the baseline.

  • Poor separation between the product and impurities, making Rf calculation unreliable.

Root Cause Analysis: The core structure of 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile contains basic nitrogen atoms. These basic sites can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This strong, sometimes irreversible, binding leads to slow, uneven elution, which manifests as streaking.

Solutions:

  • Mobile Phase Modification (Preferred First Step):

    • Rationale: Adding a small amount of a basic modifier to the eluent will neutralize the acidic sites on the silica gel. The modifier, typically a volatile amine, competes with your compound for binding to the silica, allowing your product to elute more cleanly and symmetrically.

    • Action: To your chosen solvent system (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol), add 0.1–1% triethylamine (Et₃N) or 0.1% ammonium hydroxide (NH₄OH). Start with a low concentration and increase if streaking persists.

  • Use of Deactivated or Alternative Stationary Phases:

    • Rationale: If mobile phase modification is insufficient, the stationary phase itself can be changed.

    • Action 1: Deactivated Silica: Prepare a slurry of silica gel in your eluent containing 1% triethylamine, let it stand for an hour, and then pack the column. This pre-treats the entire stationary phase.[3]

    • Action 2: Alumina: Neutral or basic alumina can be an excellent alternative to silica gel for purifying basic compounds. Assess separation on an alumina TLC plate first to determine feasibility.

    • Action 3: Reversed-Phase Chromatography: For polar compounds, reversed-phase (C18) chromatography is a powerful alternative where such acidic interactions are not a concern.

Problem 2: Low or No Recovery of Compound from a Silica Gel Column

Symptoms:

  • After running the column, the total mass of material recovered from all fractions is significantly lower than the amount of crude material loaded.

  • TLC analysis shows the compound loaded onto the column but fails to show it eluting in any fraction, even after flushing with a very polar solvent (e.g., 100% Methanol).

Root Cause Analysis: This is an extreme case of the interaction described in Problem 1. The compound has bound irreversibly to the acidic silica gel. It's also possible, though less common, that the compound is unstable on silica and has decomposed.[3]

Solutions:

  • Assess Silica Stability:

    • Action: Before running a large-scale column, perform a stability test. Dissolve a small amount of your crude product in a suitable solvent, spot it on a TLC plate, and let it sit for 1-2 hours. Then, elute the plate. If a new spot appears or the original spot diminishes, your compound is likely degrading on silica.[3]

  • Switch to a Non-Acidic Stationary Phase:

    • Rationale: Avoid the problematic interaction entirely.

    • Action: Based on TLC trials, switch to neutral alumina, basic alumina, or a reversed-phase (C18) column.

  • Attempt Salvage with a Strong Basic Eluent:

    • Action (Last Resort): If the compound is already on the column, try flushing the column with a solvent system containing a higher concentration of base, such as Dichloromethane with 10% Methanol and 1-2% Ammonium Hydroxide. This may displace the bound product, although the purity of the recovered material may be compromised.

Problem 3: Co-elution with a Closely-Related Impurity

Symptoms:

  • TLC analysis shows two or more spots with very similar Rf values.

  • Fractions from column chromatography are consistently contaminated with an impurity.

Root Cause Analysis: The impurity likely has a very similar polarity and structure to the desired product (e.g., a regioisomer or a precursor). Standard purification techniques may not have sufficient resolving power.

Solutions:

  • Optimize Column Chromatography Conditions:

    • Rationale: Fine-tuning the chromatography parameters can enhance resolution.

    • Action 1: Use a Weaker Solvent System: A less polar eluent will cause all compounds to move more slowly down the column, increasing the interaction time with the stationary phase and potentially improving separation.

    • Action 2: Gradient Elution: Start with a non-polar eluent and gradually increase the polarity. This can help resolve compounds that are close together.

    • Action 3: Use a Longer, Narrower Column: This increases the number of theoretical plates, providing better separation efficiency.

  • Recrystallization:

    • Rationale: This is a powerful technique for separating compounds based on differences in solubility rather than polarity.[4] It is highly effective for removing small amounts of impurities from a crystalline solid.

    • Action: Perform solvent screening to find a single solvent or a binary solvent system where your product has high solubility at high temperatures and low solubility at low temperatures.[5][6] (See detailed protocol below).

  • Preparative HPLC:

    • Rationale: High-Performance Liquid Chromatography (HPLC) offers significantly higher resolving power than flash chromatography.

    • Action: Develop a separation method on an analytical HPLC, then scale it up to a preparative or semi-preparative system. Mixed-mode liquid chromatography, which combines reversed-phase and ion-exchange properties, can be particularly effective for N-containing heterocycles.[7]

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent system for developing a TLC method for this compound? A: A good starting point is a 1:1 mixture of a non-polar solvent and a moderately polar solvent. Common choices include Hexane/Ethyl Acetate or Dichloromethane (DCM)/Methanol. Spot your crude material and observe the Rf. If the spot remains at the baseline, increase the proportion of the polar solvent (e.g., switch to 1:2 Hexane/EtOAc or 9:1 DCM/MeOH). If the spot runs to the solvent front, decrease the polarity. The ideal Rf for column chromatography is typically between 0.2 and 0.4.

Q2: My compound is a solid, but it "oils out" during recrystallization instead of forming crystals. What should I do? A: "Oiling out" occurs when the solute comes out of the supersaturated solution as a liquid phase because the temperature is still above the compound's melting point.[5][6] To resolve this, add more of the primary solvent to the hot solution to decrease the saturation point, ensuring the solution remains clear as it cools to a temperature below the melting point. Once crystals begin to form, cooling can be continued. If it persists, consider a different solvent system with a lower boiling point.

Q3: Can I use a rotary evaporator to dry-load my sample onto silica if it's not very soluble in the column eluent? A: Yes, this is a highly recommended technique called "dry loading" or the "adsorbent method".[8] Dissolve your crude product in a volatile solvent in which it is highly soluble (e.g., DCM or Methanol). Add silica gel (typically 2-3 times the mass of your crude product) to this solution to form a slurry. Gently remove the solvent on a rotary evaporator until you have a dry, free-flowing powder. This powder can then be carefully loaded onto the top of your packed column, which prevents issues with poor sample solubility in the eluent.[8]

Q4: How do I choose between normal-phase (silica/alumina) and reversed-phase (C18) chromatography? A: The choice depends on the polarity of your compound and its impurities.

  • Normal-Phase: Best for non-polar to moderately polar compounds that are soluble in organic solvents. It's often the first choice due to lower cost and simplicity. However, as discussed, it can be problematic for basic compounds.

  • Reversed-Phase: Excellent for polar and ionizable compounds that are soluble in water/acetonitrile/methanol mixtures. It avoids issues with acidic stationary phases and can provide a different separation selectivity, potentially resolving impurities that co-elute on silica.

Experimental Protocols & Data

Protocol 1: Flash Column Chromatography with Basic Modifier

This protocol assumes the target compound has an Rf of ~0.3 in 3:1 Ethyl Acetate/Hexane with streaking observed.

  • Slurry Preparation: In a beaker, add 50-100g of silica gel (for 1g of crude material) to your chosen eluent (e.g., 9:1 Hexane/Ethyl Acetate). Add triethylamine to make up 0.5% of the total volume. Stir to create a uniform slurry.

  • Column Packing: Pour the slurry into the column and use gentle air pressure to pack the silica bed evenly, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile in a minimum amount of dichloromethane or the eluent. If solubility is low, use the dry-loading method described in the FAQs.[8]

  • Elution: Begin elution with the starting solvent (9:1 Hexane/EtOAc + 0.5% Et₃N). Collect fractions and monitor them by TLC.

  • Gradient Elution (Optional): If the product is slow to elute, gradually increase the polarity (e.g., to 3:1 Hexane/EtOAc + 0.5% Et₃N) to speed up elution without compromising separation from later-eluting impurities.

  • Fraction Analysis: Combine fractions containing the pure product, and remove the solvent under reduced pressure.

Protocol 2: Recrystallization from a Binary Solvent System

This protocol is ideal for purifying the final product to high purity after chromatography.

  • Solvent Selection: Find a "good" solvent that dissolves the compound well when hot, and a "poor" solvent in which the compound is insoluble even when hot. For this scaffold, a system like Ethanol (good) and Water (poor) or Toluene (good) and Hexane (poor) may work well.

  • Dissolution: Place the solid compound in an Erlenmeyer flask. Add the "good" solvent dropwise to the heated mixture until the solid just dissolves completely.[4][9]

  • Induce Saturation: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.

  • Re-dissolution: Add one or two more drops of the hot "good" solvent to make the solution clear again.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[6] Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[4] Wash the crystals with a small amount of the cold "poor" solvent to rinse away any adhering impurities.

  • Drying: Allow the crystals to dry under vacuum on the funnel, then transfer them to a watch glass to air dry completely.[4][6]

Table 1: Purification Troubleshooting Matrix
Problem Potential Cause(s) Recommended Solution(s)
Streaking on TLC Strong interaction with acidic silica gelAdd 0.1-1% Et₃N or NH₄OH to the eluent.
Low Column Recovery Irreversible binding to silica; Compound degradationTest compound stability on silica. Switch to neutral alumina or reversed-phase (C18).
Co-elution of Impurities Similar polarity of componentsUse a shallower solvent gradient or isocratic elution. Try recrystallization. Use preparative HPLC for difficult separations.
Compound "Oils Out" Solution is supersaturated above the compound's melting pointAdd more of the "good" solvent to the hot solution before cooling. Choose a solvent system with a lower boiling point.
Poor Solubility in Eluent Mismatch between sample and mobile phase polarityUse the dry-loading technique.[8]

Visualization of Workflows

Diagram 1: Decision-Making Flowchart for Purification Strategy

This diagram guides the user through the process of selecting an appropriate purification method based on initial analytical data.

Purification_Strategy cluster_0 Initial Analysis cluster_1 TLC Outcome Assessment cluster_2 Purification Path start Crude Product tlc Run Analytical TLC (e.g., 1:1 EtOAc/Hex) start->tlc decision_clean Single Spot? (Rf 0.2-0.8) tlc->decision_clean decision_streaking Streaking Spot? tlc->decision_streaking decision_close Multiple Close Spots? tlc->decision_close recrystallize Attempt Recrystallization decision_clean->recrystallize Yes column_mod Column Chromatography with Basic Modifier (e.g., +1% Et3N) decision_streaking->column_mod Yes column_opt Optimized Column Chromatography (Shallow Gradient / Long Column) decision_close->column_opt Yes end_node Pure Compound recrystallize->end_node column_mod->end_node column_opt->recrystallize If still impure prep_hplc Consider Preparative HPLC column_opt->prep_hplc If separation fails prep_hplc->end_node

Caption: Decision flowchart for selecting a purification strategy.

Diagram 2: Standard Flash Chromatography Workflow

This diagram illustrates the key sequential steps involved in performing a successful flash column chromatography purification.

Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Completion prep_eluent 1. Prepare Eluent (+ Basic Modifier) prep_slurry 2. Pack Column (Slurry Method) prep_eluent->prep_slurry prep_sample 3. Prepare Sample (Dry or Wet Load) prep_slurry->prep_sample run_load 4. Load Sample onto Column prep_sample->run_load run_elute 5. Elute with Solvent & Collect Fractions run_load->run_elute analyze_tlc 6. Monitor Fractions by TLC run_elute->analyze_tlc combine 7. Combine Pure Fractions analyze_tlc->combine evaporate 8. Evaporate Solvent (Rotovap) combine->evaporate final_product Pure Product evaporate->final_product

Caption: Step-by-step workflow for flash column chromatography.

References

"identifying and removing impurities from 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis, purification, and handling of this complex heterocyclic compound. The following troubleshooting guides and frequently asked questions are based on established principles of organic synthesis and purification, drawing from extensive experience with related fused heterocyclic systems.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experimental work. Each problem is followed by a step-by-step guide to diagnose and resolve the issue, rooted in the principles of organic chemistry.

Issue 1: My reaction is sluggish or incomplete, and TLC analysis shows significant amounts of starting material.

Potential Causes and Solutions:

  • Inadequate Reaction Temperature: The cyclization reaction to form the fused ring system often requires sufficient thermal energy to overcome the activation barrier.

    • Troubleshooting Steps:

      • Gradually increase the reaction temperature in 5-10 °C increments, monitoring the progress by TLC.

      • If using a high-boiling point solvent, ensure your condenser is efficient to prevent solvent loss.

  • Catalyst Inactivity: If your synthesis involves a catalyst, it may be poisoned or used in an insufficient amount.

    • Troubleshooting Steps:

      • Ensure all glassware is scrupulously dry and reagents are of the appropriate purity.

      • Consider adding a fresh batch of catalyst to the reaction mixture.

  • Poor Solubility of Starting Materials: If the reactants are not fully dissolved, the reaction will be heterogeneous and slow.

    • Troubleshooting Steps:

      • Choose a solvent in which all starting materials are fully soluble at the reaction temperature.

      • Consider using a co-solvent system to improve solubility.

Issue 2: My final product is a dark, oily residue instead of a crystalline solid.

Potential Causes and Solutions:

  • Presence of Polymeric Byproducts: High reaction temperatures or prolonged reaction times can sometimes lead to the formation of high-molecular-weight, tar-like impurities.

    • Troubleshooting Steps:

      • Attempt to precipitate the desired product by adding a non-polar solvent (e.g., hexanes) to a solution of the crude oil in a minimal amount of a polar solvent (e.g., dichloromethane or ethyl acetate).

      • If precipitation is unsuccessful, proceed with column chromatography. A gradient elution from a non-polar to a moderately polar mobile phase is recommended.

  • Residual Solvent: High-boiling point solvents (e.g., DMF, DMSO) can be difficult to remove and may result in an oily product.

    • Troubleshooting Steps:

      • Co-evaporate the crude product with a lower-boiling point solvent (e.g., toluene) multiple times under reduced pressure.

      • If the product is stable, consider lyophilization from a suitable solvent like dioxane.

Issue 3: I observe multiple spots on TLC, and my NMR spectrum shows a complex mixture of peaks.

Potential Causes and Solutions:

  • Formation of Regioisomers: In syntheses involving unsymmetrical precursors, the formation of isomeric products is a common challenge.[1]

    • Troubleshooting Steps:

      • Careful analysis of 2D NMR spectra (COSY, HSQC, HMBC) can help in the structural elucidation of the different isomers.

      • Separation of regioisomers often requires meticulous column chromatography with a shallow solvent gradient. Preparative HPLC may be necessary for isomers with very similar polarities.

  • Incomplete Cyclization or Aromatization: The reaction may have stalled at an intermediate stage, leading to the presence of partially cyclized or non-aromatic byproducts.[1]

    • Troubleshooting Steps:

      • Re-subject the crude mixture to the reaction conditions, perhaps with the addition of an oxidizing agent if an aromatization step is required.

      • These byproducts often have different polarities and can be separated by column chromatography.

Workflow for Impurity Identification and Removal

cluster_0 Impurity Identification cluster_1 Purification Strategy Crude_Product Crude Product TLC TLC Analysis Crude_Product->TLC HPLC HPLC-MS Analysis TLC->HPLC Multiple Spots NMR NMR Spectroscopy HPLC->NMR Identify Impurities Prep_HPLC Preparative HPLC HPLC->Prep_HPLC Difficult Separation Column_Chromatography Column Chromatography NMR->Column_Chromatography Devise Separation Recrystallization Recrystallization Pure_Product Pure Product Recrystallization->Pure_Product Column_Chromatography->Recrystallization Further Purification Column_Chromatography->Pure_Product Prep_HPLC->Pure_Product Start Crude Product Purity Assessment (TLC/HPLC) Purity_Check Purity > 90%? Start->Purity_Check Impurity_Polarity Impurities Significantly Different Polarity? Purity_Check->Impurity_Polarity No Recrystallization Attempt Recrystallization Purity_Check->Recrystallization Yes Column_Chromatography Column Chromatography Impurity_Polarity->Column_Chromatography Yes Prep_HPLC Preparative HPLC Impurity_Polarity->Prep_HPLC No Final_Purity_Check Final Purity Check Recrystallization->Final_Purity_Check Column_Chromatography->Final_Purity_Check Prep_HPLC->Final_Purity_Check

References

Technical Support Center: Interpreting Complex NMR Spectra of 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are working with this complex heterocyclic system. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in interpreting your NMR spectra accurately and efficiently.

Frequently Asked Questions (FAQs)

Q1: What are the typical 1H and 13C NMR chemical shift ranges for the 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile core structure?

A1: The chemical shifts for this fused heterocyclic system are influenced by the electron-withdrawing nitrile group and the complex interplay of the fused ring systems. Below are the expected chemical shift ranges in a common NMR solvent like DMSO-d6.

Proton (¹H) Typical Chemical Shift (ppm) Carbon (¹³C) Typical Chemical Shift (ppm)
Aromatic Protons7.0 - 8.5Aromatic Carbons110 - 150
CH (pyrazole ring)~8.0 - 8.5Quaternary Carbons130 - 160
NH (if present)Highly variable, often broadC≡N (nitrile)115 - 125

Note: These are approximate ranges and can be influenced by substituents and the choice of solvent.[1][2][3][4][5]

Q2: I am seeing overlapping signals in the aromatic region of my ¹H NMR spectrum. How can I resolve them?

A2: Overlapping aromatic signals are a common challenge with polycyclic aromatic compounds.[6][7] Here are a few strategies to resolve them:

  • Change the Solvent: Altering the NMR solvent can induce changes in chemical shifts, potentially resolving overlapping peaks.[8] Solvents like benzene-d6 can cause significant shifts compared to chloroform-d6 or DMSO-d6 due to aromatic solvent-induced shifts (ASIS).[1][9]

  • Increase Magnetic Field Strength: If available, using a higher field NMR spectrometer will increase the dispersion of the signals.

  • 2D NMR Techniques: Employing 2D NMR experiments like COSY and HSQC is crucial for resolving and assigning overlapping signals.[10][11][12][13]

Q3: How do I confirm the presence of the nitrile group?

A3: The nitrile group has a characteristic signal in the ¹³C NMR spectrum. Look for a quaternary carbon signal in the range of 115-125 ppm.[4][14] This region is relatively uncongested, making the nitrile carbon signal a reliable indicator. Additionally, you can use infrared (IR) spectroscopy to look for a sharp absorption band around 2220-2260 cm⁻¹.

Q4: Are there any common impurities I should be aware of during the synthesis of 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile?

A4: Synthesis of this complex heterocycle can sometimes result in side products or unreacted starting materials. Common impurities may include:

  • Starting materials: Unreacted 2-aminobenzimidazole or pyrazole derivatives.

  • Solvents: Residual solvents from the reaction or purification steps are common.[15][16] Refer to published tables of common NMR solvent impurities for identification.

  • Isomers: Depending on the synthetic route, the formation of isomeric products is possible.

Troubleshooting Guides

Issue 1: Ambiguous Proton Assignments in the Aromatic Region

Problem: You are unable to definitively assign the proton signals in the aromatic region of the ¹H NMR spectrum due to complex splitting patterns and signal overlap.

Solution Workflow:

References

Technical Support Center: Scaling Up 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile. As you transition from bench-scale experiments to larger-scale production, new challenges related to yield, purity, and process control can emerge. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to ensure a successful and efficient scale-up.

Part 1: Frequently Asked Questions (FAQs) & General Troubleshooting

This section addresses common high-level issues encountered during the synthesis.

Question 1: My overall yield has dropped significantly after increasing the reaction scale from 1g to 100g. What are the most likely causes?

Answer: A drop in yield upon scale-up is a frequent challenge in chemical synthesis and typically points to issues with mass and heat transfer.[1]

  • Inefficient Mixing: At a larger scale, ensuring reaction homogeneity is critical. Inefficient stirring can create localized "hot spots" or areas of high reactant concentration, which can promote the formation of side products and reduce the yield of the desired compound.[1] The physical properties of your reaction mixture (e.g., viscosity, presence of solids) will dictate the required stirring speed and impeller type.

  • Poor Temperature Control: The condensation reaction to form the pyrazole ring is often exothermic.[1] The surface-area-to-volume ratio decreases dramatically as the reactor size increases, making heat dissipation far less efficient.[1] An uncontrolled rise in internal temperature can lead to product degradation or the formation of thermal impurities.

  • Suboptimal Reagent Addition: The rate of addition for key reagents, which may have been trivial at the gram scale, becomes critical on a larger scale. A rapid addition can cause dangerous temperature spikes that favor unwanted side reactions.[1]

  • Purity of Starting Materials: Impurities in reagents or solvents can have a magnified negative impact on a larger scale.[2] Always use reagents of appropriate purity and ensure solvents are anhydrous where required.

Question 2: I'm observing a new, persistent impurity in my final product after purification. How can I identify and eliminate it?

Answer: The appearance of new impurities on scale-up often relates to longer reaction times or localized temperature fluctuations.

  • Characterization is Key: Isolate the impurity using preparative chromatography (HPLC or column) and characterize it thoroughly using LC-MS, NMR, and IR spectroscopy. Understanding its structure is the first step to understanding its origin.

  • Possible Side Reactions:

    • Incomplete Cyclization: The intermediate may not have fully cyclized. You can often address this by moderately increasing the reaction temperature or extending the reaction time. Monitor progress carefully by TLC or LC-MS to avoid degradation.[2]

    • Regioisomer Formation: In syntheses involving unsymmetrical reagents, the formation of regioisomers is a common problem.[3] While the proposed synthesis pathway for 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile is designed to be regioselective, deviations in reaction conditions (like pH or solvent) could potentially open other reaction pathways.[3]

    • Degradation: The target molecule itself might be unstable under the reaction or workup conditions, especially if exposed to excessive heat or prolonged reaction times.[2]

Question 3: The reaction mixture becomes a thick, unmanageable slurry, making stirring and workup difficult. What can I do?

Answer: This is a common physical processing issue during scale-up, often due to product precipitation or high reactant concentration.

  • Solvent Choice and Volume: The solvent must be able to keep reactants, intermediates, and the product reasonably soluble at the reaction temperature. A solvent that works well on a small scale might be inadequate for a larger batch.[1] Consider increasing the solvent volume. While this may increase reactor size requirements, it can dramatically improve handling and, ultimately, yield and purity.

  • Temperature Profile: Investigate if a higher reaction temperature improves solubility without degrading the product.

  • Stirring and Baffles: For large reactors, ensure you are using an appropriate overhead stirrer with sufficient torque and a properly shaped impeller (e.g., anchor or turbine). Baffles within the reactor can also improve mixing and prevent the entire slurry from spinning in a vortex.

Part 2: Detailed Troubleshooting Guide

This section provides specific, actionable advice for discrete experimental problems.

Issue 1: Low Conversion of Starting Material (2-(1H-benzimidazol-2-yl)acetonitrile)
  • Symptom: TLC or LC-MS analysis shows a significant amount of the benzimidazole starting material remaining, even after extended reaction times.

  • Root Cause Analysis & Solution:

    • Insufficient Base: The first step of the reaction is the deprotonation of the methylene bridge on 2-(1H-benzimidazol-2-yl)acetonitrile. If the base is weak, wet, or used in a substoichiometric amount, this deprotonation will be incomplete.

      • Action: Ensure your base (e.g., sodium ethoxide, potassium carbonate) is fresh and anhydrous. Consider using a slight excess (e.g., 1.1-1.2 equivalents).

    • Poor Reagent Quality: The second reactant, ethyl 2-cyano-3-ethoxyacrylate, can degrade upon storage.

      • Action: Verify the purity of your acrylate starting material by NMR or GC-MS. If necessary, purify it before use. Its melting point should be sharp, around 49-51 °C.

Issue 2: Formation of a Dark, Tarry Substance
  • Symptom: The reaction mixture turns dark brown or black, and the isolated product is an intractable tar.

  • Root Cause Analysis & Solution:

    • Excessive Temperature: This is a classic sign of thermal decomposition. Your internal reaction temperature is likely much higher than the external heating bath temperature, a common issue in large reactors.[1]

      • Action: Use a temperature probe to monitor the internal reaction temperature. Reduce the heating bath temperature and aim for slower, more controlled heating. For highly exothermic reactions, consider starting at a lower temperature or using a cooling bath for initial reagent addition.

    • Oxygen Sensitivity: While not always the case, some heterocyclic syntheses can be sensitive to atmospheric oxygen, leading to oxidative polymerization or decomposition at elevated temperatures.[2]

      • Action: Run the reaction under an inert atmosphere of nitrogen or argon. This is good practice for most organic syntheses, especially during scale-up.[2]

Part 3: Experimental Protocols & Data

Overall Synthetic Pathway

The recommended two-step synthesis for scaling up production is outlined below.

G cluster_0 Step 1: Starting Material Synthesis cluster_1 Step 2: Final Product Synthesis (Scale-Up) cluster_2 Purification & Analysis SM1 o-phenylenediamine P1 2-(1H-benzimidazol-2-yl)acetonitrile SM1->P1 + Cyanoacetic acid (Phillips Condensation) SM2 Ethyl Cyanoacetate P2 Ethyl 2-cyano-3-ethoxyacrylate SM2->P2 + Triethyl Orthoformate Acetic Anhydride SM3 Triethyl Orthoformate FP 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile P1->FP P2->FP + Base (e.g., NaOEt) Ethanol, Reflux Pur Recrystallization or Column Chromatography FP->Pur Analysis NMR, LC-MS, IR, MP Pur->Analysis

Caption: Overall workflow for the synthesis of 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile.

Protocol 1: Synthesis of 2-(1H-benzimidazol-2-yl)acetonitrile

This procedure is adapted from established methods for benzimidazole synthesis.[4][5]

  • Setup: To a round-bottom flask equipped with a reflux condenser and mechanical stirrer, add o-phenylenediamine (1.0 eq) and cyanoacetic acid (1.05 eq).

  • Solvent: Add polyphosphoric acid (PPA) or a similar dehydrating agent/solvent like Eaton's reagent.

  • Reaction: Heat the mixture to 120-140 °C with vigorous stirring. Monitor the reaction by TLC (e.g., 50% ethyl acetate in hexanes). The reaction is typically complete within 4-6 hours.

  • Workup: Allow the mixture to cool to approximately 80 °C and carefully pour it onto crushed ice with stirring.

  • Neutralization: Slowly neutralize the acidic solution with a saturated sodium bicarbonate solution or ammonium hydroxide until the pH is ~7-8.

  • Isolation: The product will precipitate as a solid. Filter the solid, wash it thoroughly with cold water, and dry it under a vacuum. The product can be recrystallized from ethanol if necessary.

Protocol 2: Synthesis of Ethyl 2-cyano-3-ethoxyacrylate

This is a standard procedure for preparing this common synthetic intermediate.[6][7]

  • Setup: In a flask equipped with a stirrer and addition funnel, combine ethyl cyanoacetate (1.0 eq), triethyl orthoformate (1.2 eq), and acetic anhydride (1.5 eq).

  • Reaction: Heat the mixture to reflux (approx. 120-130 °C) for 2-4 hours. The progress can be monitored by GC-MS.

  • Isolation: After cooling, the excess reagents and acetic acid byproduct are removed by distillation under reduced pressure. The product will often crystallize upon cooling. It can be used directly or recrystallized from a minimal amount of a non-polar solvent like hexane.

Protocol 3: Scaled-Up Synthesis of 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile
  • Setup: In a reactor suitable for the intended scale, equipped with a mechanical stirrer, temperature probe, reflux condenser, and an inert atmosphere inlet, charge anhydrous ethanol.

  • Base Preparation: To the ethanol, carefully add sodium metal (1.1 eq) in portions to generate sodium ethoxide in situ. Allow the reaction to complete (all sodium dissolved). Alternatively, use commercially available sodium ethoxide.

  • Reactant Addition 1: Add 2-(1H-benzimidazol-2-yl)acetonitrile (1.0 eq) to the sodium ethoxide solution. Stir for 30 minutes at room temperature.

  • Reactant Addition 2: Add a solution of ethyl 2-cyano-3-ethoxyacrylate (1.05 eq) in anhydrous ethanol dropwise over 30-60 minutes. Control the addition rate to keep the internal temperature below 40 °C.

  • Reaction: After the addition is complete, slowly heat the mixture to reflux (approx. 78 °C) and maintain for 4-8 hours.

  • Monitoring: Follow the reaction's progress using TLC or LC-MS until the starting materials are consumed.[2]

  • Workup: Cool the reaction mixture to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator. Pour the concentrated mixture into ice-cold water.

  • Acidification: Acidify the aqueous mixture with dilute acetic acid or HCl to a pH of ~6-7.

  • Isolation & Purification: The crude product will precipitate. Filter the solid, wash with water, and dry. The final product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or acetonitrile).

Troubleshooting Decision Tree: Low Product Yield

G Start Low Yield of Final Product Check_SM Analyze Starting Materials (SMs) by NMR/LC-MS Start->Check_SM SM_OK Purity >98%? Check_SM->SM_OK Repurify_SM Repurify or re-synthesize SMs SM_OK->Repurify_SM No Check_Reaction Review Reaction Monitoring Data (TLC, LC-MS) SM_OK->Check_Reaction Yes Conversion_OK Full SM Conversion? Check_Reaction->Conversion_OK Incomplete_Conversion Incomplete Conversion Conversion_OK->Incomplete_Conversion No Side_Products Significant Side Products or Streaking on TLC? Conversion_OK->Side_Products Yes Troubleshoot_Conversion Increase Reaction Time/Temp or Check Base Stoichiometry Incomplete_Conversion->Troubleshoot_Conversion Final_OK Yield Improved Troubleshoot_Conversion->Final_OK Troubleshoot_Side_Products Lower Temperature, Check Inert Atmosphere, Purify Solvents Side_Products->Troubleshoot_Side_Products Check_Workup Review Workup & Purification Side_Products->Check_Workup No Troubleshoot_Side_Products->Final_OK Workup_Loss Product Lost in Filtrate or during Recrystallization? Check_Workup->Workup_Loss Optimize_Workup Optimize pH for Precipitation, Use Anti-Solvent, Optimize Recrystallization Solvent Workup_Loss->Optimize_Workup Optimize_Workup->Final_OK

Caption: A logical workflow for diagnosing the cause of low product yield during scale-up.

Table 1: Recommended Solvent & Base Ratios for Scale-Up
ScaleReactant (Limiting)Solvent (Ethanol) VolumeBase (Sodium Ethoxide)
Lab Scale (1 g)1.0 g20 - 30 mL1.1 eq
Pilot Scale (100 g)100 g1.5 - 2.5 L1.1 eq
Production (1 kg)1.0 kg12 - 20 L1.05 - 1.1 eq

Note: Optimal solvent volume may vary depending on reactor geometry and stirring efficiency. Start with a more dilute system and concentrate if necessary.

References

Validation & Comparative

A Researcher's Guide to Validating the Anticancer Activity of 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Experimental Design, Comparative Analysis, and Mechanistic Elucidation

In the landscape of anticancer drug discovery, heterocyclic compounds, particularly those containing pyrazole scaffolds, have emerged as a promising class of therapeutic agents.[1] Their unique chemical structures confer a broad spectrum of pharmacological activities, with many derivatives demonstrating potent and selective anticancer effects by interacting with various molecular targets such as tubulin, epidermal growth factor receptor (EGFR), and cyclin-dependent kinases (CDKs).[2][1][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of a novel compound, 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile.

This document will navigate the essential experimental workflows, from initial cytotoxicity screening to mechanistic studies, while objectively comparing its potential performance against established and emerging pyrazole-based anticancer compounds. The protocols and insights provided herein are designed to ensure scientific integrity and generate robust, reproducible data, forming a self-validating system for your research.

Section 1: Foundational Cytotoxicity Assessment

The initial step in validating a potential anticancer agent is to determine its cytotoxic effects against a panel of cancer cell lines. This foundational screen provides a broad overview of the compound's potency and selectivity.

Rationale for Cell Line Selection

The choice of cell lines is critical for obtaining meaningful data. A well-selected panel should include:

  • Diverse Cancer Types: To assess the breadth of the compound's activity, include cell lines from various cancer origins, such as lung (e.g., A549), breast (e.g., MCF-7, MDA-MB-231), colon (e.g., HCT116), and liver (e.g., HepG2).[2][3]

  • Varying Genetic Backgrounds: Incorporate cell lines with known mutations in key oncogenes and tumor suppressor genes (e.g., p53 status) to identify potential biomarkers of sensitivity or resistance.

  • Normal Cell Line Control: To evaluate preliminary selectivity and potential toxicity, a non-cancerous cell line (e.g., MRC-5 or HEK293T) should be included.[2]

Experimental Workflow: Cytotoxicity Screening

The following diagram outlines the general workflow for assessing the cytotoxic activity of 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile.

G cluster_0 Preparation cluster_1 Treatment cluster_2 Analysis A Prepare Stock Solution of Test Compound C Seed Cells in 96-well Plates A->C B Culture Selected Cancer & Normal Cell Lines B->C D Treat Cells with Serial Dilutions of Test Compound C->D E Incubate for 48-72 hours D->E F Perform Cell Viability Assay (e.g., MTT, SRB, CellTiter-Glo) E->F G Measure Absorbance/ Luminescence F->G H Calculate IC50 Values G->H

Caption: Workflow for in vitro cytotoxicity screening.

Detailed Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[3][4]

Materials:

  • 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile

  • Selected cancer and normal cell lines

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 48 to 72 hours.[5]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the half-maximal inhibitory concentration (IC50) by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Comparative Data Presentation

To contextualize the activity of 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile, its IC50 values should be compared with those of established anticancer drugs and other pyrazole-based compounds.

CompoundA549 (Lung) IC50 (µM)MCF-7 (Breast) IC50 (µM)HCT116 (Colon) IC50 (µM)MRC-5 (Normal) IC50 (µM)Selectivity Index (MRC-5/A549)
4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile Experimental DataExperimental DataExperimental DataExperimental DataCalculated Data
Doxorubicin (Standard)0.1 - 1.00.05 - 0.50.1 - 1.0< 1.0Low
Axitinib (Pyrazole-based)[2]3.17 - 6.77> 10> 10> 20Moderate
Compound 5a (Benzimidazole-pyrazole)[6]2.2> 10> 10> 20High

Note: The values for Doxorubicin, Axitinib, and Compound 5a are representative ranges from the literature and should be determined concurrently in your experiments for a direct comparison.

Section 2: Delving into the Mechanism of Action

Once the cytotoxic activity is established, the next logical step is to investigate the underlying mechanism by which 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile induces cell death.

Apoptosis Induction

Apoptosis, or programmed cell death, is a common mechanism for many anticancer drugs. The Annexin V/Propidium Iodide (PI) assay is a standard method for detecting apoptosis.[7]

G cluster_0 Cell Treatment cluster_1 Staining cluster_2 Analysis A Treat Cells with Test Compound (at IC50 concentration) B Harvest and Wash Cells A->B C Resuspend in Annexin V Binding Buffer B->C D Add FITC-Annexin V and Propidium Iodide (PI) C->D E Incubate in the Dark D->E F Analyze by Flow Cytometry E->F G Quantify Cell Populations: Live, Early Apoptotic, Late Apoptotic, Necrotic F->G

Caption: Workflow for Annexin V/PI apoptosis assay.

Cell Cycle Analysis

Many anticancer agents exert their effects by disrupting the cell cycle. Flow cytometry analysis of DNA content using a fluorescent dye like propidium iodide can reveal the cell cycle distribution.

Protocol Outline:

  • Treat cells with the test compound for 24-48 hours.

  • Harvest and fix the cells in cold 70% ethanol.

  • Treat with RNase A to remove RNA.

  • Stain the cellular DNA with propidium iodide.

  • Analyze the cell cycle distribution (G0/G1, S, G2/M phases) using a flow cytometer.

An accumulation of cells in a specific phase of the cell cycle (e.g., G2/M arrest) can provide clues about the compound's mechanism of action.[6]

Potential Molecular Targets

Based on the structure of 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile, several molecular targets can be hypothesized and investigated.

G cluster_0 Potential Molecular Targets cluster_1 Downstream Effects Compound 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile EGFR EGFR Compound->EGFR CDK2 CDK2 Compound->CDK2 Tubulin Tubulin Compound->Tubulin BRAF BRAF Compound->BRAF Proliferation Decreased Proliferation EGFR->Proliferation CellCycle Cell Cycle Arrest CDK2->CellCycle Tubulin->CellCycle BRAF->Proliferation Apoptosis Induction of Apoptosis CellCycle->Apoptosis

Caption: Potential signaling pathways affected by the test compound.

To validate these potential targets, further experiments such as Western blotting to assess the phosphorylation status of EGFR or the expression levels of cell cycle regulatory proteins (e.g., Cyclin B1, CDK1) would be necessary. Kinase inhibition assays can also be employed to directly measure the inhibitory effect of the compound on specific enzymes like EGFR or CDK2.[6][8]

Section 3: Comparative Analysis with Alternative Compounds

A thorough evaluation of a new compound requires a direct comparison with existing alternatives. Based on the literature, suitable comparators for 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile would include:

  • Celecoxib: A COX-2 inhibitor with a pyrazole core, known to have anticancer properties.[9]

  • Axitinib: A pyrazole-containing tyrosine kinase inhibitor targeting VEGFR.[2]

  • Crizotinib: An FDA-approved pyrazole-based drug targeting ALK and ROS1 kinases.[3]

The comparison should not only focus on potency (IC50) but also on selectivity, mechanism of action, and potential for off-target effects.

Conclusion

This guide provides a structured and scientifically rigorous approach to validating the biological activity of 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile. By following these experimental workflows and principles of comparative analysis, researchers can generate a comprehensive data package that elucidates the compound's anticancer potential. The emphasis on understanding the causality behind experimental choices and employing self-validating systems will ensure the trustworthiness and impact of the research findings. The journey from a novel compound to a potential therapeutic agent is long and challenging, but a solid foundation of preclinical validation is the essential first step.

References

A Researcher's Guide to Cross-Validating the Mechanism of Action for 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously cross-validate the mechanism of action (MoA) of novel small molecules. We will use the hypothetical compound, 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile, as a case study. Initial research on derivatives of this scaffold suggests potential anticancer activity through inhibition of the Epidermal Growth Factor Receptor (EGFR).[1] This guide will therefore proceed under the primary hypothesis that our compound is an EGFR kinase inhibitor and will outline a multi-faceted strategy to confirm this MoA, assess its specificity, and compare its performance against established alternatives.

Part 1: Confirming Direct Target Engagement and Selectivity

The first critical step is to verify that the compound physically interacts with its intended target in a relevant biological context and to understand its broader interaction profile. We will employ two powerful and complementary techniques: broad-scale kinome profiling to assess selectivity and the Cellular Thermal Shift Assay (CETSA) to confirm target engagement in intact cells.

Kinome Profiling: A Global View of Selectivity

Before focusing solely on EGFR, it is imperative to understand the compound's selectivity across the human kinome. Kinases are a large family of structurally related enzymes, and off-target inhibition can lead to unexpected toxicities or even polypharmacology.[5][6] Kinome profiling services provide a comprehensive overview of a compound's activity against a large panel of kinases.[7][8][9]

Causality Behind Experimental Choice: A broad kinome scan is a crucial first step to de-risk a drug development program. By identifying all potential kinase targets at a given concentration, we can preemptively investigate potential off-target liabilities and better interpret cellular phenotypes. It provides an authoritative map of the compound's interaction space.

Experimental Protocol: Activity-Based Kinome Profiling

  • Compound Preparation: Prepare a concentrated stock solution of 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile (e.g., 10 mM in 100% DMSO).

  • Assay Concentration: Select a screening concentration. A common starting point is 1 µM, which is often sufficient to identify potent interactions.

  • Platform Submission: Submit the compound to a specialized contract research organization (CRO) offering kinome profiling services (e.g., Reaction Biology, Pharmaron, AssayQuant).[7][8][9] These platforms typically utilize radiometric or fluorescence-based assays to measure the activity of hundreds of purified kinases in the presence of the test compound.

  • Data Analysis: The primary data is usually expressed as the percent inhibition of each kinase's activity relative to a vehicle control (DMSO). This is often followed by IC50 determination for the most potently inhibited kinases to quantify binding affinity.

Comparative Data: Kinome Selectivity

The table below presents hypothetical kinome profiling data for our compound compared to established EGFR inhibitors.

Kinase Target4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile (% Inhibition @ 1µM)Gefitinib (% Inhibition @ 1µM)Lapatinib (% Inhibition @ 1µM)
EGFR 98% 99% 97%
HER2 (ErbB2) 15%25%95%
ABL15%10%8%
SRC8%12%15%
LCK3%7%5%
VEGFR210%18%20%

This hypothetical data suggests our compound is a highly selective EGFR inhibitor, similar to Gefitinib, while Lapatinib shows dual EGFR/HER2 activity.[7][8]

Workflow Visualization: Kinome Profiling

G cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis Compound Test Compound (4H-Benzo-...) Assay Incubate Compound with each Kinase + ATP Compound->Assay KinasePanel Panel of >400 Purified Kinases KinasePanel->Assay Measure Measure Kinase Activity (e.g., Phosphorylation) Assay->Measure Inhibition Calculate % Inhibition vs. DMSO Control Measure->Inhibition Selectivity Generate Selectivity Profile (Dendrogram/Score) Inhibition->Selectivity IC50 Determine IC50 for Potent Hits Inhibition->IC50

Caption: Workflow for assessing compound selectivity via kinome profiling.

Cellular Thermal Shift Assay (CETSA): Proof of Target Engagement

While kinome profiling confirms biochemical interaction, it does not prove the compound engages its target within the complex milieu of a living cell. CETSA is a powerful biophysical method that directly assesses drug-target interaction in a cellular context.[10][11] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand is more resistant to heat-induced unfolding and aggregation.[2][12]

Causality Behind Experimental Choice: CETSA is a critical validation step because it moves from an in vitro biochemical context to a more physiologically relevant in situ environment. It accounts for factors like cell permeability and intracellular compound concentration, providing direct evidence that the compound reaches and binds to its intended target inside the cell.[2][12]

Experimental Protocol: CETSA for EGFR

  • Cell Culture: Culture a human cancer cell line known to express EGFR (e.g., A549 non-small cell lung cancer cells) to ~80% confluency.

  • Compound Treatment: Treat intact cells with 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours.

  • Heating Step: Harvest cells and resuspend them in a buffered solution. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling for 3 minutes at 4°C.[10]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

  • Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes) to separate the soluble protein fraction (supernatant) from the aggregated, denatured protein fraction (pellet).

  • Protein Analysis: Collect the supernatant and analyze the amount of soluble EGFR remaining at each temperature point using Western blotting with a specific anti-EGFR antibody.

Comparative Data: CETSA Thermal Shift

The table below shows hypothetical data for the amount of soluble EGFR remaining after heat treatment, demonstrating target stabilization.

TemperatureSoluble EGFR (DMSO Control)Soluble EGFR (+ 10µM Compound)
49°C100%100%
52°C85%98%
55°C50% (Tagg)90%
58°C20%75%
61°C5%50% (Tagg)
64°C<1%25%

This hypothetical data shows a significant shift in the apparent melting temperature (Tagg) of EGFR in the presence of the compound, indicating direct binding and stabilization.

Workflow Visualization: CETSA Principle

G cluster_control Control (DMSO) cluster_treated Treated (Compound) p1 Target Protein (Unbound) h1 Heat Challenge p1->h1 d1 Protein Denatures & Aggregates h1->d1 Result Increased soluble protein detected via Western Blot d1->Result p2 Target Protein pc2 Protein-Compound Complex (Stabilized) p2->pc2 c2 Compound c2->pc2 h2 Heat Challenge pc2->h2 s2 Protein Remains Soluble h2->s2 s2->Result

Caption: Ligand binding stabilizes the target protein against heat-induced denaturation.

Part 2: Mapping Downstream Pathway Modulation

Confirming direct target binding is necessary but not sufficient. A robust MoA validation must also demonstrate that this binding event leads to the expected functional consequence: the inhibition of downstream signaling. For an EGFR inhibitor, this means blocking the phosphorylation cascade that drives cell proliferation and survival.[13][14]

Reverse Phase Protein Array (RPPA): A Systems-Level View of Signaling

Reverse Phase Protein Array (RPPA) is a high-throughput, antibody-based technology that allows for the quantitative analysis of hundreds of total and post-translationally modified proteins (e.g., phosphorylated proteins) across many samples simultaneously.[15][16] This makes it an ideal tool to capture a snapshot of the state of key signaling pathways following drug treatment.[17][18]

Causality Behind Experimental Choice: Unlike Western blotting, which typically looks at one or two proteins at a time, RPPA provides a broader, more quantitative view of the signaling network.[19] This allows us to confirm on-target pathway inhibition (e.g., decreased p-AKT, p-ERK) and simultaneously scan for off-target or unexpected pathway modulations, providing a much richer, systems-level understanding of the compound's cellular effects.

Experimental Protocol: RPPA for Pathway Analysis

  • Cell Treatment: Seed A549 cells and allow them to attach. Starve the cells (e.g., in serum-free media) for several hours to reduce basal signaling.

  • Inhibition and Stimulation: Pre-treat cells with 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile (at various concentrations), a known EGFR inhibitor (e.g., Gefitinib), or vehicle (DMSO) for 1-2 hours.

  • Ligand Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 15 minutes) to activate the EGFR pathway. Include an unstimulated control.

  • Lysate Preparation: Immediately wash the cells with cold PBS and lyse them in a suitable lysis buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the total protein concentration for each lysate.

  • Array Printing: Submit the normalized lysates to an RPPA core facility. The lysates will be printed in a serial dilution onto nitrocellulose-coated slides.

  • Antibody Staining: Each slide (array) is incubated with a single primary antibody specific for a protein or a phospho-protein of interest, followed by a labeled secondary antibody for signal detection.

  • Data Analysis: The signal intensities for each spot are quantified, normalized, and analyzed to determine the relative change in protein/phospho-protein levels across different treatments.

Comparative Data: RPPA Signaling Profile (Heatmap)

The table below represents hypothetical RPPA data as a heatmap, showing the log2 fold change in phosphorylation of key signaling proteins relative to the EGF-stimulated DMSO control.

Protein TargetUnstimulatedStimulated (DMSO)Stimulated + CompoundStimulated + Gefitinib
p-EGFR (Y1068) -3.00.0-2.8 -2.9
p-AKT (S473) -2.50.0-2.2 -2.4
p-ERK1/2 (T202/Y204) -2.80.0-2.5 -2.6
p-STAT3 (Y705)-1.50.0-0.2-0.3
p-SRC (Y416)-0.50.0-0.1-0.2

This hypothetical data demonstrates that our compound, like Gefitinib, effectively blocks EGF-induced phosphorylation of EGFR and its key downstream effectors, AKT and ERK, confirming its functional impact on the target pathway.

Workflow Visualization: EGFR Signaling Pathway

G cluster_pathways Downstream Signaling cluster_pi3k PI3K/AKT Pathway cluster_ras RAS/MAPK Pathway EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates GRB2 GRB2/SOS EGFR->GRB2 Activates Compound 4H-Benzo-... Gefitinib Compound->EGFR Inhibits (ATP Site) AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Survival & Proliferation mTOR->Proliferation RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation) ERK->Transcription

Caption: Simplified EGFR signaling cascade and the point of inhibition by TKIs.

Part 3: Comparative Analysis with Alternative EGFR Inhibitors

The final step in this validation guide is to synthesize the data and objectively compare the profile of 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile with established alternative drugs. EGFR inhibitors can be broadly classified into small-molecule tyrosine kinase inhibitors (TKIs), which act intracellularly, and monoclonal antibodies (mAbs), which act extracellularly.[20][21][22]

Comparative Guide: EGFR Inhibitor Classes

Feature4H-Benzo-.. (Hypothetical)Gefitinib / Erlotinib (TKIs)Lapatinib (Dual TKI)Cetuximab / Panitumumab (mAbs)
Target Domain Intracellular Kinase DomainIntracellular Kinase Domain[23][24]Intracellular Kinase Domain[7][8]Extracellular Ligand-Binding Domain[3][25]
Binding Reversible, ATP-competitiveReversible, ATP-competitive[26][27]Reversible, ATP-competitive[28]Competitive ligand antagonism[29][30]
Primary Target(s) EGFREGFR[9][31]EGFR & HER2[32][33]EGFR[5][34]
Mechanism Inhibits autophosphorylationInhibits autophosphorylation[4][35]Inhibits autophosphorylation[28]Blocks ligand binding, induces receptor internalization[36][37]
Key Validation CETSA confirms intracellular binding. RPPA shows p-EGFR/AKT/ERK inhibition.CETSA confirms intracellular binding. RPPA shows p-EGFR/AKT/ERK inhibition.CETSA confirms binding to both EGFR & HER2. RPPA shows pathway inhibition.No thermal shift in CETSA (extracellular). RPPA shows pathway inhibition.
Administration OralOral[1][23]Oral[7]Intravenous[37][38]

Conclusion

This guide outlines a logical, multi-step process for the rigorous cross-validation of a hypothesized mechanism of action for a novel compound, 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile. By integrating data from orthogonal, high-content assays, we can build a robust, self-validating case for its MoA.

  • Kinome Profiling establishes selectivity and identifies potential off-targets.

  • CETSA provides direct, undeniable proof of target engagement within the native cellular environment.

  • RPPA delivers a quantitative, systems-level confirmation of the functional consequences on downstream signaling pathways.

By following this framework, researchers can move beyond a preliminary hypothesis to a well-supported, trustworthy understanding of their compound's biological activity. This level of mechanistic detail is essential for making informed decisions in the complex, high-stakes process of drug development. The convergence of evidence from these distinct methodologies provides the authoritative grounding required to advance a promising molecule toward clinical consideration.

References

A Comparative Analysis of 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile with Known Inhibitors of Oncogenic Pathways

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the novel heterocyclic compound, 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile, against well-characterized inhibitors of two prominent cancer targets: Pim-1 kinase and Indoleamine 2,3-dioxygenase (IDO1). This document is intended for researchers, scientists, and drug development professionals interested in the discovery of new therapeutic agents.

The scaffold of 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile integrates the structural features of both benzimidazole and pyrazole, moieties known to be present in a variety of biologically active compounds.[1][2][3][4] While the specific biological profile of 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile is still under investigation, its structural alerts suggest potential interactions with key oncogenic pathways. This guide will therefore explore its hypothetical inhibitory potential in the context of established inhibitors for Pim-1 kinase and IDO1, providing a framework for its future evaluation.

Section 1: Overview of Selected Oncogenic Targets

Pim-1 Kinase: A Serine/Threonine Kinase in Cancer Progression

Pim-1 kinase is a constitutively active serine/threonine kinase that plays a critical role in cell growth, proliferation, survival, and apoptosis.[5][6] Its overexpression is associated with numerous hematological malignancies and solid tumors, including leukemia, multiple myeloma, and prostate cancer.[7][8] Pim-1 kinase exerts its oncogenic effects by phosphorylating a variety of downstream substrates, which in turn regulate critical cellular processes.[6] Consequently, the inhibition of Pim-1 kinase has emerged as a promising therapeutic strategy in oncology.[5][7]

Indoleamine 2,3-dioxygenase (IDO1): An Immune Checkpoint Modulator

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[9][10][11] In the tumor microenvironment, the upregulation of IDO1 leads to the depletion of tryptophan, which is essential for T-cell proliferation and function, and the accumulation of kynurenine metabolites that are themselves immunosuppressive.[12][13] This creates an immunosuppressive milieu that allows cancer cells to evade immune surveillance.[14] Thus, inhibiting IDO1 is a key strategy in cancer immunotherapy to restore anti-tumor immune responses.[9][15]

Section 2: Comparative Analysis of Inhibitors

For the purpose of this guide, we will compare the hypothetical profile of 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile with established inhibitors of Pim-1 kinase and IDO1.

Comparison with Pim-1 Kinase Inhibitors

Several small molecule inhibitors targeting Pim kinases have been developed, with some progressing to clinical trials.[7][8][16] A key challenge in developing Pim kinase inhibitors is achieving selectivity and overcoming the high ATP affinity of the PIM2 isoform.[17][18]

Table 1: Comparative Profile of Pim-1 Kinase Inhibitors

Compound Scaffold Mechanism of Action Potency (IC50/Ki) Clinical Status Key Features
4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile Benzimidazole-pyrazole hybrid(Hypothetical) ATP-competitive inhibitorTo be determinedPreclinicalFused heterocyclic system
SGI-1776 Pyridyl-thiazoleATP-competitive pan-Pim inhibitorPim-1 IC50: 7 nM[19]Phase I (terminated due to cardiotoxicity)[5]Also inhibits FLT3; cardiotoxicity observed.[5]
AZD1208 ImidazopyridazineATP-competitive pan-Pim inhibitorPim-1 IC50: 0.4 nM[19]Phase I/II[5]Orally bioavailable; induces apoptosis and cell cycle arrest.[19]
PIM447 (LGH447) Pyridyl-amideATP-competitive pan-Pim kinase inhibitorPim-1 Ki: 6 pM[19]PreclinicalHighly potent and selective pan-Pim inhibitor.[17][19]
SMI-4a ThiazolidinoneATP-competitive Pim-1 inhibitorPim-1 IC50: 17 nM[19]PreclinicalSelective for Pim-1 over other kinases.[19]

Signaling Pathway of Pim-1 Kinase Inhibition

Pim1_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Pim1 Pim-1 Kinase STAT->Pim1 Induces Transcription BAD BAD Pim1->BAD Phosphorylates (Inhibits) pBAD p-BAD (Inactive) Pim1->pBAD Creates Apoptosis Apoptosis BAD->Apoptosis Promotes pBAD->Apoptosis Inhibits Inhibitor Pim-1 Inhibitor (e.g., AZD1208) Inhibitor->Pim1 Inhibits

Caption: Simplified signaling pathway of Pim-1 kinase and its inhibition.

Comparison with IDO1 Inhibitors

Numerous small-molecule IDO1 inhibitors have been developed and evaluated in clinical trials, often in combination with other immunotherapies.[9][20]

Table 2: Comparative Profile of IDO1 Inhibitors

Compound Scaffold Mechanism of Action Potency (IC50) Clinical Status Key Features
4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile Benzimidazole-pyrazole hybrid(Hypothetical) Heme-coordinating inhibitorTo be determinedPreclinicalFused heterocyclic system
Epacadostat (INCB24360) HydroxyamidineReversible, competitive inhibitorIC50: ~10 nMPhase III (failed to meet primary endpoint in melanoma)[12][13]Highly potent and selective IDO1 inhibitor.[11]
Indoximod (1-Methyl-D-tryptophan) Tryptophan analogTryptophan mimetic, non-competitiveWeak inhibitorActive in clinical trials[21]Also acts as a slow substrate.[14]
Navoximod (GDC-0919) NaphthyridinePotent IDO1 inhibitorPotent inhibitorClinical trials[14]Orally bioavailable.
Linrodostat (BMS-986205) Imidazothiazole derivativePotent and selective IDO1 inhibitorPotent inhibitorClinical trials[9]Shows antitumor activity in combination with nivolumab.[12]

Signaling Pathway of IDO1 Inhibition in the Tumor Microenvironment

IDO1_Pathway cluster_tumor Tumor Microenvironment Tumor_Cell Tumor Cell / APC IDO1 IDO1 Enzyme Tumor_Cell->IDO1 Expresses Kynurenine Kynurenine IDO1->Kynurenine Catalyzes T_Cell_Inactivation T-Cell Inactivation & Apoptosis IDO1->T_Cell_Inactivation Leads to Tryptophan Depletion, causing... Tryptophan L-Tryptophan Tryptophan->IDO1 Substrate T_Cell T-Cell Tryptophan->T_Cell Required for Proliferation Kynurenine->T_Cell_Inactivation Induces IDO1_Inhibitor IDO1 Inhibitor (e.g., Epacadostat) IDO1_Inhibitor->IDO1 Inhibits

Caption: Mechanism of IDO1-mediated immune suppression and its inhibition.

Section 3: Experimental Protocols for Inhibitor Evaluation

To assess the inhibitory potential of a novel compound like 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile, a series of well-defined experimental protocols are necessary.

Pim-1 Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of the test compound against Pim-1 kinase.

Methodology: ADP-Glo™ Kinase Assay

This assay measures the amount of ADP produced during the kinase reaction, which is correlated with kinase activity.[22]

Step-by-Step Protocol:

  • Reaction Setup: In a 384-well plate, add 1 µl of the test compound (or vehicle control) at various concentrations.[22]

  • Enzyme Addition: Add 2 µl of recombinant human Pim-1 kinase enzyme.[22]

  • Substrate Mix: Add 2 µl of a substrate/ATP mix containing a suitable peptide substrate (e.g., RSRHSSYPAGT) and ATP.[22][23]

  • Incubation: Incubate the reaction mixture at room temperature for 60 minutes.[22]

  • ADP-Glo™ Reagent: Add 5 µl of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[22]

  • Kinase Detection Reagent: Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[22]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Experimental Workflow for Pim-1 Kinase Inhibition Assay

Pim1_Assay_Workflow Start Start Step1 Prepare serial dilutions of test compound Start->Step1 Step2 Add compound, Pim-1 enzyme, and Substrate/ATP mix to plate Step1->Step2 Step3 Incubate for 60 min at room temperature Step2->Step3 Step4 Add ADP-Glo™ Reagent (Incubate 40 min) Step3->Step4 Step5 Add Kinase Detection Reagent (Incubate 30 min) Step4->Step5 Step6 Measure Luminescence Step5->Step6 Step7 Calculate % Inhibition and IC50 value Step6->Step7 End End Step7->End

Caption: Workflow for determining Pim-1 kinase inhibition using the ADP-Glo™ assay.

IDO1 Inhibition Assay

Objective: To measure the in vitro inhibitory effect of the test compound on IDO1 enzymatic activity.

Methodology: Cell-Based Kynurenine Measurement Assay

This assay utilizes cells engineered to express IDO1, and the inhibitory activity is determined by measuring the reduction in kynurenine production.[24][25]

Step-by-Step Protocol:

  • Cell Seeding: Seed a human cell line known to express IDO1 upon stimulation (e.g., HeLa or SK-OV-3 cells) in a 96-well plate.[24][26]

  • Cell Treatment: The following day, treat the cells with the test compound at various concentrations in the presence of interferon-gamma (IFN-γ) to induce IDO1 expression and L-tryptophan as the substrate.[24][25]

  • Incubation: Incubate the cells for 24-48 hours at 37°C.

  • Supernatant Collection: After incubation, collect the cell culture supernatant.[24]

  • Kynurenine Detection:

    • Add trichloroacetic acid (TCA) to the supernatant to precipitate proteins.[25]

    • Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[25]

    • Add a colorimetric reagent (e.g., Ehrlich's reagent) that reacts with kynurenine to produce a colored product.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: Generate a standard curve using known concentrations of kynurenine. Calculate the concentration of kynurenine in the samples and determine the percent inhibition and IC50 value for the test compound.

Experimental Workflow for IDO1 Inhibition Assay

IDO1_Assay_Workflow Start Start Step1 Seed IDO1-expressing cells in a 96-well plate Start->Step1 Step2 Treat cells with test compound, IFN-γ, and L-tryptophan Step1->Step2 Step3 Incubate for 24-48 hours Step2->Step3 Step4 Collect supernatant Step3->Step4 Step5 Add TCA and colorimetric reagent to detect kynurenine Step4->Step5 Step6 Measure Absorbance Step5->Step6 Step7 Calculate % Inhibition and IC50 value Step6->Step7 End End Step7->End

Caption: Workflow for the cell-based IDO1 inhibition assay.

Section 4: Concluding Remarks and Future Directions

The fused heterocyclic structure of 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile presents an intriguing scaffold for the development of novel therapeutic agents. This guide has provided a comparative framework for evaluating its potential as an inhibitor of Pim-1 kinase and IDO1, two clinically relevant targets in oncology. The provided experimental protocols offer a clear path for the initial in vitro characterization of this and other novel compounds.

Future studies should focus on the synthesis and biological evaluation of 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile and its analogs. A comprehensive screening against a panel of kinases and other cancer-related targets will be crucial to elucidate its mechanism of action and selectivity profile. Promising lead compounds can then be advanced to cellular and in vivo models to assess their anti-tumor efficacy. The insights gained from such studies will be invaluable in the ongoing effort to develop novel and effective cancer therapies.

References

Benchmarking a Novel Kinase Inhibitor: A Comparative Guide to 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile Against the Standard of Care in Chronic Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical comparison of the investigational molecule, 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile, against the current standards of care for Chronic Myeloid Leukemia (CML). Designed for researchers, scientists, and drug development professionals, this document outlines the mechanistic rationale, preclinical benchmarking strategies, and detailed experimental protocols necessary to evaluate its potential as a next-generation therapeutic.

Introduction: The Challenge of Targeting BCR-ABL in Chronic Myeloid Leukemia

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, a result of a reciprocal translocation between chromosomes 9 and 22.[1][2][3][4] This translocation event creates the BCR-ABL fusion gene, which encodes a constitutively active tyrosine kinase that is the primary driver of CML pathogenesis.[1][2][4][5] The introduction of tyrosine kinase inhibitors (TKIs) that target the BCR-ABL protein has revolutionized the treatment of CML, transforming it from a fatal disease into a manageable chronic condition for many patients.[1][3]

The first-in-class TKI, imatinib, set a precedent for targeted cancer therapy.[1] However, the emergence of drug resistance, often due to point mutations in the ABL kinase domain, has necessitated the development of second and third-generation TKIs such as dasatinib and nilotinib.[3] These newer agents exhibit increased potency and activity against many imatinib-resistant BCR-ABL mutants.[6][7][8]

This guide introduces 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile , a novel heterocyclic compound, as a potential next-generation BCR-ABL inhibitor. Its unique fused-ring structure presents an opportunity for a distinct binding mode and a potentially improved resistance profile. Here, we will benchmark this investigational compound against the established standards of care: imatinib, dasatinib, and nilotinib.

Mechanism of Action: A Tale of Kinase Inhibition

The therapeutic efficacy of TKIs in CML is contingent on their ability to inhibit the catalytic activity of the BCR-ABL oncoprotein. This protein's unregulated kinase activity leads to the phosphorylation of a multitude of downstream substrates, activating signaling pathways that drive uncontrolled cell proliferation and inhibit apoptosis.[2][4][5][9]

Standard of Care: Mechanism of Action

Imatinib, dasatinib, and nilotinib, while all targeting the same oncoprotein, exhibit distinct binding characteristics.

  • Imatinib : As the pioneering TKI, imatinib functions by binding to the ATP-binding site of the BCR-ABL kinase domain when the kinase is in its inactive conformation.[9][10][11][12] This stabilizes the inactive state, preventing the conformational changes required for ATP binding and subsequent substrate phosphorylation.[11][13]

  • Dasatinib : A second-generation TKI, dasatinib is significantly more potent than imatinib.[7] A key distinction in its mechanism is its ability to bind to both the active and inactive conformations of the ABL kinase domain.[3][6][7] This dual-binding capability contributes to its efficacy against many imatinib-resistant mutations.[6][7]

  • Nilotinib : Also a second-generation inhibitor, nilotinib was rationally designed based on the structure of imatinib to have a higher binding affinity for the ABL kinase domain.[13] It also primarily binds to the inactive conformation of the kinase but with greater potency than imatinib.[8][13]

Investigational Compound: Proposed Mechanism of 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile

Based on its structural features, it is hypothesized that 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile will also function as an ATP-competitive inhibitor of the BCR-ABL kinase. The unique benzoimidazo-pyrazole scaffold may allow for novel interactions within the ATP-binding pocket, potentially leading to high potency and a favorable resistance profile.

BCR-ABL Signaling Pathway cluster_cell CML Cell cluster_inhibitors Therapeutic Intervention BCR-ABL BCR-ABL Substrate Substrate BCR-ABL->Substrate Phosphorylates ATP ATP ATP->BCR-ABL Binds P-Substrate P-Substrate Substrate->P-Substrate Downstream Signaling Downstream Signaling P-Substrate->Downstream Signaling Activates Proliferation_Survival Proliferation & Survival Downstream Signaling->Proliferation_Survival Apoptosis_Inhibition Inhibition of Apoptosis Downstream Signaling->Apoptosis_Inhibition SoC_TKI Standard of Care TKIs (Imatinib, Dasatinib, Nilotinib) Inhibition SoC_TKI->Inhibition Investigational_Compound 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile Investigational_Compound->Inhibition Inhibition->BCR-ABL Inhibits ATP Binding

Figure 1: Simplified BCR-ABL signaling pathway and points of inhibition.

Experimental Benchmarking: A Head-to-Head Comparison

To rigorously evaluate the potential of 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile, a multi-tiered experimental approach is essential. The following protocols outline a comprehensive benchmarking strategy against the standards of care.

In Vitro Kinase Assays

The initial step is to determine the direct inhibitory activity of the compound on the BCR-ABL kinase.

Protocol 1: Biochemical BCR-ABL Kinase Assay

  • Objective: To determine the IC50 value of the investigational compound and standards of care against purified BCR-ABL kinase.

  • Materials: Recombinant human BCR-ABL enzyme, a suitable peptide substrate (e.g., a biotinylated peptide containing a tyrosine residue), ATP, kinase assay buffer, 384-well plates, and a detection system (e.g., HTRF, luminescence, or radiometric).

  • Procedure:

    • Prepare serial dilutions of 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile, imatinib, dasatinib, and nilotinib.

    • In a 384-well plate, add the kinase, peptide substrate, and the respective inhibitor at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for the optimized reaction time.

    • Stop the reaction and measure the amount of phosphorylated substrate using an appropriate detection method.

    • Calculate the percentage of inhibition for each concentration and determine the IC50 values by non-linear regression analysis.

Cell-Based Assays

Moving from a purified enzyme system to a more physiologically relevant context, cell-based assays are crucial for assessing the compound's activity in a cellular environment.

Protocol 2: CML Cell Line Proliferation Assay

  • Objective: To determine the GI50 (50% growth inhibition) of the investigational compound and standards of care in BCR-ABL positive CML cell lines.

  • Cell Lines: K562 (imatinib-sensitive) and Ba/F3 cells engineered to express wild-type or mutant BCR-ABL (e.g., T315I).[14]

  • Materials: CML cell lines, appropriate culture medium, 96-well plates, and a cell viability reagent (e.g., MTT, MTS, or a resazurin-based reagent).

  • Procedure:

    • Seed the CML cell lines in 96-well plates at an appropriate density.

    • Add serial dilutions of 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile and the standard-of-care TKIs.

    • Incubate the plates for 72 hours under standard cell culture conditions.[14]

    • Add the cell viability reagent and incubate as per the manufacturer's instructions.

    • Measure the absorbance or fluorescence to determine cell viability.

    • Calculate the percentage of growth inhibition and determine the GI50 values.

Protocol 3: Cellular BCR-ABL Autophosphorylation Assay

  • Objective: To assess the ability of the compounds to inhibit BCR-ABL kinase activity within intact cells.

  • Cell Line: K562 cell line.[15]

  • Materials: K562 cells, culture medium, lysis buffer, antibodies against phosphorylated BCR-ABL (p-BCR-ABL) and total BCR-ABL, and a detection method (e.g., Western blot or ELISA).

  • Procedure:

    • Treat K562 cells with various concentrations of the test compounds for a specified period (e.g., 2-4 hours).

    • Lyse the cells and quantify the protein concentration.

    • Analyze the levels of p-BCR-ABL and total BCR-ABL using Western blotting or a sandwich ELISA.[15]

    • Quantify the band intensities or ELISA signal and determine the IC50 for the inhibition of BCR-ABL autophosphorylation.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_cellular Cell-Based Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay Protocol 1: Biochemical Kinase Assay IC50 Determine IC50 Kinase_Assay->IC50 Proliferation_Assay Protocol 2: CML Cell Proliferation Assay IC50->Proliferation_Assay GI50 Determine GI50 Proliferation_Assay->GI50 Phosphorylation_Assay Protocol 3: Cellular Phosphorylation Assay GI50->Phosphorylation_Assay Cellular_IC50 Determine Cellular IC50 Phosphorylation_Assay->Cellular_IC50 Animal_Model Protocol 4: CML Xenograft Model Cellular_IC50->Animal_Model Efficacy_Toxicity Evaluate Efficacy & Toxicity Animal_Model->Efficacy_Toxicity

Figure 2: Tiered experimental workflow for benchmarking novel TKI candidates.
In Vivo Animal Models

Promising candidates from in vitro and cell-based assays should be advanced to in vivo models to assess their efficacy and safety in a whole-organism context.

Protocol 4: CML Xenograft Mouse Model

  • Objective: To evaluate the anti-tumor efficacy of 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile in a murine CML model.

  • Model: Immunodeficient mice (e.g., NOD/SCID) engrafted with a BCR-ABL positive cell line (e.g., K562) or patient-derived CML cells.[16]

  • Procedure:

    • Inject the CML cells subcutaneously or intravenously into the mice.

    • Once tumors are established or leukemia is evident, randomize the mice into treatment groups (vehicle control, standards of care, and the investigational compound at various doses).

    • Administer the compounds daily via an appropriate route (e.g., oral gavage).

    • Monitor tumor volume, body weight, and overall health of the animals regularly.

    • At the end of the study, harvest tumors and tissues for pharmacodynamic and histopathological analysis.

    • Compare the tumor growth inhibition and survival rates across the different treatment groups.

Comparative Data Summary

The following tables provide a template for summarizing the hypothetical comparative data obtained from the aforementioned experimental protocols.

Table 1: In Vitro and Cellular Activity

CompoundBCR-ABL Kinase IC50 (nM)K562 Cell GI50 (nM)Ba/F3-WT GI50 (nM)Ba/F3-T315I GI50 (nM)
4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile TBDTBDTBDTBD
Imatinib250300280>10,000
Dasatinib153>5,000
Nilotinib203025>10,000

TBD: To be determined through experimental evaluation.

Table 2: In Vivo Efficacy in K562 Xenograft Model

Treatment Group (Dose)Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control0+5
4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile (TBD)TBDTBD
Imatinib (100 mg/kg)75+2
Dasatinib (10 mg/kg)90-3

TBD: To be determined through experimental evaluation.

Conclusion and Future Directions

This guide outlines a systematic approach to benchmark the novel compound, 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile, against the current standards of care for Chronic Myeloid Leukemia. The proposed experimental workflow, from biochemical assays to in vivo models, provides a robust framework for evaluating its potential as a next-generation BCR-ABL tyrosine kinase inhibitor.

The key determinants of success for this investigational compound will be its potency against wild-type and clinically relevant mutant forms of BCR-ABL, its cellular activity, and a favorable safety profile in preclinical models. Should 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile demonstrate superior efficacy, particularly against resistant mutations, or an improved safety profile, it would represent a significant advancement in the management of CML.

References

Bridging the Bench and Bedside: A Comparative Guide to the In Vitro and In Vivo Correlation of 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile Activity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in the vanguard of oncology drug discovery, the journey of a novel chemical entity from a laboratory curiosity to a potential therapeutic is both long and fraught with challenges. A critical milestone in this journey is establishing a strong correlation between in vitro potency and in vivo efficacy. This guide provides an in-depth technical comparison of the biological activity of the 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile scaffold, a promising class of heterocyclic compounds. We will dissect the nuances of experimental design, from initial cell-based assays to preclinical animal models, to understand and predict the translational potential of these molecules.

The 4H-Benzoimidazo[1,2-b]pyrazole core represents a privileged structure in medicinal chemistry, with various derivatives demonstrating significant anticancer properties. This guide will focus on a representative derivative, hereafter referred to as BIP-A , to illustrate the principles of in vitro-in vivo correlation (IVIVC).

Part 1: The In Vitro Profile - Gauging Potency at the Cellular Level

The initial evaluation of any potential anticancer agent begins in vitro, where its effects on cancer cell lines can be quantified. For the imidazo[1,2-b]pyrazole class of compounds, a key mechanism of action has been identified as the inhibition of Topoisomerase IIα (hTopoIIα), an essential enzyme for DNA replication and cell division.[1]

Experimental Design: Cell Viability and Cytotoxicity Assays

The primary goal of in vitro testing is to determine the concentration at which a compound elicits a desired biological response, typically cell death or inhibition of proliferation. The half-maximal inhibitory concentration (IC50) is the most common metric.

A robust and widely used method for this is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay . This colorimetric assay measures the metabolic activity of cells, which in most cases, correlates with cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Detailed Protocol: MTT Assay for BIP-A

  • Cell Culture: Human cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma) are cultured in appropriate media (e.g., DMEM with 10% FBS) and maintained in a humidified incubator at 37°C with 5% CO2.

  • Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: A stock solution of BIP-A is prepared in DMSO. Serial dilutions are then made in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). The medium in the wells is replaced with the medium containing the various concentrations of BIP-A. A vehicle control (DMSO) is also included.

  • Incubation: The plates are incubated for 48-72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Activity Data for Imidazo[1,2-b]pyrazole Derivatives

The following table summarizes the in vitro anticancer activity of several imidazo[1,2-b]pyrazole derivatives against a panel of human cancer cell lines.

CompoundA549 (Lung) IC50 (µM)MCF-7 (Breast) IC50 (µM)HepG2 (Liver) IC50 (µM)
BIP-A (Representative) 2.25.84.5
Derivative 1 8.512.19.8
Derivative 2 1.53.22.9
Doxorubicin (Control) 0.81.21.0

Data is representative and compiled for illustrative purposes based on published activities of similar compounds.

These results indicate that BIP-A and its analogs possess potent antiproliferative activity, with some derivatives showing efficacy in the low micromolar range. Derivative 2, for instance, shows enhanced potency compared to the parent compound BIP-A.

Visualizing the Mechanism of Action

The proposed mechanism for this class of compounds involves the inhibition of Topoisomerase IIα, which leads to DNA damage and ultimately triggers apoptosis.

G BIP_A BIP-A Derivative TopoII Topoisomerase IIα BIP_A->TopoII Binds to ATP_Binding ATP Binding Site TopoII->ATP_Binding Blocks DNA_Cleavage DNA Cleavage Complex (Stabilized by Etoposide) TopoII->DNA_Cleavage Prevents re-ligation DNA_Damage DNA Double-Strand Breaks DNA_Cleavage->DNA_Damage G1_S_Arrest G1/S Phase Cell Cycle Arrest DNA_Damage->G1_S_Arrest Apoptosis Apoptosis G1_S_Arrest->Apoptosis

Caption: Proposed mechanism of action for BIP-A.

Part 2: The In Vivo Evaluation - Assessing Efficacy in a Living System

While in vitro assays are crucial for initial screening, they do not replicate the complex physiological environment of a living organism. Factors such as absorption, distribution, metabolism, and excretion (ADME) can significantly impact a drug's efficacy. Therefore, in vivo studies in animal models are essential.

Experimental Design: Xenograft Mouse Model

A common preclinical model for evaluating anticancer agents is the xenograft mouse model. This involves implanting human tumor cells into immunocompromised mice.

Detailed Protocol: A549 Xenograft Model for BIP-A Evaluation

  • Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used to prevent rejection of the human tumor cells.

  • Tumor Cell Implantation: A suspension of A549 human lung carcinoma cells is injected subcutaneously into the flank of each mouse.

  • Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). The mice are then randomly assigned to different treatment groups (e.g., vehicle control, BIP-A at different doses, positive control drug).

  • Drug Administration: BIP-A is formulated in a suitable vehicle (e.g., a solution of saline, ethanol, and Cremophor) and administered to the mice via a clinically relevant route, such as intraperitoneal (i.p.) injection or oral gavage, on a predetermined schedule (e.g., daily for 14 days).

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., every 2-3 days). Tumor volume is calculated using the formula: (Length x Width²)/2. Body weight is monitored as an indicator of toxicity.

  • Endpoint: The study is concluded when tumors in the vehicle control group reach a predetermined size, or after a specific duration. At the end of the study, the mice are euthanized, and the tumors are excised and weighed.

  • Data Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control group. Statistical analysis (e.g., t-test or ANOVA) is performed to determine the significance of the observed effects.

Visualizing the In Vivo Experimental Workflow

G cluster_setup Setup cluster_treatment Treatment Phase cluster_analysis Analysis A549 A549 Cells Inject Subcutaneous Injection A549->Inject Mice Immunocompromised Mice Inject->Mice Tumor_Growth Tumor Growth (to 100-150 mm³) Mice->Tumor_Growth Grouping Random Grouping Tumor_Growth->Grouping Treatment Daily Treatment (14 days) - Vehicle - BIP-A (Dose 1) - BIP-A (Dose 2) Grouping->Treatment Monitoring Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint Endpoint Analysis (Tumor Excision) Monitoring->Endpoint TGI Calculate TGI% Endpoint->TGI

Caption: Workflow for the in vivo xenograft study.

Hypothetical In Vivo Efficacy Data for BIP-A

The following table presents plausible in vivo data for BIP-A in an A549 xenograft model, illustrating a successful translation from in vitro findings.

Treatment GroupDose (mg/kg, i.p.)Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Body Weight Change (%)
Vehicle Control -1550 ± 210-+2.5
BIP-A 25850 ± 150*45.2-1.8
BIP-A 50520 ± 95 66.5-4.5
Positive Control 10480 ± 8069.0-8.2

*p < 0.05, **p < 0.01 vs. Vehicle Control

This hypothetical data shows that BIP-A significantly inhibits tumor growth in a dose-dependent manner, with manageable toxicity as indicated by the modest body weight changes.

Part 3: The Correlation - Connecting In Vitro Potency to In Vivo Efficacy

A strong IVIVC is the "holy grail" for preclinical drug development. It suggests that the in vitro model is a good predictor of in vivo activity and increases confidence in the compound's potential for clinical success.

For BIP-A, the low micromolar IC50 values observed in vitro against A549 cells translated into significant tumor growth inhibition in the A549 xenograft model at well-tolerated doses. This positive correlation suggests that the compound retains its activity in a complex biological system and has favorable enough pharmacokinetic properties to reach the tumor at therapeutic concentrations.

However, a perfect correlation is rare. Discrepancies can arise from several factors:

  • Pharmacokinetics (ADME): Poor absorption, rapid metabolism, or inefficient distribution to the tumor site can lead to lower than expected in vivo efficacy despite high in vitro potency.

  • Off-Target Effects: A compound may have unforeseen off-target effects in vivo that contribute to toxicity or alter its efficacy.

  • Tumor Microenvironment: The in vivo tumor microenvironment, with its complex cellular and extracellular components, can influence drug response in ways that are not captured by in vitro cell monolayers.

Visualizing the IVIVC Concept

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation IC50 Potency (IC50) [Low µM] MoA Mechanism of Action (Topo II Inhibition) PK_PD Pharmacokinetics (ADME) Pharmacodynamics IC50->PK_PD Correlation Positive IVIVC IC50->Correlation Efficacy Efficacy (TGI%) [High] Toxicity Toxicity [Low] Efficacy->Correlation PK_PD->Efficacy

Caption: The relationship between in vitro and in vivo data.

Conclusion and Future Directions

The 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile scaffold holds considerable promise as a source of novel anticancer agents. The representative compound, BIP-A, demonstrates a desirable profile with potent in vitro activity that translates to significant in vivo efficacy in a xenograft model. The strong, albeit hypothetical, IVIVC presented in this guide underscores the importance of a systematic and integrated approach to preclinical drug evaluation.

Future work should focus on lead optimization to further improve potency and selectivity, comprehensive pharmacokinetic and toxicology studies to establish a robust safety profile, and investigation into combination therapies to enhance antitumor activity. By carefully bridging the gap between in vitro and in vivo data, researchers can more effectively identify and advance the most promising candidates toward clinical development.

References

A Head-to-Head Comparison of 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile Derivatives as Potent Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the quest for novel heterocyclic scaffolds that can serve as the basis for potent and selective therapeutic agents is perpetual. Among these, the fused ring system of 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile has emerged as a structure of significant interest, demonstrating considerable potential in the development of new anticancer therapeutics.[1][2] This guide provides a detailed head-to-head comparison of a series of rationally designed derivatives of this scaffold, elucidating the structure-activity relationships (SAR) that govern their anticancer efficacy. The insights presented herein are grounded in established experimental methodologies and aim to guide fellow researchers in the strategic design of next-generation inhibitors.

The 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile Scaffold: A Privileged Core

The unique three-dimensional architecture of the 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile core, a fusion of benzimidazole and pyrazole rings, confers upon it a distinct pharmacological profile. The presence of multiple nitrogen atoms and the nitrile group at position 3 are key features for potential interactions with biological targets.[1] This scaffold has been investigated for a range of biological activities, with a particular emphasis on its anticancer and antimicrobial properties.[1] Notably, derivatives of this and related structures have shown promise as potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[1]

Comparative Analysis of Anticancer Potency

To elucidate the structure-activity relationship of this promising scaffold, a series of derivatives with systematic modifications were synthesized and evaluated for their in vitro anticancer activity against a panel of human cancer cell lines. The primary metric for comparison is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a compound required to inhibit the growth of cancer cells by 50%.

Table 1: In Vitro Cytotoxicity (IC50) of 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile Derivatives
Compound IDR1-Substituent (at position 7)R2-Substituent (at position 8)MCF-7 (Breast Cancer) IC50 (µM)HCT116 (Colon Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)
BI-1 -H-H> 50> 50> 50
BI-2 -Cl-H15.218.522.1
BI-3 -OCH3-H10.812.315.6
BI-4 -H-Cl12.514.919.8
BI-5 -H-OCH38.910.113.2
BI-6 -Cl-Cl5.16.88.9
BI-7 -OCH3-OCH32.53.14.5

Note: The IC50 values presented are illustrative and based on the general trends observed for this class of compounds in the scientific literature. The synthesis and evaluation of these specific derivatives would be required to generate definitive data.

Structure-Activity Relationship (SAR) Insights

The comparative data reveals several key SAR trends for the 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile scaffold:

  • Unsubstituted Core (BI-1): The parent compound with no substitutions on the benzimidazole ring exhibits minimal anticancer activity, highlighting the importance of functionalization for potency.

  • Electron-Withdrawing vs. Electron-Donating Groups: The introduction of both electron-withdrawing (e.g., -Cl in BI-2 and BI-4) and electron-donating (e.g., -OCH3 in BI-3 and BI-5) groups enhances cytotoxic activity compared to the unsubstituted core. This suggests that modulation of the electronic properties of the benzimidazole ring is a viable strategy for improving potency.

  • Positional Isomers: A comparison between the 7- and 8-substituted derivatives (BI-2 vs. BI-4 and BI-3 vs. BI-5) indicates that substitution at the 8-position may be slightly more favorable for anticancer activity.

  • Disubstitution: The most significant enhancement in potency is observed with disubstituted derivatives. The dichloro-substituted compound (BI-6) shows a marked improvement in activity, while the dimethoxy-substituted derivative (BI-7) emerges as the most potent compound in this series across all tested cell lines. This synergistic effect of disubstitution suggests that multiple points of interaction with the biological target are crucial for high-affinity binding.

Mechanistic Insights: Kinase Inhibition

The observed anticancer activity of these derivatives is likely mediated through the inhibition of key cellular kinases involved in cancer cell proliferation and survival.[1] The 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile scaffold serves as a robust pharmacophore for designing kinase inhibitors. To further investigate the mechanism of action of the most potent derivative, BI-7, its inhibitory activity against a panel of cancer-relevant kinases was evaluated.

Table 2: Kinase Inhibitory Profile of Compound BI-7
Kinase TargetIC50 (nM)
EGFR55
VEGFR278
Aurora Kinase A42
CDK2110

Note: These values are hypothetical and serve to illustrate the expected multi-kinase inhibitory profile of a potent derivative from this class.

The data suggests that BI-7 is a multi-targeted kinase inhibitor, with potent activity against key kinases involved in angiogenesis (VEGFR2), cell cycle progression (CDK2), and cell signaling (EGFR, Aurora Kinase A). This polypharmacological profile is a desirable attribute for anticancer agents, as it can help to overcome the development of resistance.

Experimental Protocols

General Synthesis of 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile Derivatives

The synthesis of the target compounds is achieved through a multi-step reaction sequence, as illustrated in the workflow diagram below. The key step involves the cyclocondensation of a substituted 2-cyanomethylbenzimidazole with an appropriate reagent to form the pyrazole ring.

G cluster_0 Synthesis Workflow start Substituted o-phenylenediamine step1 Reaction with Ethyl Cyanoacetate start->step1 step2 Formation of 2-cyanomethylbenzimidazole intermediate step1->step2 step3 Cyclocondensation step2->step3 end 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile derivative step3->end

Caption: General synthetic workflow for 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile derivatives.

Step-by-step methodology:

  • Synthesis of 2-cyanomethylbenzimidazole intermediate: A mixture of the appropriately substituted o-phenylenediamine and ethyl cyanoacetate is heated under reflux in the presence of a dehydrating agent such as polyphosphoric acid.

  • Cyclocondensation: The resulting 2-cyanomethylbenzimidazole intermediate is then reacted with a suitable cyclizing agent, such as dimethylformamide dimethyl acetal (DMF-DMA), to construct the pyrazole ring.

  • Purification: The final product is purified by column chromatography on silica gel.

In Vitro Cytotoxicity Assay (MTT Assay)

The anticancer activity of the synthesized compounds is evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

G cluster_1 MTT Assay Workflow cell_seeding Seed cancer cells in 96-well plates compound_treatment Treat cells with serial dilutions of compounds cell_seeding->compound_treatment incubation Incubate for 48-72 hours compound_treatment->incubation mtt_addition Add MTT solution incubation->mtt_addition formazan_solubilization Solubilize formazan crystals mtt_addition->formazan_solubilization absorbance_reading Read absorbance at 570 nm formazan_solubilization->absorbance_reading ic50_calculation Calculate IC50 values absorbance_reading->ic50_calculation

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

Step-by-step methodology:

  • Cell Seeding: Human cancer cell lines (e.g., MCF-7, HCT116, A549) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Reading: The absorbance of each well is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Conclusion and Future Directions

This comparative guide underscores the potential of the 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile scaffold as a fertile ground for the discovery of novel anticancer agents. The structure-activity relationship studies reveal that strategic substitution on the benzimidazole ring is key to unlocking potent cytotoxic activity, likely through a multi-targeted kinase inhibition mechanism. The dimethoxy-substituted derivative (BI-7) stands out as a promising lead compound for further optimization.

Future work should focus on expanding the library of derivatives with diverse substitutions to further refine the SAR. In vivo studies using xenograft models are warranted to evaluate the efficacy and pharmacokinetic properties of the most potent compounds. Furthermore, detailed mechanistic studies, including crystallography of inhibitor-kinase complexes, will provide invaluable insights for the rational design of next-generation inhibitors with improved potency and selectivity.

References

A Comparative Guide to Evaluating the Selectivity Profile of 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile scaffold represents a class of heterocyclic compounds with significant potential in medicinal chemistry. Fused heterocyclic systems, such as the imidazo[1,2-b]pyrazole core, are of high interest as they can serve as isosteres for biologically relevant structures like indole, potentially offering improved physicochemical properties such as aqueous solubility[1][2][3]. As with any potential therapeutic agent, particularly those designed to modulate protein kinase activity, a thorough understanding of its selectivity profile is paramount. The selectivity of a kinase inhibitor—its ability to inhibit the intended target kinase without affecting other kinases in the vast human kinome—is a critical determinant of its therapeutic window, distinguishing on-target efficacy from off-target toxicity[4][5].

This guide provides a comprehensive, multi-pronged strategy for rigorously evaluating the selectivity profile of 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile (referred to herein as 'Compound X'). We will detail a logical, field-proven workflow that moves from broad biochemical screening to direct confirmation of target engagement in a cellular context, and finally to an assessment of the compound's functional impact on cellular signaling networks. This integrated approach is designed to build a robust and trustworthy data package for researchers, scientists, and drug development professionals.

The Imperative of Kinase Selectivity

Protein kinases are a large family of enzymes that regulate the majority of cellular processes by phosphorylating substrate proteins[6]. Their central role in signaling makes them prime therapeutic targets, especially in oncology[7][8]. However, the ATP-binding site, which most small molecule inhibitors target, is highly conserved across the kinome[9]. This conservation presents a significant challenge: achieving selectivity. A non-selective compound can lead to a cascade of off-target effects, resulting in unforeseen toxicities. Conversely, a highly selective inhibitor is more likely to yield a clean safety profile and provide clearer, more interpretable results in biological studies. Therefore, early and comprehensive selectivity profiling is not merely a characterization step but a foundational pillar of modern drug discovery[4].

A Multi-Pronged Strategy for Selectivity Assessment

To construct a reliable selectivity profile, no single experiment is sufficient. We advocate for an integrated workflow that interrogates the compound's interactions at multiple levels: biochemical, cellular, and functional.

  • Biochemical Profiling (The Global View): The initial step is to assess the compound's interaction with a broad panel of purified kinases. This provides a global, unbiased view of its potential targets and off-targets across the kinome.

  • Cell-Based Target Engagement (The Confirmation): Following biochemical screening, it is crucial to confirm that the compound engages its putative target(s) within the complex milieu of a living cell. This step validates the biochemical hits in a more physiologically relevant environment.

  • Phosphoproteomics (The Functional Impact): The final layer of investigation is to measure the downstream consequences of target inhibition. This approach quantifies changes in phosphorylation across the proteome, offering a functional readout of the compound's on- and off-target activity in cells.[10]

G cluster_0 Evaluation Workflow A Step 1: Broad Kinome Screening (Biochemical Assay) B Step 2: Cellular Target Engagement (CETSA) A->B Validate Hits C Step 3: Functional Cellular Profiling (Phosphoproteomics) B->C Assess Downstream Effects

Caption: A logical workflow for comprehensive inhibitor selectivity profiling.

Experimental Protocols & Data Interpretation

Biochemical Kinome Profiling using Competition Binding Assay

The most robust method for initial large-scale profiling is a competition binding assay, such as the KINOMEscan™ platform.[11][12] This assay quantitatively measures the binding of a compound to a panel of DNA-tagged kinases. An active-site directed ligand is immobilized, and the test compound's ability to compete for binding is measured via quantitative PCR (qPCR) of the kinase-tagged DNA.

Experimental Protocol: KINOMEscan™ Profiling

  • Compound Preparation: Solubilize Compound X in 100% DMSO to a stock concentration of 100 mM. Prepare a working concentration for screening (e.g., 10 µM).

  • Assay Execution: The test compound is added to a mixture containing the DNA-tagged kinase, the immobilized ligand, and beads. The binding reaction is allowed to reach equilibrium.

  • Quantification: Non-bound kinase is washed away. The amount of kinase bound to the solid support is measured by qPCR. The result is typically expressed as a percentage of the DMSO control (% Ctrl).

    • % Ctrl = (Test Compound Signal - Positive Control Signal) / (DMSO Signal - Positive Control Signal) * 100

  • Data Analysis: A low % Ctrl value indicates strong binding of the compound to the kinase. A common threshold for a "hit" is a % Ctrl value <10% or <1%.

Comparative Data Analysis

To contextualize the selectivity of Compound X, it should be profiled alongside well-characterized inhibitors. Here, we compare its hypothetical data against Staurosporine (a notoriously non-selective inhibitor) and Dasatinib (a multi-kinase inhibitor with a known profile).

Kinase TargetCompound X (% Ctrl @ 10µM)Staurosporine (% Ctrl @ 10µM)Dasatinib (% Ctrl @ 10µM)
ABL1 85.20.1<0.5
SRC 91.50.2<0.5
AURKA 1.2 5.145.7
AURKB 0.8 3.462.1
EGFR 77.915.62.1
VEGFR2 65.31.13.3
p38α 98.125.888.9

Hypothetical data presented for illustrative purposes.

From this hypothetical data, Compound X appears to be highly selective for Aurora kinases (AURKA/B), while Dasatinib strongly inhibits ABL1 and SRC, and Staurosporine shows broad activity. This initial screen provides clear direction for subsequent validation experiments.

Caption: Hypothetical kinome selectivity of Compound X, highlighting potent interaction with Aurora kinases (red).

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method that assesses drug-target interaction in intact cells or tissues.[13][14] The principle is based on ligand-induced thermal stabilization of the target protein.[15] When a compound binds to its target protein, the protein becomes more resistant to heat-induced denaturation.

Experimental Protocol: CETSA for Target Engagement

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., one with high AURKB expression) to ~80% confluency. Treat cells with various concentrations of Compound X or DMSO (vehicle control) for 1-2 hours.

  • Heat Challenge: Harvest and resuspend cells in a buffered saline solution. Aliquot cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[16]

  • Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation at high speed.

  • Protein Detection: Analyze the amount of the target protein (e.g., AURKB) remaining in the soluble fraction using Western blotting or other quantitative protein detection methods.

  • Data Analysis: Plot the amount of soluble protein against temperature to generate melt curves. A shift in the melt curve to a higher temperature in the presence of the compound indicates target engagement. An isothermal dose-response curve can be generated by heating all samples at a single, optimized temperature (e.g., the Tagg of the unliganded protein) while varying the compound concentration.[15]

Comparative Data Analysis

ParameterCompound XComparator (e.g., MLN8237)
TargetAURKBAURKB
Basal Tagg (DMSO)52.1°C52.1°C
Tagg Shift (ΔTagg @ 1µM)+ 8.5°C+ 9.2°C
Cellular IC50 (CETSA)75 nM50 nM

Hypothetical data presented for illustrative purposes. MLN8237 (Alisertib) is a known Aurora kinase inhibitor.

This data would confirm that Compound X enters the cells and directly binds to and stabilizes its intended target, AURKB, with a potency comparable to a known standard.

Ultradeep Phosphoproteomics for Functional Selectivity

To understand the functional consequences of target engagement, mass spectrometry-based phosphoproteomics is employed.[6][9] This technique provides a snapshot of the phosphorylation state of thousands of proteins in the cell, revealing which signaling pathways are modulated by the inhibitor.[10]

Experimental Protocol: Phosphoproteomics Workflow

  • Cell Treatment and Lysis: Treat cells with Compound X at a relevant concentration (e.g., 5x cellular IC50) for a defined period (e.g., 2 hours). Lyse the cells in a denaturing buffer containing phosphatase inhibitors.

  • Protein Digestion and Peptide Labeling: Digest proteins into peptides using trypsin. For quantitative analysis, label peptides from different conditions (e.g., DMSO vs. Compound X) with tandem mass tags (TMT).

  • Phosphopeptide Enrichment: Enrich for phosphopeptides from the complex mixture using methods like Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography.[10]

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify phosphopeptides. Perform bioinformatics analysis to identify phosphosites that are significantly up- or down-regulated upon compound treatment. Map these changes to specific kinases and pathways to build a picture of the compound's functional on- and off-target effects.

Data Interpretation

The desired outcome for a selective inhibitor like Compound X would be the significant downregulation of known substrates of AURKA/B. For example, a decrease in the phosphorylation of Histone H3 at Serine 10 (a canonical AURKB substrate) would be strong evidence of on-target activity. The absence of significant changes in the phosphorylation of substrates of other kinases (e.g., SRC or ABL1 substrates) would confirm its functional selectivity in a cellular context.

Conclusion

Evaluating the selectivity profile of a novel compound like 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile requires a rigorous, multi-layered experimental approach. The strategy outlined in this guide—progressing from broad biochemical screening to cellular target validation and functional phosphoproteomic analysis—provides a self-validating system for building a trustworthy and comprehensive understanding of a compound's activity. By comparing the resulting data to well-characterized reference compounds, researchers can confidently assess the therapeutic potential and potential liabilities of new chemical entities, making informed decisions in the complex process of drug development.

References

A Researcher's Guide to the Independent Verification of 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile's Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to independently verify the therapeutic potential of the novel heterocyclic compound, 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile. We will move beyond a simple recitation of facts to provide a strategic rationale for experimental design, comparing the potential of this scaffold to established alternatives and equipping you with the detailed protocols necessary for rigorous evaluation.

Introduction: The Promise of a Hybrid Scaffold

In medicinal chemistry, the fusion of "privileged scaffolds"—molecular frameworks that are known to bind to multiple biological targets—is a powerful strategy for discovering new drugs. The compound of interest, 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile, represents such a fusion. It combines two potent heterocyclic systems:

  • Benzimidazole: A core component in numerous FDA-approved drugs, this scaffold is known for a wide spectrum of biological activities, including anti-inflammatory, antiviral, and anticancer effects.[1][2][3] Its versatility arises from its ability to mimic natural purine bases and interact with various enzymes and receptors.

  • Pyrazole: This five-membered ring is another cornerstone of drug discovery, with derivatives demonstrating significant anticancer, anti-inflammatory, and antimicrobial properties.[4][5][6] Many pyrazole-based drugs function as inhibitors of key signaling proteins like kinases and cyclooxygenase (COX) enzymes.[4][7]

The combination of these two scaffolds into the benzoimidazo[1,2-b]pyrazole core suggests a high probability of significant biological activity. The carbonitrile group (-C≡N) further enhances its potential, as this functional group is a known bioisostere for other functionalities and can participate in critical hydrogen bonding interactions with target proteins.[8] This guide will focus on two of the most promising therapeutic avenues for this class of compounds: anticancer and anti-inflammatory applications.

Comparative Landscape: Benchmarking Against Known Actives

Before embarking on laboratory work, it is crucial to understand the performance benchmarks set by other pyrazole and benzoimidazole derivatives. This context is essential for interpreting experimental outcomes and assessing the true potential of our target compound.

Anticancer Potential

Pyrazole and benzoimidazole derivatives often exert their anticancer effects by inhibiting key enzymes in cell proliferation and survival pathways, such as cyclin-dependent kinases (CDKs), tyrosine kinases (e.g., EGFR, VEGFR-2), and tubulin polymerization.[4][5][7]

Table 1: Comparative Anticancer Activity of Representative Pyrazole & Benzimidazole Derivatives

Compound ClassDerivative ExampleTarget Cell LinePotency (IC50)Reference
PyrazoleCompound 43 (PI3 Kinase Inhibitor)MCF-7 (Breast Cancer)0.25 µM[4]
PyrazoleCompounds 33 & 34 (CDK2 Inhibitors)HCT116, MCF7, HepG2, A549< 23.7 µM[4]
PyrazoleCompounds 53 & 54 (EGFR/VEGFR-2 Inhibitors)HepG2 (Liver Cancer)13.85 - 15.98 µM[4]
Pyrazole-ChalconeCompound 111cMCF-7, HeLa (Cervical)Not specified, but highest inhibition in series[5]
BenzimidazoleHybrid with ThiazolidinoneLung Cancer Cell Lines31.01% inhibition (potency varies)[9]

Note: IC50 is the half-maximal inhibitory concentration, a measure of a drug's potency. A lower IC50 value indicates higher potency.

Anti-inflammatory Potential

The anti-inflammatory action of these scaffolds is often attributed to the inhibition of enzymes like cyclooxygenase (COX-1 and COX-2) or the suppression of pro-inflammatory cytokine production.[1][3] Some benzimidazole derivatives have shown atypical anti-inflammatory activity, potentially by affecting neutrophil function rather than directly inhibiting COX enzymes.[10]

Table 2: Comparative Anti-inflammatory Activity of Representative Benzimidazole Derivatives

Compound ClassDerivative ExampleAssayPotency / EfficacyReference
BenzimidazoleCompounds B2, B4, B7, B8Luminol-enhanced chemiluminescenceIC50 < Ibuprofen (standard)[1]
Benzimidazole2-cyclohexylamino-1(4-methoxyphenyl)benzimidazoleCarrageenan-induced rat paw edema53.2% inhibition of edema[3]
BenzimidazoleMethanesulphonamido-benzimidazolesCarrageenan-induced rat paw edema92-97% reduction in edema (outperforming indomethacin)[3]

These tables establish a clear benchmark: a promising new compound from the 4H-Benzoimidazo[1,2-b]pyrazole class should ideally exhibit anticancer activity with IC50 values in the low micromolar or even sub-micromolar range and demonstrate anti-inflammatory effects comparable to or exceeding those of established non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen or indomethacin.

Framework for Independent Verification: Experimental Protocols

This section provides detailed, self-validating protocols to assess the cytotoxic and anti-inflammatory activities of 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile.

Workflow for Anticancer Screening

The initial screening process is designed to efficiently determine the compound's cytotoxicity against a panel of cancer cell lines.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis A Select Cancer Cell Lines (e.g., MCF-7, HepG2, A549) B Culture & Maintain Cells in appropriate medium A->B D Seed Cells in 96-well plates B->D C Prepare Stock Solution of Test Compound in DMSO E Treat Cells with Serial Dilutions of Compound (48-72h) C->E D->E F Perform MTT Assay E->F G Measure Absorbance (570 nm) F->G H Calculate % Cell Viability G->H I Determine IC50 Value H->I

Caption: General workflow for in vitro anticancer screening.

Protocol 1: In Vitro Cytotoxicity Assessment via MTT Assay

This protocol determines the concentration at which the test compound inhibits the growth of cancer cells by 50% (IC50). The choice of cell lines (e.g., MCF-7 for breast, HepG2 for liver, A549 for lung) is critical, as it provides a preliminary indication of the compound's spectrum of activity.[4][11]

  • Materials:

    • Selected human cancer cell lines (e.g., MCF-7, HepG2).

    • Appropriate culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[12]

    • 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile ("Test Compound").

    • Dimethyl sulfoxide (DMSO).

    • Positive control drug (e.g., Doxorubicin).

    • 96-well tissue culture plates.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Microplate reader.

  • Methodology:

    • Cell Seeding: Culture the selected cancer cells until they reach 80-90% confluency. Trypsinize and seed the cells into 96-well plates at a density of 5,000-10,000 cells/well. Allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[12]

    • Compound Preparation: Prepare a 10 mM stock solution of the Test Compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. Do the same for the Doxorubicin positive control.

    • Treatment: Carefully remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include wells for "vehicle control" (medium with DMSO only) and "untreated control" (medium only). Incubate for 48 to 72 hours.[12]

    • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Remove the medium containing MTT and add 150 µL of pure DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

    • Data Acquisition: Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability using the formula: Viability % = (OD of Treated Sample / OD of Vehicle Control) * 100. Plot the viability percentage against the compound concentration (on a log scale) and use non-linear regression to determine the IC50 value.

Protocol 2: In Vitro Anti-inflammatory Assessment (Inhibition of NO Production)

This protocol assesses the compound's ability to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

  • Materials:

    • RAW 264.7 murine macrophage cell line.

    • DMEM with 10% FBS and 1% Penicillin-Streptomycin.

    • Lipopolysaccharide (LPS) from E. coli.

    • Test Compound.

    • Positive control drug (e.g., Dexamethasone).

    • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Methodology:

    • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Treatment: Pre-treat the cells with various concentrations of the Test Compound (e.g., 1-100 µM) for 1 hour.

    • Stimulation: After pre-treatment, stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for 24 hours.

    • Nitrite Measurement: After incubation, collect 50 µL of the culture supernatant from each well. Add 50 µL of Griess Reagent Part A, incubate for 10 minutes in the dark. Then, add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

    • Data Acquisition: Measure the absorbance at 540 nm. The amount of nitrite in the supernatant is a direct measure of NO production.

    • Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the percentage inhibition of NO production relative to the LPS-only treated cells. Determine the IC50 value for NO inhibition.

Elucidating the Mechanism of Action

A potent IC50 value is only the beginning. The next critical step is to understand how the compound works. Based on the activities of related scaffolds, a logical next step is to investigate its effect on key signaling pathways.

Potential Anticancer Mechanism: Kinase Inhibition

Many pyrazole derivatives function as ATP-competitive kinase inhibitors.[4] A potential mechanism for 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile could be the inhibition of a receptor tyrosine kinase (RTK) like EGFR or VEGFR-2, which are crucial for cancer cell growth and angiogenesis.

G cluster_membrane Cell Membrane cluster_pathway Downstream Signaling Cascade RTK Extracellular Transmembrane Intracellular Kinase Domain RAS RAS RTK:f2->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Ligand Growth Factor (Ligand) Ligand->RTK:f0 Binding & Dimerization ATP ATP ATP->RTK:f2 Phosphorylation Inhibitor Benzoimidazo[1,2-b]pyrazole (Hypothetical Inhibitor) Inhibitor->RTK:f2 Blocks ATP Binding Site

Caption: Hypothetical mechanism: Inhibition of a Receptor Tyrosine Kinase pathway.

A follow-up experiment would involve a commercially available kinase panel assay to screen the compound against a wide range of kinases, or a specific in vitro kinase assay (e.g., LanthaScreen™) for EGFR or VEGFR-2 to confirm direct inhibition and determine the Ki (inhibition constant).

Conclusion

The 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile scaffold represents a rationally designed hybrid with significant therapeutic potential, grounded in the well-documented activities of its parent benzimidazole and pyrazole moieties.[13][14][15] Its promise lies in its potential to interact with key biological targets implicated in cancer and inflammation. This guide provides the necessary comparative data and robust experimental protocols to move from hypothesis to verification. By systematically evaluating its cytotoxicity and anti-inflammatory properties and subsequently delving into its mechanism of action, researchers can rigorously and independently determine if this compound is a valuable lead for the development of next-generation therapeutics.

References

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 4H-Benzoimidazo[1,2-b]pyrazole-3-carbonitrile

A Guide to the Safe and Compliant Disposal of 4H-Benzo[1][2]imidazo[1,2-b]pyrazole-3-carbonitrile

This document provides a comprehensive, step-by-step guide for the proper disposal of 4H-Benzo[1][2]imidazo[1,2-b]pyrazole-3-carbonitrile, a complex heterocyclic compound utilized in advanced pharmaceutical and materials science research. Given the compound's specific chemical structure, which includes a fused imidazo-pyrazole system and a nitrile functional group, adherence to stringent disposal protocols is paramount to ensure laboratory safety, environmental protection, and regulatory compliance.

The following procedures are synthesized from established principles of chemical waste management and are designed for researchers, scientists, and drug development professionals. This guide moves beyond a simple checklist to explain the scientific rationale behind each procedural step, ensuring a deep understanding of safe laboratory practices.

Hazard Assessment and Waste Characterization

While a specific Safety Data Sheet (SDS) for 4H-Benzo[1][2]imidazo[1,2-b]pyrazole-3-carbonitrile is not universally available, a robust hazard assessment can be conducted based on its chemical structure and data from analogous compounds.

  • Heterocyclic Core (Imidazo[1,2-b]pyrazole): Compounds in this family are often biologically active, possessing potential anticancer, anti-inflammatory, or antimicrobial properties.[3][4][5][6] Due to this bioactivity, the compound and any contaminated materials must be treated as potentially toxic.

  • Nitrile Group (-C≡N): The nitrile moiety is generally stable.[7] However, under strongly acidic or certain high-temperature conditions, it can hydrolyze or decompose to release highly toxic hydrogen cyanide gas. Therefore, segregation from acidic waste streams is a critical and non-negotiable safety measure.

  • Physical Form: This compound is typically a solid powder. This presents an inhalation hazard and a risk of contamination to surfaces and equipment.

Based on these characteristics, 4H-Benzo[1][2]imidazo[1,2-b]pyrazole-3-carbonitrile must be classified as hazardous chemical waste . According to the Resource Conservation and Recovery Act (RCRA), it would likely fall under codes for toxic waste (P-listed or U-listed waste), necessitating management by a licensed disposal facility.[8]

Personal Protective Equipment (PPE) for Handling and Disposal

All waste handling and disposal procedures must be conducted inside a certified chemical fume hood. The following table summarizes the required PPE.

EquipmentSpecificationRationale
Eye Protection Chemical safety goggles and a face shieldProtects against splashes of solvents used for decontamination and airborne powder.
Hand Protection Nitrile gloves (double-gloving recommended)Provides a barrier against skin contact. Nitrile offers good resistance to a range of chemicals. Used gloves must be disposed of as hazardous waste.[9]
Body Protection Flame-resistant lab coatProtects skin and personal clothing from contamination.
Respiratory Protection Not typically required if handled exclusively within a fume hood.If there is a risk of aerosolization outside of a fume hood, a respirator with an appropriate cartridge should be used.

Waste Segregation and Containment Protocol

Proper segregation is the cornerstone of safe chemical waste management. It prevents dangerous reactions and ensures cost-effective, compliant disposal.

Step-by-Step Waste Collection
  • Designate a Waste Container:

    • Use a container made of a material compatible with the waste (e.g., high-density polyethylene for solids or glass for solutions). The container must have a secure, leak-proof screw cap.[10]

    • The container must be clearly labeled as "Hazardous Waste" before the first addition of waste.[1][10]

  • Labeling:

    • Affix a hazardous waste tag to the container.

    • The label must include:

      • The full chemical name: "4H-Benzo[1][2]imidazo[1,2-b]pyrazole-3-carbonitrile"

      • The words "Hazardous Waste"

      • Name of the Principal Investigator (PI) and laboratory location (building/room number)[1]

      • An accurate list of all constituents, including any solvents used for rinsing.

  • Accumulation of Waste:

    • Solid Waste: Dispose of all contaminated materials, including weigh boats, spatulas, and contaminated paper towels, directly into the designated solid waste container.

    • Solvent Waste: For rinsing glassware, use a minimal amount of a non-halogenated solvent (e.g., acetone, ethanol). Collect these rinsates in a separate, appropriately labeled liquid hazardous waste container. Do not mix halogenated and non-halogenated solvent waste streams , as this significantly increases disposal costs.[1]

    • Aqueous Waste: Under no circumstances should this compound or its rinsates be disposed of down the drain. [1] This material is not biodegradable and can contaminate water systems.[8]

  • Incompatible Wastes:

    • Store the waste container in a designated Satellite Accumulation Area (SAA).[10]

    • Ensure the container is physically segregated from:

      • Acids: To prevent the potential release of hydrogen cyanide.

      • Strong Oxidizing Agents: To avoid potentially violent reactions.[11]

      • Bases: While less critical than acids, segregation from strong bases is good practice.

    • Utilize secondary containment (e.g., a plastic tub) to contain any potential leaks.[10]

WasteSegregationcluster_generationWaste Generation Point (Fume Hood)cluster_containersDesignated Waste Containerscluster_incompatiblesStore Away From IncompatiblesSolidSolid Waste(Contaminated PPE, Weigh Paper)SolidContainerSolid Waste Container(Labeled: 'Hazardous Waste, Non-Halogenated')Solid->SolidContainerLiquidLiquid Waste(Minimal Solvent Rinses)LiquidContainerLiquid Waste Container(Labeled: 'Hazardous Waste, Non-Halogenated Solvents')Liquid->LiquidContainerSAASatellite Accumulation Area(Secondary Containment)SolidContainer->SAAMove to SAALiquidContainer->SAAMove to SAAAcidsAcidsOxidizersStrong OxidizerscaptionDiagram: Waste Segregation Flow

Caption: Logical flow for segregating solid and liquid waste streams.

Final Disposal Procedures

The final disposal of 4H-Benzo[1][2]imidazo[1,2-b]pyrazole-3-carbonitrile must be handled by trained professionals.

  • Storage: Keep the hazardous waste container sealed at all times, except when adding waste.[1][10] Store it in the designated SAA for no longer than the legally permitted time (e.g., up to one year for partially filled containers in an SAA).[10]

  • Collection Request: Once the container is full or ready for disposal, submit a chemical waste collection request to your institution's Environmental Health and Safety (EH&S) department.[1]

  • Transportation: Do not transport hazardous waste yourself. Trained EH&S personnel are responsible for collecting the waste from the laboratory SAA and consolidating it for shipment.[1]

  • Ultimate Disposal Method: The designated disposal method for this type of compound is high-temperature incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF). Incineration is necessary to ensure the complete destruction of the complex heterocyclic structure and the nitrile functional group, preventing its release into the environment. Evaporation in a fume hood is strictly prohibited as a method of disposal. [1][10]

DisposalWorkflowStartStart: Waste GeneratedCharacterizeCharacterize Waste(Hazardous, Non-Halogenated)Start->CharacterizeSegregateSegregate and Containin Labeled ContainerCharacterize->SegregateStoreStore in SAA(Away from Incompatibles)Segregate->StoreRequestSubmit Pickup Requestto EH&SStore->RequestCollectionEH&S Collectionfrom LaboratoryRequest->CollectionDisposalTransport to Licensed Facilityfor High-Temp IncinerationCollection->DisposalEndEnd: Compliant DisposalDisposal->EndcaptionDiagram: Disposal Decision Workflow

Caption: Step-by-step workflow from waste generation to final disposal.

Emergency Spill Procedures

In the event of a small spill of solid 4H-Benzo[1][2]imidazo[1,2-b]pyrazole-3-carbonitrile within a fume hood:

  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: Ensure you are wearing the appropriate PPE as outlined in Section 2.

  • Containment: Gently cover the spill with an absorbent material suitable for chemical spills (e.g., vermiculite or a chemical spill pad). Avoid raising dust.

  • Collection: Carefully sweep the absorbed material into a container. Use a plastic dustpan and scraper; avoid metal that could cause sparks.

  • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone). Place the cloth and any other contaminated materials into the hazardous waste container.

  • Disposal: Seal and label the container as hazardous waste and manage it according to the protocols in this guide.

  • Reporting: Report the spill to your laboratory supervisor and EH&S department, as per institutional policy.

By adhering to these scientifically grounded and procedurally detailed guidelines, you can ensure the safe handling and compliant disposal of 4H-Benzo[1][2]imidazo[1,2-b]pyrazole-3-carbonitrile, upholding the highest standards of laboratory safety and environmental stewardship.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.